Product packaging for Diflunisal(Cat. No.:CAS No. 22494-42-4)

Diflunisal

Número de catálogo: B1670566
Número CAS: 22494-42-4
Peso molecular: 250.20 g/mol
Clave InChI: HUPFGZXOMWLGNK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Diflunisal is a nonsteroidal anti-inflammatory drug (NSAID) and a difluorophenyl derivative of salicylic acid . It functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, including both COX-1 and COX-2 isoforms . This inhibition blocks the conversion of arachidonic acid to prostaglandin precursors, thereby reducing the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever . This compound is characterized by its long plasma half-life of 8 to 12 hours and high protein binding of over 99% . It is primarily metabolized in the liver via glucuronide conjugation and excreted in the urine . Beyond its classic role as an NSAID, this compound has significant research value in other areas. It has been investigated for its ability to stabilize transthyretin, showing promise in research models of hereditary transthyretin-mediated amyloidosis . Furthermore, studies indicate that this compound can inhibit the accessory gene regulator (Agr) operon in Staphylococcus aureus by targeting the AgrA response regulator, potentially suppressing virulence factor production without affecting bacterial growth . This makes it a valuable tool for researching anti-virulence strategies and host-pathogen interactions, particularly in models like osteomyelitis . Researchers should note that like other NSAIDs, this compound is associated with risks of serious cardiovascular, gastrointestinal, and renal adverse events in clinical settings . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8F2O3 B1670566 Diflunisal CAS No. 22494-42-4

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-(2,4-difluorophenyl)-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O3/c14-8-2-3-9(11(15)6-8)7-1-4-12(16)10(5-7)13(17)18/h1-6,16H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPFGZXOMWLGNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5022932
Record name Diflunisal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diflunisal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble (14.5 mg/L) at neutral or acidic pH., 7.11e-02 g/L
Record name Diflunisal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diflunisal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

22494-42-4
Record name Diflunisal
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22494-42-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diflunisal [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022494424
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diflunisal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name diflunisal
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diflunisal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5022932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diflunisal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.040.925
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIFLUNISAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C546U4DEN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diflunisal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210-211, 210 - 221 °C
Record name Diflunisal
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00861
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diflunisal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Diflunisal in Transthyretin Amyloidosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the molecular mechanism by which diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), acts as a therapeutic agent in transthyretin amyloidosis (ATTR). It details the pathophysiology of the disease, the specific molecular interactions of this compound with transthyretin (TTR), quantitative data on its efficacy, and the experimental protocols used to validate its mechanism.

The Molecular Pathogenesis of Transthyretin Amyloidosis

Transthyretin (TTR) is a protein that circulates in the blood and cerebrospinal fluid, primarily as a 127-kDa homotetramer.[1][2] Its main physiological role is the transport of thyroxine (T4) and retinol (vitamin A) via binding to retinol-binding protein. In ATTR, the disease process is initiated by the dissociation of the stable TTR tetramer into its constituent monomers.[3][4] This dissociation is the rate-limiting step in the pathogenesis of the disease.[3][5]

Once dissociated, the TTR monomers are conformationally unstable and can misfold. These misfolded monomers then self-assemble into a variety of soluble, toxic oligomers and, ultimately, insoluble amyloid fibrils.[4][6] These fibrils deposit in various tissues, particularly the peripheral nerves and heart, leading to progressive organ dysfunction, including polyneuropathy and cardiomyopathy.[1][2][7] Both wild-type TTR (in ATTRwt, or senile systemic amyloidosis) and mutated TTR (in ATTRv, the hereditary form) can undergo this amyloidogenic cascade.[4]

Transthyretin_Amyloidogenesis_Pathway cluster_0 Physiological State cluster_1 Pathogenic Cascade cluster_2 Clinical Manifestation cluster_3 Therapeutic Intervention TTR_Tetramer Native TTR Tetramer (Stable & Soluble) TTR_Dimer Unstable Dimers TTR_Tetramer->TTR_Dimer Dissociation (Rate-Limiting Step) TTR_Monomer Misfolded Monomers TTR_Dimer->TTR_Monomer Oligomers Soluble Oligomers (Toxic Intermediates) TTR_Monomer->Oligomers Misfolding & Self-Assembly Amyloid_Fibrils Insoluble Amyloid Fibrils Oligomers->Amyloid_Fibrils Aggregation Tissue_Deposition Tissue Deposition (Heart, Nerves, etc.) Amyloid_Fibrils->Tissue_Deposition Organ_Dysfunction Organ Dysfunction (Cardiomyopathy, Neuropathy) Tissue_Deposition->Organ_Dysfunction This compound This compound This compound->TTR_Tetramer Binds & Stabilizes

Figure 1: The Transthyretin Amyloidogenesis Pathway and this compound's Point of Intervention.

Core Mechanism of Action: Kinetic Stabilization of the TTR Tetramer

This compound exerts its therapeutic effect not by addressing existing amyloid deposits, but by preventing the formation of new fibrils.[8] It functions as a "kinetic stabilizer." The core of its mechanism is to bind to the native homotetrameric conformation of TTR, thereby increasing the energy barrier for tetramer dissociation.[3][9][10]

This compound binds with high affinity to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer.[5][11] By occupying these sites, this compound effectively "clamps" the two dimers together, stabilizing the quaternary structure. This stabilization significantly slows the rate of tetramer dissociation, thus inhibiting the initial, rate-limiting step of the amyloid cascade.[3][5] This mechanism is analogous to that of the T119M TTR trans-suppressor mutation, which naturally stabilizes the tetramer and provides a genetic basis for the therapeutic strategy.[10]

The efficacy of this compound as a stabilizer has been quantified both in vitro and in vivo. Key parameters demonstrate its potent interaction with TTR and the resulting stabilization.

ParameterValueContextSource
Binding Affinity (Kd) Kd1: 75 nMDissociation constant for the first binding site.[12]
Kd2: 1500 nMDissociation constant for the second binding site (demonstrating negative cooperativity).[12]
In Vivo Concentration 146 ± 39 µMMean serum concentration in healthy volunteers 12 hours after a 250 mg twice-daily dose.[10]
In Vivo Stoichiometry > 0.95 ± 0.13Moles of this compound bound per mole of TTR tetramer at a 250 mg twice-daily dose.[10]
Stabilization Efficacy > 3-foldSlowing of urea-mediated dissociation and acid-mediated aggregation at a 250 mg twice-daily dose.[10]
Clinical Dosage 250 mg twice dailyStandard off-label dose used in clinical studies for ATTR.[5][13][14]

Experimental Protocols for Assessing TTR Stabilization

The kinetic stabilization of TTR by this compound has been validated through several key experimental methodologies.

This in vitro assay assesses a compound's ability to prevent TTR aggregation under denaturing conditions (low pH), which mimic the conformational changes required for amyloidogenesis.

Methodology:

  • Protein Preparation: Recombinant human TTR is purified and concentrated to a working stock (e.g., 7.2 µM in 10 mM phosphate buffer, pH 7.6).

  • Compound Incubation: TTR is pre-incubated with a molar excess of this compound (or vehicle control) for a set period (e.g., 30 minutes) at room temperature to allow for binding.

  • Acidification: Amyloid fibril formation is initiated by acidifying the protein solution to a pH between 4.2 and 4.6 by adding a small volume of an acidic buffer (e.g., 200 mM acetate buffer). The final TTR concentration is typically 3.6 µM.

  • Incubation and Monitoring: The mixture is incubated at 37°C with gentle agitation. Aliquots are taken at various time points (e.g., 0, 24, 48, 72 hours).

  • Quantification: Fibril formation is quantified by adding Thioflavin T (ThT) to the aliquots. ThT fluorescence emission (at ~482 nm) increases significantly upon binding to amyloid fibrils. The reduction in fluorescence in the presence of this compound compared to the vehicle control indicates inhibition of aggregation.

  • Confirmation: Results can be confirmed visually using transmission electron microscopy (TEM) to observe the presence or absence of fibrillar structures.

Fibril_Formation_Assay_Workflow cluster_0 Preparation cluster_1 Induction & Incubation cluster_2 Analysis P1 Purified TTR P3 Mix & Incubate (Allow Binding) P1->P3 P2 This compound (or Vehicle) P2->P3 I1 Induce Aggregation (Acidify to pH 4.4) P3->I1 I2 Incubate at 37°C (Take Time Points) I1->I2 A1 Add Thioflavin T I2->A1 A2 Measure Fluorescence (Quantify Fibrils) A1->A2 A3 Confirm with TEM A2->A3

Figure 2: Workflow for an Acid-Mediated TTR Fibril Formation Assay.

This assay is considered the gold standard for evaluating the efficacy of TTR kinetic stabilizers under physiological conditions (i.e., in human plasma).[15] It directly measures the rate of TTR tetramer dissociation.

Methodology:

  • Materials: Endogenous TTR in human plasma from a patient or healthy donor; a substoichiometric amount of purified, tagged TTR homotetramers (e.g., FLAG-tagged TTR).

  • Initiation: The subunit exchange reaction is initiated by adding the FLAG-tagged TTR to the human plasma sample containing endogenous, untagged TTR. This compound or a vehicle control is present in the plasma.

  • Mechanism: As endogenous tetramers dissociate, their monomers can reassemble with monomers from dissociated tagged tetramers, forming hybrid heterotetramers (containing both tagged and untagged subunits). The rate of formation of these hybrid tetramers is directly proportional to the rate of tetramer dissociation.

  • Time-Course Sampling: Aliquots of the reaction are taken at multiple time points over a period (e.g., up to 72 hours). Further subunit exchange in the aliquots is immediately stopped, often by adding a fluorogenic small molecule that rapidly binds and arrests the process.[16]

  • Separation and Quantification: The different TTR species (fully tagged, hybrid, and untagged) are separated. Historically, this was done by SDS-PAGE and Western blot.[17] More advanced methods use techniques like ion exchange chromatography to separate the species based on charge differences imparted by the tags.[17]

  • Analysis: The rate of dissociation is determined by quantifying the amount of hybrid tetramer formed over time. A potent kinetic stabilizer like this compound will significantly reduce the rate of appearance of the hybrid species compared to the control.[16][18]

Clinical and Pharmacodynamic Evidence

Clinical studies, although often retrospective or open-label due to this compound's generic status, have provided evidence supporting its mechanism of action in patients. Treatment with this compound is associated with changes in biomarkers indicative of TTR stabilization and a slowing of disease progression.

ParameterBaseline (Mean)Follow-up (Mean)ChangeP-valueStudy ContextSource
Serum TTR (mg/dL) 21.032.0+11.00.01Retrospective, 81 ATTR-CM patients (12 treated), 1-year follow-up.[9]
Troponin I (ng/mL) 0.080.07-0.010.01Retrospective, 81 ATTR-CM patients (41 treated), 1-year follow-up.[9]
Left Atrial Volume Index (mL/m²) 54.052.6-1.40.002Retrospective, 81 ATTR-CM patients (41 treated), 1-year follow-up.[9]
NT-proBNP (pg/mL) 853.1783.4-69.70.407Prospective, 17 ATTRv-PN patients, ~27-month follow-up. (Change not significant)[11]
Interventricular Septum (cm) 1.351.44+0.090.078Prospective, 17 ATTRv-PN patients, ~32-month follow-up. (Change not significant)[11]

Note: Data from different studies are presented for illustrative purposes and are not directly comparable due to varying patient populations and study designs.

The increase in serum TTR levels is a key pharmacodynamic marker of stabilization.[9] Unstable TTR is cleared more rapidly from circulation; therefore, when this compound stabilizes the tetramer, its half-life increases, leading to higher measured concentrations in the blood.[9][12] Studies have shown that this compound treatment can delay the progression of neuropathy and preserve quality of life in patients with hereditary ATTR.[5] In cardiac amyloidosis, it has been associated with stabilization of cardiac structure and function and improved survival.[9][19] However, its use requires careful patient monitoring due to potential renal and gastrointestinal side effects associated with NSAIDs.[5][13]

References

Diflunisal: A Potential Epigenetic Modulator in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), has emerged as a compound of interest in oncology due to its potential as an epigenetic modulator. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cancer, with a specific focus on its epigenetic mechanisms of action. The primary mechanism identified to date is the inhibition of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP), leading to alterations in histone acetylation and subsequent changes in gene expression. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and drug development efforts in this area. Notably, current research has not established a direct link between this compound and the modulation of DNA methylation in cancer.

Introduction to this compound and Epigenetic Modulation in Cancer

This compound is a difluorophenyl derivative of salicylic acid traditionally used for its analgesic and anti-inflammatory properties.[1] Its mechanism of action in this context involves the inhibition of cyclooxygenase (COX) enzymes.[2] However, recent studies have unveiled a novel anticancer activity of this compound that is independent of its COX-inhibitory function. This activity stems from its ability to modulate the epigenome, specifically by inhibiting the histone acetyltransferases p300 and CBP.[3][4]

Epigenetic modifications, such as histone acetylation and DNA methylation, are heritable changes that regulate gene expression without altering the DNA sequence itself.[5] Dysregulation of these modifications is a hallmark of cancer, leading to the silencing of tumor suppressor genes and the activation of oncogenes.[5][6] Epigenetic modulators, therefore, represent a promising class of anticancer agents.

Mechanism of Action: Inhibition of p300/CBP Histone Acetyltransferases

The primary epigenetic mechanism of this compound in cancer reported to date is the direct inhibition of the sister proteins p300 and CBP.[3][4] These proteins are crucial co-activators that acetylate histone and non-histone proteins, leading to a more open chromatin structure and transcriptional activation. By inhibiting p300/CBP, this compound can suppress the expression of genes involved in cell growth and proliferation.[3]

Signaling Pathway

The following diagram illustrates the proposed mechanism of this compound in inhibiting the p300/CBP signaling pathway.

Diflunisal_p300_CBP_Pathway cluster_nucleus Nucleus This compound This compound p300_CBP p300/CBP This compound->p300_CBP Histones Histones p300_CBP->Histones Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->p300_CBP Acetylated_Histones Acetylated Histones Chromatin Chromatin (Open) Acetylated_Histones->Chromatin Relaxation Gene_Expression Oncogene Expression Chromatin->Gene_Expression Activation

This compound inhibits p300/CBP-mediated histone acetylation.

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound's activity as a p300/CBP inhibitor and its anticancer effects.

Compound Target Assay Type IC50 Reference
This compoundp300In vitro HAT assay996 µM--INVALID-LINK--
This compound-CoAp300/CBPIn vitro HAT assay20 µM--INVALID-LINK--
Cell Line Cancer Type Treatment Effect Reference
Kasumi-1Acute Myeloid Leukemia (AML)This compoundSuppression of cell growth--INVALID-LINK--
Mouse Model of LeukemiaLeukemiaThis compoundStopped cancer progression and shrunk tumors--INVALID-LINK--
PC-3Prostate AdenocarcinomaThis compound derivativesIC50 values of 41.8 µM and 11.7 µM for compounds 6 and 10, respectively--INVALID-LINK--

Effect on DNA Methylation

A thorough review of the current scientific literature reveals no direct evidence to suggest that this compound modulates DNA methylation or the activity of DNA methyltransferases (DNMTs) in the context of cancer. While this compound's role as a histone acetylation modulator is established, its potential impact on this other critical epigenetic mechanism remains an open area for future investigation. Researchers are encouraged to explore this potential connection to gain a more complete understanding of this compound's epigenetic effects in cancer.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the epigenetic modulating effects of this compound.

p300/CBP Histone Acetyltransferase (HAT) Inhibition Assay

This assay is used to determine the in vitro inhibitory activity of this compound on p300/CBP.

Materials:

  • Recombinant p300 or CBP enzyme

  • Histone H3 or H4 substrate

  • Acetyl-CoA (radiolabeled or with a detection tag)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 0.1 mM EDTA, 1 mM DTT)

  • Scintillation counter or appropriate detection instrument

Procedure:

  • Prepare a reaction mixture containing the assay buffer, histone substrate, and p300/CBP enzyme.

  • Add varying concentrations of this compound to the reaction mixture.

  • Initiate the reaction by adding Acetyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding acetic acid).

  • Measure the incorporation of the acetyl group into the histone substrate using a scintillation counter for radiolabeled Acetyl-CoA or other appropriate detection methods.

  • Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

HAT_Inhibition_Assay_Workflow A Prepare Reaction Mix (Buffer, Histones, p300/CBP) B Add this compound (Varying Concentrations) A->B C Initiate with Acetyl-CoA B->C D Incubate (30°C) C->D E Stop Reaction D->E F Measure Acetylation E->F G Calculate IC50 F->G

Workflow for the in vitro HAT inhibition assay.
Western Blot for Histone Acetylation

This protocol is used to assess the effect of this compound on the levels of specific histone acetylation marks in cancer cells.

Materials:

  • Cancer cell line of interest

  • This compound

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K56) and total histones (as a loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Culture cancer cells and treat with various concentrations of this compound for a specified time.

  • Lyse the cells and extract total protein.

  • Quantify protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the acetylated histone signal to the total histone signal.

Chromatin Immunoprecipitation (ChIP) Assay

This assay is used to determine if this compound treatment alters the association of acetylated histones with specific gene promoters.

Materials:

  • Cancer cells treated with this compound or vehicle control

  • Formaldehyde for cross-linking

  • Cell lysis and chromatin shearing buffers

  • Antibody against a specific histone acetylation mark (e.g., anti-acetyl-H3K56)

  • Protein A/G magnetic beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for target gene promoters

Procedure:

  • Cross-link proteins to DNA in this compound-treated and control cells using formaldehyde.

  • Lyse the cells and shear the chromatin into small fragments (e.g., by sonication).

  • Immunoprecipitate the chromatin with an antibody specific to the histone acetylation mark of interest.

  • Wash the beads to remove non-specifically bound chromatin.

  • Elute the immunoprecipitated chromatin and reverse the cross-links.

  • Purify the DNA.

  • Quantify the enrichment of specific gene promoters in the immunoprecipitated DNA using qPCR.

ChIP_Assay_Workflow A Cross-link (Formaldehyde) B Lyse & Shear Chromatin A->B C Immunoprecipitate (Specific Antibody) B->C D Wash C->D E Elute & Reverse Cross-links D->E F Purify DNA E->F G qPCR Analysis F->G

Workflow for the Chromatin Immunoprecipitation (ChIP) assay.
Cell Viability Assay (MTT/MTS)

This assay is used to measure the effect of this compound on the proliferation and viability of cancer cells.

Materials:

  • Cancer cell line

  • This compound

  • 96-well plates

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and allow them to adhere.

  • Treat the cells with a range of this compound concentrations.

  • Incubate for a desired period (e.g., 24, 48, 72 hours).

  • Add MTT or MTS reagent to each well and incubate.

  • If using MTT, add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential epigenetic modulator for cancer therapy. Its established mechanism as a p300/CBP inhibitor provides a solid foundation for its further development as an anticancer agent, particularly in hematological malignancies where p300/CBP plays a critical role. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to build upon this knowledge.

Future research should focus on several key areas:

  • Investigating the link to DNA methylation: As highlighted, the effect of this compound on DNA methylation remains unexplored. Studies investigating changes in global DNA methylation, as well as methylation at specific gene promoters, following this compound treatment are warranted.

  • Elucidating the full spectrum of histone modifications: While the focus has been on histone acetylation, the broader impact of this compound on other histone marks should be investigated.

  • In vivo efficacy and safety: Further preclinical and clinical studies are needed to establish the therapeutic window and efficacy of this compound in various cancer types, both as a monotherapy and in combination with other anticancer agents.

By addressing these questions, the full potential of this compound as an epigenetic modulator in cancer can be realized, potentially offering a repurposed therapeutic option for patients.

References

Diflunisal's Role in the Inhibition of p300 and CREB-Binding Protein (CBP): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), inhibits the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP). We will delve into the quantitative data, experimental methodologies, and the signaling pathways affected by this inhibition, offering valuable insights for researchers in epigenetics and drug discovery.

Introduction to p300/CBP and this compound

The paralogous proteins p300 (also known as EP300) and CBP are crucial transcriptional co-activators that possess intrinsic histone acetyltransferase (HAT) activity.[1] They play a pivotal role in regulating gene expression by catalyzing the transfer of an acetyl group from acetyl-Coenzyme A (acetyl-CoA) to the lysine residues of histones and other non-histone proteins.[1] This acetylation is a key epigenetic modification that generally leads to a more open chromatin structure, facilitating transcription. Given their central role in cellular processes, the dysregulation of p300/CBP activity has been implicated in various diseases, including cancer.[2]

This compound is an FDA-approved drug that belongs to the salicylate class of NSAIDs.[3] While its primary clinical use is for pain and inflammation, recent studies have uncovered a novel mechanism of action for this compound and its parent compound, salicylate. They have been identified as inhibitors of p300 and CBP, suggesting a new avenue for their therapeutic application, particularly in oncology.[4][5]

Mechanism of Inhibition: Competitive Binding with Acetyl-CoA

This compound exerts its inhibitory effect on p300 and CBP through a specific and direct mechanism. It acts as a competitive inhibitor by binding to the catalytic HAT domain of these enzymes and competing with the acetyl-CoA substrate.[3][4] This direct competition prevents the transfer of the acetyl group to lysine residues on histone and non-histone protein substrates. Kinetic analyses have confirmed this competitive inhibition with respect to acetyl-CoA, while showing noncompetitive inhibition against histone substrates.[3] This novel epigenetic regulatory mechanism is independent of other known pathways for salicylates, such as cyclooxygenase inhibition or AMPK activation.[4][6]

The inhibition of p300/CBP by this compound leads to a global reduction in protein acetylation within cells. This includes the hypoacetylation of various histone marks, with AcH3K56 being particularly sensitive, as well as non-histone proteins involved in critical signaling pathways like NF-κB (p65 subunit) and p53.[4][7]

cluster_0 p300/CBP Catalytic Site p300_CBP p300/CBP HAT Domain Acetylated_Product Acetylated Protein p300_CBP->Acetylated_Product Catalyzes Acetylation No_Reaction Inhibition of Acetylation p300_CBP->No_Reaction Inhibited by this compound AcetylCoA Acetyl-CoA AcetylCoA->p300_CBP Binds This compound This compound This compound->p300_CBP Competitively Binds Substrate Histone/Non-Histone Protein Substrate Substrate->p300_CBP Binds

Mechanism of p300/CBP Inhibition by this compound

Quantitative Data on p300/CBP Inhibition

The inhibitory potency of this compound and related compounds has been quantified through various in vitro and cellular assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Potency of this compound and Salicylate against p300/CBP

CompoundTargetIC50Assay Type
This compoundp300996 µMIn Vitro HAT Assay
Salicylatep30010.2 mMIn Vitro HAT Assay
SalicylateCBP5.7 mMIn Vitro HAT Assay

Data sourced from Shirakawa et al., 2016.[3]

Table 2: Comparison of p300 Inhibition by this compound and Other Salicylate-like Drugs

CompoundDrug Classp300 IC50
RepaglinideAntidiabetic374 µM
Mycophenolic AcidImmunosuppressant664 µM
This compound NSAID 996 µM

Data sourced from Shirakawa et al., 2016.[3]

Table 3: Cellular vs. In Vitro p300 Inhibition

CompoundIC50 in HEK293T cellsIC50 in In Vitro HAT Assay
Salicylic AcidSignificantly Lower10.2 mM
This compoundSignificantly Lower996 µM

The IC50 values for both salicylic acid and this compound were observed to be significantly lower in cellular assays (HEK293T cells) compared to in vitro HAT assays.[4][8] This suggests that cellular metabolism or other intracellular factors may enhance their inhibitory potency.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are protocols for key experiments used to characterize this compound as a p300/CBP inhibitor.

4.1. In Vitro Histone Acetyltransferase (HAT) Assay

This assay directly measures the enzymatic activity of p300/CBP and its inhibition by this compound.

  • Materials:

    • Recombinant p300 or CBP catalytic domain.

    • Core histones (e.g., from calf thymus).

    • [¹⁴C]-labeled Acetyl-CoA.

    • This compound or other test compounds.

    • Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 10% glycerol, 1 mM DTT, 1 mM PMSF).

    • SDS-PAGE gels and autoradiography equipment.

  • Protocol:

    • Prepare a reaction mixture containing the reaction buffer, histones, and the recombinant p300 or CBP enzyme.

    • Add varying concentrations of this compound (or DMSO as a control) to the reaction mixtures.

    • Initiate the reaction by adding [¹⁴C]-labeled Acetyl-CoA.

    • Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).

    • Stop the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Dry the gel and expose it to an autoradiography film or a phosphorimager screen to detect the incorporation of the ¹⁴C-acetyl group into the histones.

    • Quantify the band intensities using software like ImageJ to determine the level of acetylation and calculate the IC50 values.[4]

cluster_workflow In Vitro HAT Assay Workflow A 1. Prepare Reaction Mix (p300/CBP, Histones, Buffer) B 2. Add this compound (or DMSO control) A->B C 3. Initiate with [¹⁴C] Acetyl-CoA B->C D 4. Incubate (e.g., 30°C for 30 min) C->D E 5. Stop Reaction (Add SDS-PAGE Buffer) D->E F 6. SDS-PAGE Separation E->F G 7. Autoradiography & Quantification F->G

Experimental Workflow for In Vitro HAT Assay

4.2. Thermal Stability Assay

This biophysical assay confirms the direct binding of an inhibitor to its target protein.

  • Materials:

    • Purified p300 HAT domain (often a catalytically inactive mutant to ensure homogeneity).[3]

    • SYPRO Orange dye.

    • Real-time PCR instrument capable of performing a thermal melt.

    • This compound.

  • Protocol:

    • Incubate the purified p300 HAT domain with increasing concentrations of this compound for 30 minutes.

    • Add SYPRO Orange dye to the protein-inhibitor mixtures.

    • Place the samples in the real-time PCR instrument.

    • Heat the samples gradually from a low temperature (e.g., 20°C) to a high temperature (e.g., 95°C), monitoring the fluorescence of the SYPRO Orange dye.

    • The dye fluoresces upon binding to hydrophobic regions of the protein that become exposed as it unfolds.

    • The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined. A decrease in Tm in the presence of the compound indicates direct binding and destabilization.[3]

4.3. Cellular Acetylation Assay (Western Blot)

This assay assesses the effect of this compound on protein acetylation within a cellular context.

  • Materials:

    • Cell line of interest (e.g., HEK293T, Kasumi-1).[9]

    • This compound.

    • Cell lysis buffer (e.g., RIPA buffer).

    • Primary antibodies specific for acetylated histone marks (e.g., anti-acetyl-H3K56) or acetylated non-histone proteins (e.g., anti-acetyl-p65).

    • Secondary antibodies.

    • Western blot equipment.

  • Protocol:

    • Culture the cells to the desired confluency.

    • Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).[9]

    • Harvest and lyse the cells to extract total protein.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane (e.g., PVDF).

    • Probe the membrane with primary antibodies against specific acetylated proteins and loading controls (e.g., total histone H3).

    • Incubate with the appropriate secondary antibodies.

    • Detect the signal using a chemiluminescence-based system.

    • Analyze the changes in acetylation levels relative to the loading control.[9]

Downstream Cellular Effects and Therapeutic Implications

The inhibition of p300/CBP by this compound triggers significant downstream cellular consequences, highlighting its therapeutic potential.

  • Epigenetic Reprogramming: By reducing histone acetylation, this compound can alter chromatin structure and modulate gene expression programs.

  • Inhibition of Oncogenic Pathways: In certain cancers, such as t(8;21) acute myeloid leukemia (AML), the fusion protein AML1-ETO relies on p300 for its oncogenic activity. This compound has been shown to decrease the acetylation of AML1-ETO and suppress the growth of these leukemia cells both in vitro and in vivo.[4][10]

  • Induction of Apoptosis: The suppression of p300 activity by this compound leads to apoptosis in p300-dependent cancer cells. This effect can be rescued by overexpressing p300, confirming that the cell-killing effect is on-target.[3][7]

These findings suggest that this compound and its derivatives could be repurposed as anti-cancer agents, particularly for malignancies that are dependent on p300/CBP activity.

This compound This compound p300_CBP p300/CBP Inhibition This compound->p300_CBP Histone_Hypo Histone Hypoacetylation (e.g., H3K56ac ↓) p300_CBP->Histone_Hypo NonHistone_Hypo Non-Histone Protein Hypoacetylation (e.g., p65, p53, AML1-ETO) p300_CBP->NonHistone_Hypo Chromatin Altered Chromatin Structure Histone_Hypo->Chromatin Gene_Expr Altered Gene Expression NonHistone_Hypo->Gene_Expr Chromatin->Gene_Expr Apoptosis Apoptosis in p300-dependent Cancer Cells Gene_Expr->Apoptosis Growth_Inhibition Tumor Growth Inhibition Apoptosis->Growth_Inhibition

Downstream Cellular Effects of this compound

Conclusion

This compound represents a fascinating example of drug repurposing, with a well-established anti-inflammatory agent demonstrating a distinct and potent epigenetic mechanism of action. Its ability to competitively inhibit the HAT activity of p300 and CBP by targeting the acetyl-CoA binding site provides a valuable chemical tool for studying the roles of these master regulators. Furthermore, the anti-leukemic effects observed in preclinical models underscore the potential for developing this compound or its derivatives into novel epigenetic therapies for cancer and other diseases driven by aberrant p300/CBP activity. Further research into the structure-activity relationship and the development of more potent analogs is a promising direction for future drug discovery efforts.

References

Exploring the Anti-Tumor Activities of Diflunisal Amide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID) from the salicylate class, has long been recognized for its analgesic and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Emerging research has unveiled a promising new dimension to this molecule: the potent anti-tumor activities of its amide derivatives. By modifying the carboxylic acid group of this compound into various amide functionalities, including thiosemicarbazides and 1,2,4-triazoles, scientists have synthesized a new class of compounds with significant cytotoxic effects against various cancer cell lines.[2] This technical guide provides an in-depth overview of the synthesis, anti-tumor activities, and mechanisms of action of these promising derivatives, intended to serve as a resource for researchers in oncology and drug development.

Synthesis of this compound Amide Derivatives

The general synthesis of this compound amide derivatives involves a multi-step process starting from this compound. The carboxylic acid moiety of this compound is typically activated to facilitate amide bond formation with a variety of amines.

A common synthetic route involves:

  • Protection of the phenolic hydroxyl group: To prevent unwanted side reactions, the hydroxyl group on the biphenyl ring of this compound is often protected, for example, through acetylation.

  • Activation of the carboxylic acid: The carboxylic acid is converted into a more reactive species, such as an acid chloride or an anhydride. This can be achieved using reagents like thionyl chloride or dicyclohexylcarbodiimide (DCC).

  • Amide bond formation: The activated this compound derivative is then reacted with a desired amine (e.g., a heterocyclic amine, an aliphatic amine, or a substituted aniline) to form the corresponding amide. A base is often used to neutralize the acid generated during the reaction.[3]

  • Deprotection: If a protecting group was used, it is removed in the final step to yield the target this compound amide derivative.

For the synthesis of thiosemicarbazide and 1,2,4-triazole derivatives, the synthetic pathway is extended. This compound hydrazide is first synthesized, which then serves as a key intermediate for reaction with various isothiocyanates to yield thiosemicarbazides. These can be further cyclized under basic conditions to form 1,2,4-triazole-3-thiones.[2]

In Vitro Anti-Tumor Activity

A growing body of evidence demonstrates the cytotoxic and anti-proliferative effects of this compound amide derivatives across a range of human cancer cell lines. The anti-tumor activity is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population.

Cytotoxicity Data

The following tables summarize the reported IC50 values for various this compound amide derivatives against different cancer cell lines.

Table 1: Anti-tumor Activity of this compound Thiosemicarbazide Derivatives [2]

CompoundCancer Cell LineIC50 (µM)
6 PC-3 (Prostate)41.8
10 PC-3 (Prostate)11.7

Table 2: Anti-tumor Activity of this compound 1,2,4-Triazole-3-thione Derivatives [2]

CompoundCancer Cell LineIC50 (µM)
15 T47D (Breast)Active (IC50 not specified)
16 T47D (Breast)Active (IC50 not specified)
16 HCT-116 (Colon)Active (IC50 not specified)

Table 3: Anti-tumor Activity of Other this compound Amide Derivatives [4]

CompoundCancer Cell LineInhibition Rate (%) at 10 µM
6j Ishikawa (Endometrial)89.3
7o Ishikawa (Endometrial)92.1
8c Ishikawa (Endometrial)88.7
6j A549 (Lung)54.7
7o A549 (Lung)48.2
8c A549 (Lung)45.3

Note: Some studies report activity without specifying the exact IC50 value.

Mechanisms of Anti-Tumor Action

The anti-cancer effects of this compound amide derivatives are believed to be multifactorial, involving the modulation of several key signaling pathways that are often dysregulated in cancer.

COX-2 Inhibition

This compound itself is a known selective inhibitor of COX-2.[5] The overexpression of COX-2 is implicated in the pathogenesis of several cancers, where it promotes inflammation, angiogenesis, and cell proliferation while inhibiting apoptosis.[6][7] Many this compound amide derivatives are designed to retain or enhance this COX-2 inhibitory activity, which is considered a primary mechanism for their anti-tumor effects.[2]

Below is a diagram illustrating the COX-2 signaling pathway and its role in cancer progression.

COX2_Pathway COX-2 Signaling Pathway in Cancer Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., Growth Factors, Cytokines) COX2 COX-2 Proinflammatory_Stimuli->COX2 Induces Expression Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Catalyzes EP_Receptors EP Receptors PGE2->EP_Receptors Activates Downstream_Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) EP_Receptors->Downstream_Signaling Cell_Proliferation Cell Proliferation Downstream_Signaling->Cell_Proliferation Angiogenesis Angiogenesis Downstream_Signaling->Angiogenesis Apoptosis_Inhibition Apoptosis Inhibition Downstream_Signaling->Apoptosis_Inhibition Diflunisal_Derivatives This compound Amide Derivatives Diflunisal_Derivatives->COX2 Inhibits

Caption: COX-2 pathway and its inhibition by this compound derivatives.
Inhibition of p300/CBP Histone Acetyltransferases

A more recently discovered mechanism of action for this compound and its derivatives is the inhibition of the histone acetyltransferases (HATs) p300 and CREB-binding protein (CBP).[8] These proteins are crucial transcriptional co-activators that play a role in the expression of numerous genes involved in cell proliferation, survival, and differentiation.[9] Overexpression of p300/CBP is observed in various cancers, and their inhibition has been shown to induce apoptosis and suppress tumor growth.[8][10] this compound has been found to inhibit p300-dependent leukemia cell growth both in vitro and in vivo.[11]

The following diagram illustrates the role of p300/CBP in cancer and its inhibition by this compound derivatives.

p300_CBP_Pathway p300/CBP Signaling in Cancer p300_CBP p300/CBP (HATs) Acetylation Acetylation p300_CBP->Acetylation Histones Histones Histones->Acetylation Transcription_Factors Transcription Factors (e.g., MYC, NF-κB) Transcription_Factors->Acetylation Chromatin_Remodeling Chromatin Remodeling Acetylation->Chromatin_Remodeling Gene_Transcription Oncogene Transcription Chromatin_Remodeling->Gene_Transcription Cell_Proliferation Cell Proliferation Gene_Transcription->Cell_Proliferation Apoptosis_Inhibition Apoptosis Inhibition Gene_Transcription->Apoptosis_Inhibition Diflunisal_Derivatives This compound Amide Derivatives Diflunisal_Derivatives->p300_CBP Inhibits

Caption: Inhibition of p300/CBP by this compound derivatives.
Induction of Apoptosis

This compound amide derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for their anti-tumor activity. The induction of apoptosis can be a downstream effect of both COX-2 and p300/CBP inhibition. For instance, inhibition of the NF-κB signaling pathway, which is regulated by both COX-2 and p300/CBP, can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins, ultimately triggering the caspase cascade and apoptosis.

The diagram below outlines the general NF-κB signaling pathway and its role in apoptosis.

NFkB_Pathway NF-κB Signaling and Apoptosis Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Anti_Apoptotic_Genes Anti-Apoptotic Genes (e.g., Bcl-2) Nucleus->Anti_Apoptotic_Genes Induces Transcription Apoptosis_Inhibition Apoptosis Inhibition Anti_Apoptotic_Genes->Apoptosis_Inhibition Diflunisal_Derivatives This compound Amide Derivatives Diflunisal_Derivatives->IKK Inhibits

Caption: NF-κB pathway modulation leading to apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-tumor activities of this compound amide derivatives.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • 96-well plates

    • Cancer cell lines

    • Cell culture medium

    • This compound amide derivatives (dissolved in a suitable solvent, e.g., DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Protocol:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound amide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

    • After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • During the incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Materials:

    • Cancer cell lines

    • This compound amide derivatives

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Seed and treat cancer cells with the this compound amide derivatives as described for the MTT assay.

    • After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in the provided binding buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-FITC negative and PI negative.

      • Early apoptotic cells: Annexin V-FITC positive and PI negative.

      • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

      • Necrotic cells: Annexin V-FITC negative and PI positive.

Cell Cycle Analysis

This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Materials:

    • Cancer cell lines

    • This compound amide derivatives

    • PBS

    • Cold 70% ethanol

    • RNase A

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Protocol:

    • Treat cells with the compounds for the desired time.

    • Harvest the cells and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS to remove the ethanol.

    • Treat the cells with RNase A to degrade RNA.

    • Stain the cells with the PI staining solution.

    • Analyze the DNA content of the cells by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in each phase of the cell cycle.

Experimental and Logical Workflow

The following diagram illustrates a typical workflow for the exploration and evaluation of this compound amide derivatives as potential anti-tumor agents.

Workflow Workflow for Evaluating this compound Amide Derivatives cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis of Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Cytotoxicity Cytotoxicity Screening (MTT Assay) Characterization->Cytotoxicity Apoptosis Apoptosis Assay (Annexin V/PI) Cytotoxicity->Apoptosis CellCycle Cell Cycle Analysis Cytotoxicity->CellCycle Lead_Optimization Lead Optimization (SAR Studies) Cytotoxicity->Lead_Optimization Mechanism Mechanism of Action (Western Blot, etc.) Apoptosis->Mechanism CellCycle->Mechanism Xenograft Xenograft Model Studies Mechanism->Xenograft Mechanism->Lead_Optimization Toxicity Toxicity Assessment Xenograft->Toxicity Toxicity->Lead_Optimization

Caption: General experimental workflow for this compound derivative evaluation.

Conclusion and Future Directions

This compound amide derivatives represent a promising class of compounds with significant anti-tumor potential. Their multifaceted mechanisms of action, including the inhibition of COX-2 and p300/CBP, offer multiple avenues for therapeutic intervention in oncology. The data presented in this guide highlight the potent cytotoxic effects of these derivatives against a variety of cancer cell lines.

Future research should focus on:

  • Expansion of the chemical library: Synthesizing a broader range of this compound amide derivatives to explore the structure-activity relationship (SAR) in greater detail and identify compounds with enhanced potency and selectivity.

  • In vivo efficacy studies: Evaluating the most promising candidates in animal models of cancer to assess their anti-tumor efficacy, pharmacokinetics, and safety profiles.

  • Elucidation of molecular targets: Further investigation into the specific molecular interactions of these derivatives with their target proteins to gain a deeper understanding of their mechanisms of action and to guide the design of next-generation inhibitors.

The continued exploration of this compound amide derivatives holds the potential to yield novel and effective therapeutic agents for the treatment of cancer.

References

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary

Chronic inflammation is a well-established driver of carcinogenesis, creating a tumor microenvironment conducive to proliferation, survival, and metastasis[1]. Nonsteroidal anti-inflammatory drugs (NSAIDs) have long been investigated for their chemopreventive properties[2]. Diflunisal, a salicylic acid derivative, is an established NSAID traditionally used for its analgesic and anti-inflammatory effects[3][4]. Emerging research has unveiled novel mechanisms of action that position this compound as a compelling candidate for repurposing in the treatment of inflammation-related malignancies. This technical guide provides an in-depth review of this compound's anticancer mechanisms, a summary of preclinical and clinical evidence, detailed experimental protocols, and visualizations of key biological pathways.

Core Mechanisms of Action in Oncology

This compound's anticancer effects are multifaceted, extending beyond its classical role as a cyclooxygenase (COX) inhibitor. The key mechanisms include epigenetic modulation, pH-dependent cytotoxicity, and inhibition of pro-inflammatory signaling pathways.

Inhibition of Prostaglandin Synthesis via COX Enzymes

Like other NSAIDs, a primary mechanism of this compound is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins[3][4]. Prostaglandin E2 (PGE2), a major product of COX-2, is known to promote tumor growth by activating signaling pathways that control cell proliferation, apoptosis, and angiogenesis[5].

  • COX-1 and COX-2 Inhibition : this compound non-selectively inhibits both COX-1 and COX-2, reducing the formation of prostaglandins from arachidonic acid[3]. While COX-1 is constitutively expressed for physiological functions, COX-2 is frequently upregulated in various cancers, contributing to the inflammatory tumor microenvironment[6]. By decreasing prostaglandin levels in peripheral tissues, this compound mitigates a key driver of inflammation-associated cancer progression[4][5].

G This compound's Inhibition of the COX Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Tumorigenic Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible in Inflammation/Cancer) Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (e.g., PGE2) COX1->Prostaglandins COX2->Prostaglandins Proliferation Proliferation Prostaglandins->Proliferation Angiogenesis Angiogenesis Prostaglandins->Angiogenesis Inhibition_of_Apoptosis Inhibition of Apoptosis Prostaglandins->Inhibition_of_Apoptosis This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits

Fig 1. this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.
Epigenetic Modulation via p300/CBP Inhibition

A significant and novel anticancer mechanism of this compound involves the direct inhibition of two key epigenetic regulators: the sister proteins p300 and CREB-binding protein (CBP)[7][8]. These proteins are lysine acetyltransferases that control the expression of genes involved in cell growth and inflammation[7][8].

  • Mechanism : this compound and its parent compound, salicylate, inhibit the catalytic activity of p300/CBP by directly competing with acetyl-Coenzyme A at the catalytic site[9]. This action blocks the acetylation of lysine residues on both histone and non-histone proteins[9][10].

  • Downstream Effects : By inhibiting p300/CBP, this compound suppresses the acetylation of crucial oncoproteins and transcription factors. This includes inhibiting the acetylation of NF-κB p65, which is critical for its transcriptional activity[10]. This epigenetic regulation provides a direct link between this compound and the suppression of oncogenic signaling pathways[7][9]. Studies have shown this mechanism is particularly effective in p300-dependent leukemias, such as those expressing the AML1-ETO fusion protein[7][9][11].

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is constitutively active in many cancers, promoting cell proliferation and survival[12][13][14]. This compound can inhibit this pathway through multiple mechanisms.

  • IKKβ Inhibition : Salicylates can inhibit IκB kinase β (IKKβ), preventing the degradation of the IκBα inhibitor and thereby blocking the nuclear translocation of the active p50/p65 NF-κB complex[10].

  • p300/CBP-Mediated Inhibition : As described above, this compound's inhibition of p300/CBP prevents the acetylation of the p65 subunit of NF-κB, which is required for its full transcriptional activity[10]. This represents a crucial point of convergence between epigenetic regulation and inflammatory signaling.

G This compound's Inhibition of p300/CBP and NF-κB Pathways cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB_active NF-κB (p65/p50) (Active) IkB->NFkB_active Releases NFkB_inactive NF-κB (p65/p50) (Inactive) NFkB_inactive->IkB p300 p300/CBP NFkB_active->p300 Acetyl_CoA Acetyl-CoA p300->Acetyl_CoA Uses Acetylated_p65 Acetylated p65 (Fully Active) p300->Acetylated_p65 Acetylates p65 Target_Genes Target Gene Expression (Proliferation, Anti-apoptosis) Acetylated_p65->Target_Genes Promotes This compound This compound This compound->IKK Inhibits This compound->p300 Inhibits (Competes with Acetyl-CoA) Inflammatory_Signal Inflammatory Signal (e.g., TNF-α) Inflammatory_Signal->IKK

Fig 2. this compound inhibits NF-κB signaling via IKK and p300/CBP blockade.
pH-Dependent Cytotoxicity

A distinct mechanism involves this compound's ability to induce apoptosis and "pore formation" in cancer cells in a pH-dependent manner[15]. Cancer cells often exhibit a reversed pH gradient, with a more acidic extracellular environment due to lactate efflux.

  • Lactate Antiport : this compound influx into cancer cells is coupled to lactate efflux (antiport)[16]. This process is enhanced in the acidic tumor microenvironment (pH 6.0-7.2)[15].

  • Apoptosis Induction : This enhanced influx leads to apoptosis within a specific pH range. The exact pH range for apoptosis is dependent on the concentration of this compound and its ratio to interstitial albumin[15]. For therapeutic purposes, an interstitial this compound concentration of 0.8 to 1.0 mM is suggested to induce apoptosis effectively in the acidic tumor environment while sparing normal tissues[15].

Preclinical and Clinical Evidence

Preclinical In Vitro & In Vivo Data

This compound and its derivatives have demonstrated anticancer activity across a range of preclinical models. A key study showed that this compound suppresses the growth of p300-dependent leukemia cell lines both in vitro and in vivo[7][9]. In a mouse model of leukemia, this compound treatment stopped cancer progression and resulted in tumor shrinkage[7].

Model System Cancer Type Key Findings Reference
In Vitro Cell Lines p300-dependent Leukemia (AML1-ETO fusion protein)Suppressed growth by inhibiting p300/CBP.[7][9]
In Vitro Cell Lines Prostate (PC-3), Colon (HCT-116), Breast (T47D)Derivatives of this compound showed cytotoxic effects. Activity varied by cell line and chemical modification.[6][17][18]
In Vivo Mouse Model Leukemia (Xenograft)Stopped cancer progression and shrunk tumors.[7]
In Vivo Rat Model Experimental ArthritisDemonstrated analgesic and anti-inflammatory effects, with higher response in arthritic animals.[19]

Note: Some studies focus on this compound derivatives, which may have enhanced potency or selectivity compared to the parent compound[6].

Clinical Trial Data

Direct clinical trials of this compound for cancer treatment are limited; however, data from related studies provide valuable insights into dosage, safety, and potential efficacy. A clinical trial using salicylic acid in patients with hematologic cancers found it to be safe. Another observational study followed patients with advanced solid tumors treated with salicylate therapy, including intravenous this compound[2]. Much of the recent clinical data comes from this compound's use in treating transthyretin amyloidosis (ATTR), where it acts as a TTR stabilizer[20][21]. While the mechanism is different, these trials establish a profile for chronic administration.

Study Focus Patient Population Dosage / Administration Key Outcomes / Observations Reference
Advanced Solid Tumors 10 patients with various advanced carcinomasInitial dose: 35 mg/kg IV; Subsequent: 30 mg/kg IV (4 days/week for 2 weeks)Case reports suggested a connection between decreasing circulating tumor cells (CTCs) and tumor remission.[2]
Cancer Pain 47 patients with moderate to severe cancer pain500 mg orally, twice a daySuperior pain reduction compared to dipyrone, especially in patients with bone metastasis.[22]
Transthyretin Cardiac Amyloidosis (ATTR-CA) 30 patients250 mg orally, every 12 hoursAssociated with lower mortality compared to untreated controls. Adverse events included worsening renal function and gastric intolerance.[21]
Familial Amyloidotic Polyneuropathy (FAP) 130 patientsNot specified in abstractRandomized, placebo-controlled trial to assess neurologic disease progression. Few recognized NSAID complications occurred.[23]

Experimental Protocols

Detailed protocols are essential for reproducing and building upon existing research. Below are synthesized methodologies based on the literature for key in vitro and in vivo experiments.

In Vitro Assays

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

  • Cell Culture : Culture cancer cell lines (e.g., PC-3, HCT-116, T47D) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂[17].

  • Seeding : Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment : Prepare a stock solution of this compound in DMSO. Dilute to various concentrations in culture medium and add to the wells. Include a vehicle control (DMSO only).

  • Incubation : Incubate the plates for 48-72 hours.

  • Quantification : Assess cell viability using an MTT or similar colorimetric assay. Add the reagent to each well, incubate for 2-4 hours, then solubilize the formazan crystals. Measure absorbance using a microplate reader.

  • Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

This protocol assesses this compound's effect on the acetylation of target proteins like histones or NF-κB.

  • Cell Treatment : Culture cells to ~80% confluency in 6-well plates and treat with this compound at various concentrations for a specified time (e.g., 6-24 hours).

  • Protein Extraction : Lyse the cells using RIPA buffer containing protease and deacetylase inhibitors (e.g., trichostatin A, sodium butyrate).

  • Quantification : Determine protein concentration using a BCA assay.

  • SDS-PAGE : Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.

  • Transfer : Transfer the separated proteins to a PVDF membrane.

  • Blocking & Antibody Incubation : Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies specific for acetylated proteins (e.g., acetyl-p65, acetyl-H3K56) and total protein controls (e.g., total p65, total H3).

  • Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Animal Models

This protocol, based on published findings, evaluates the in vivo efficacy of this compound[7][9].

  • Animal Model : Use immunodeficient mice (e.g., NOD/SCID) to prevent rejection of human cells[24].

  • Cell Implantation : Inject a human leukemia cell line known to be p300-dependent (e.g., Kasumi-1, which expresses AML1-ETO) intravenously or subcutaneously into the mice.

  • Tumor Growth Monitoring : Monitor the animals for signs of disease progression. If tumors are subcutaneous, measure their volume with calipers regularly. For systemic disease, monitor body weight and overall health.

  • Treatment Protocol : Once tumors are established or disease is evident, randomize mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) or a vehicle control daily. Dosing should be based on prior pharmacokinetic and tolerability studies.

  • Endpoint Analysis : At the end of the study period (determined by tumor burden or animal health), euthanize the mice. Excise tumors and/or collect relevant tissues (e.g., bone marrow, spleen).

  • Outcome Measures : Analyze tumor weight/volume, perform histological analysis of tissues, and conduct molecular analyses (e.g., Western blot for protein acetylation) on tumor samples to confirm the mechanism of action.

G General Workflow for a Preclinical In Vivo Study Start Select Animal Model (e.g., Immunodeficient Mouse) Implantation Implant Human Cancer Cells (Subcutaneous or Systemic) Start->Implantation Monitoring Monitor Tumor Growth / Disease Progression Implantation->Monitoring Randomization Randomize into Groups Monitoring->Randomization Treatment Administer this compound or Vehicle Control Randomization->Treatment Endpoint Endpoint Reached (e.g., Tumor Size, Time) Treatment->Endpoint Analysis Euthanize and Analyze (Tumor Weight, Histology, Biomarkers) Endpoint->Analysis Conclusion Evaluate Efficacy Analysis->Conclusion

Fig 3. A generalized experimental workflow for testing this compound in animal models.

Conclusion and Future Directions

This compound presents a promising, multi-modal approach to treating inflammation-related cancers. Its ability to inhibit COX enzymes, modulate the epigenome via p300/CBP, and suppress the critical NF-κB pathway provides a strong rationale for its repurposing. Preclinical data, particularly in leukemia, is encouraging, and clinical data from other indications provides a foundation for designing oncology-focused trials.

Future research should focus on:

  • Identifying Predictive Biomarkers : Determining which tumors (e.g., those with high COX-2 expression or p300/CBP dependency) are most likely to respond to this compound.

  • Combination Therapies : Investigating this compound in combination with standard chemotherapy or targeted agents to enhance efficacy and overcome resistance.

  • Optimized Drug Delivery : Developing novel formulations to improve drug delivery to the tumor site and minimize systemic side effects associated with chronic NSAID use[25].

  • Prospective Clinical Trials : Conducting well-designed clinical trials in specific cancer types, such as hematologic malignancies or solid tumors with a strong inflammatory component, to definitively assess the safety and efficacy of this compound as an anticancer agent.

References

Understanding the Binding of Diflunisal to Transthyretin (TTR): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin (TTR) is a homotetrameric protein primarily synthesized in the liver that serves as a transporter for thyroxine and retinol (via retinol-binding protein).[1] Under certain conditions, including aging or genetic mutations, the TTR tetramer can dissociate into its constituent monomers. This dissociation is the rate-limiting step in a cascade of misfolding and aggregation, leading to the formation of amyloid fibrils.[1][2] The deposition of these fibrils in various tissues, particularly the nerves and heart, results in a group of progressive and often fatal diseases known as transthyretin amyloidosis (ATTR).

A key therapeutic strategy for ATTR is the kinetic stabilization of the native TTR tetramer, which prevents its dissociation into amyloidogenic monomers.[1][2] Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), has been repurposed as a TTR stabilizer.[1] It binds to the thyroxine-binding sites of TTR, enhancing the stability of the tetramer and thereby inhibiting amyloid fibril formation.[1][2] This technical guide provides an in-depth overview of the binding of this compound to TTR, including quantitative binding data, detailed experimental protocols, and a visualization of the stabilization mechanism.

Quantitative Analysis of this compound-TTR Binding

The efficacy of this compound as a TTR kinetic stabilizer is dependent on its binding affinity for TTR and its concentration in plasma. Several studies have quantified these parameters, providing a basis for understanding its therapeutic effect.

ParameterValueMethodSource
Dissociation Constant (KD1) 75 nMSubunit Exchange[3]
Dissociation Constant (KD2) 1.1 µMSubunit Exchange[3]
Dissociation Constant from Albumin (KD,Alb) 1.2 - 1.4 µMSubunit Exchange[3]
Effective Plasma Concentration 250 µMSubunit Exchange[3]
TTR Dissociation Reduction at 250 µM 95%Subunit Exchange[3]
Plasma Concentration for 10% Dissociation Rate 172 - 188 µMSubunit Exchange[3]
Binding Stoichiometry in vivo (250 mg bid) >0.95 (approx. 1.75 corrected)Not Specified[4]
Mean Plasma Concentration (250 mg bid) 146 ± 39 µMNot Specified[4]
Mean Plasma Concentration (Clinical Studies) 281 ± 144 µMHPLC[3]

Mechanism of TTR Stabilization by this compound

The primary mechanism by which this compound stabilizes TTR is through its binding to the two thyroxine-binding sites located at the dimer-dimer interface of the TTR tetramer. This binding event introduces favorable interactions that increase the energetic barrier for tetramer dissociation, the crucial first step in amyloidogenesis.

TTR_Stabilization cluster_0 Normal Pathophysiology cluster_1 Therapeutic Intervention Native TTR Tetramer Native TTR Tetramer Dissociation Dissociation Native TTR Tetramer->Dissociation Binding Binding Native TTR Tetramer->Binding Monomers Monomers Dissociation->Monomers Misfolding & Aggregation Misfolding & Aggregation Monomers->Misfolding & Aggregation Amyloid Fibrils Amyloid Fibrils Misfolding & Aggregation->Amyloid Fibrils This compound This compound This compound->Binding Stabilized TTR-Diflunisal Complex Stabilized TTR-Diflunisal Complex Binding->Stabilized TTR-Diflunisal Complex Inhibition of Dissociation Inhibition of Dissociation Stabilized TTR-Diflunisal Complex->Inhibition of Dissociation Inhibition of Dissociation->Dissociation

Mechanism of TTR stabilization by this compound.

Experimental Protocols

X-ray Crystallography of the TTR-Diflunisal Complex

This protocol outlines the general steps for determining the crystal structure of the TTR-Diflunisal complex.

XRay_Workflow cluster_0 Sample Preparation cluster_1 Crystallization cluster_2 Data Collection & Analysis A Purify TTR Protein (12.6 mg/ml) C Incubate TTR with this compound (10:1 molar ratio) in 0.165 M Sodium Citrate, pH 7.0 for 2 days at 4°C A->C B Prepare this compound Solution B->C D Mix Protein-Ligand Complex with Reservoir Solution (200 mM Citrate buffer, pH 5.0, 2.4 M Ammonium Sulfate, 6% glycerol) C->D E Set up Hanging-Drop Vapor Diffusion at 14°C D->E F Crystal Growth (within 1 week) E->F G Collect X-ray Diffraction Data (Synchrotron Radiation) F->G H Process Data (MOSFLM, SCALA, TRUNCATE) G->H I Solve Structure (Molecular Replacement with AMoRe) H->I J Refine Structure I->J

Experimental workflow for X-ray crystallography.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (KD), enthalpy (ΔH), and stoichiometry (n). The following is a generalized protocol for studying the interaction between TTR and this compound.

1. Sample Preparation:

  • Express and purify recombinant human TTR to >95% purity.

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it into the final assay buffer.

  • The final buffer for both TTR and this compound must be identical to minimize heats of dilution. A commonly used buffer is a phosphate or Tris-based buffer at physiological pH.

  • Thoroughly degas both the TTR and this compound solutions immediately before the experiment to prevent air bubbles.

2. Experimental Setup:

  • The TTR solution is placed in the sample cell of the calorimeter. A typical starting concentration is in the range of 10-50 µM.

  • The this compound solution is loaded into the injection syringe at a concentration 10-20 times that of the TTR in the cell.

  • The experiment is conducted at a constant temperature, typically 25°C or 37°C.

3. Titration:

  • A series of small, precise injections of the this compound solution are made into the TTR solution in the sample cell.

  • The heat change associated with each injection is measured.

  • The titration continues until the TTR binding sites are saturated with this compound, at which point the heat of injection will be equal to the heat of dilution.

4. Data Analysis:

  • The raw data (heat change per injection) is plotted against the molar ratio of this compound to TTR.

  • This binding isotherm is then fitted to a suitable binding model (e.g., one-site or two-sites sequential binding) to determine the KD, ΔH, and n.

  • A control experiment, titrating this compound into the buffer alone, is performed to determine the heat of dilution, which is then subtracted from the experimental data.

ITC_Workflow cluster_0 Preparation cluster_1 ITC Experiment cluster_2 Data Analysis P1 Prepare TTR Solution (e.g., 20 µM in buffer) E1 Load TTR into sample cell P1->E1 P2 Prepare this compound Solution (e.g., 200 µM in identical buffer) E2 Load this compound into syringe P2->E2 P3 Degas both solutions E3 Equilibrate at constant temperature (e.g., 25°C) E1->E3 E4 Perform serial injections of This compound into TTR E3->E4 E5 Measure heat change per injection E4->E5 A1 Plot heat change vs. molar ratio E5->A1 A3 Subtract heat of dilution A2 Perform control titration (this compound into buffer) A2->A3 A4 Fit data to a binding model A3->A4 A5 Determine KD, ΔH, and n A4->A5

Generalized workflow for Isothermal Titration Calorimetry.

TTR Kinetic Stabilization Assay (Subunit Exchange)

This assay measures the rate of TTR subunit exchange in human plasma, which is limited by tetramer dissociation. The ability of a compound to slow this rate is a direct measure of its kinetic stabilization effect.

1. Materials:

  • Pooled healthy human plasma containing endogenous wild-type TTR (~3.7 µM).

  • Recombinant dual-FLAG-tagged Cys10Ala TTR (FT2-C10A TTR).

  • This compound stock solution in DMSO.

2. Procedure:

  • Add a final concentration of 1 µM of FT2-C10A TTR to the human plasma samples.

  • Add varying final concentrations of this compound (e.g., 100, 200, 300, and 400 µM) or a vehicle control (DMSO) to the plasma samples.

  • Incubate the samples at 37°C.

  • Monitor the exchange between the endogenous TTR and the tagged TTR over a period of seven days.

3. Quantification:

  • The extent of subunit exchange can be quantified using methods such as non-denaturing PAGE followed by Western blotting or immunoturbidity.

  • The rate of subunit exchange (kex) is determined for each this compound concentration.

4. Analysis:

  • The reduction in the rate of subunit exchange in the presence of this compound compared to the vehicle control indicates the degree of TTR kinetic stabilization.

Conclusion

This compound effectively stabilizes the native tetrameric structure of transthyretin by binding to its thyroxine-binding sites. This stabilization increases the kinetic barrier for tetramer dissociation, the crucial initiating step in TTR amyloidogenesis. Quantitative binding studies have established the affinity of this compound for TTR and the plasma concentrations required to achieve a significant reduction in TTR dissociation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the interaction between this compound and TTR, aiding in the development and evaluation of novel TTR stabilizers for the treatment of transthyretin amyloidosis.

References

The Pharmacological Profile of 5-(2,4-Difluorophenyl)salicylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(2,4-Difluorophenyl)salicylic acid, known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) with potent analgesic and anti-inflammatory properties.[1][2] This technical guide provides an in-depth overview of its pharmacological profile, including its mechanism of action, pharmacokinetics, and pharmacodynamics, supported by quantitative data and detailed experimental methodologies. The primary mechanism of action of this compound involves the reversible and non-selective inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins that mediate pain and inflammation.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.

Introduction

This compound, a derivative of salicylic acid, was developed to offer a superior therapeutic profile compared to aspirin, with objectives for higher potency, better gastrointestinal tolerance, and a longer duration of action.[2] Chemically, it is distinguished from aspirin by the presence of a difluorophenyl substituent at the C5 position and the absence of an O-acetyl group.[1] This structural modification enhances its lipophilicity and metabolic stability, contributing to its prolonged half-life and potent anti-inflammatory and analgesic effects.[1]

Mechanism of Action

The primary pharmacological action of this compound is the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, this compound effectively reduces the production of these prostaglandins.[1] Unlike aspirin, which irreversibly acetylates COX, this compound is a reversible inhibitor.[1]

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 & COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGG2, PGH2, etc.) COX_Enzymes->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound 5-(2,4-Difluorophenyl)salicylic Acid (this compound) This compound->COX_Enzymes Inhibits

Figure 1: Mechanism of Action of this compound

Pharmacological Data

The following tables summarize the key quantitative data related to the pharmacological profile of this compound.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition
EnzymeAssay SystemIC50 (µM)Reference
COX-1Human Whole Blood Assay113[3]
COX-2Human Whole Blood Assay8.2[3]
COX-2Human-modified Whole Blood Assay134[3]
Table 2: Pharmacokinetic Parameters in Humans
ParameterValueReference
Time to Peak Plasma Concentration (Tmax)2 - 3 hours[4]
Plasma Half-life (t1/2)8 - 12 hours[4]
Protein Binding>99%[4]
Excretion~90% in urine as glucuronide conjugates[4]
Table 3: In Vivo Anti-Inflammatory and Analgesic Activity
Experimental ModelSpeciesEndpoint MeasuredPotency/EfficacyReference
Freund's Adjuvant-Induced HyperalgesiaRatAnalgesia~25 times more potent than aspirin[5]
Formalin TestRatNociceptive BehaviorSignificant inhibition of licking/biting response at 100 mg/kg (i.v.)[4]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

Objective: To determine the inhibitory concentration (IC50) of this compound on COX-1 and COX-2 enzymes in a human whole blood matrix.

Methodology:

  • COX-1 Assay:

    • Fresh human blood is collected and aliquoted.

    • Various concentrations of this compound are added to the blood samples.

    • The samples are allowed to clot for 60 minutes at 37°C to induce thromboxane B2 (TXB2) production via COX-1 activity.

    • The reaction is stopped, and serum is collected.

    • TXB2 levels are measured using a specific immunoassay.

  • COX-2 Assay:

    • Fresh human blood is incubated with lipopolysaccharide (LPS) for 24 hours to induce the expression of the COX-2 enzyme.

    • Various concentrations of this compound are added to the LPS-treated blood.

    • Prostaglandin E2 (PGE2) production, as a marker of COX-2 activity, is measured using a specific immunoassay.

  • Data Analysis:

    • The concentration of this compound that causes 50% inhibition of TXB2 (for COX-1) or PGE2 (for COX-2) production is calculated as the IC50 value.

COX_Inhibition_Assay_Workflow cluster_0 COX-1 Assay cluster_1 COX-2 Assay Blood_1 Fresh Human Blood Incubate_Diflunisal_1 Add this compound (various conc.) Blood_1->Incubate_Diflunisal_1 Clotting Induce Clotting (37°C, 60 min) Incubate_Diflunisal_1->Clotting Measure_TXB2 Measure Thromboxane B2 (TXB2) Clotting->Measure_TXB2 Calculate_IC50 Calculate IC50 Values Measure_TXB2->Calculate_IC50 Blood_2 Fresh Human Blood LPS_Incubation Incubate with LPS (24h) Blood_2->LPS_Incubation Incubate_Diflunisal_2 Add this compound (various conc.) LPS_Incubation->Incubate_Diflunisal_2 Measure_PGE2 Measure Prostaglandin E2 (PGE2) Incubate_Diflunisal_2->Measure_PGE2 Measure_PGE2->Calculate_IC50

Figure 2: In Vitro COX Inhibition Assay Workflow
Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the acute anti-inflammatory activity of this compound in a rat model of inflammation.

Methodology:

  • Animal Model: Male Wistar rats (150-200g) are used.

  • Procedure:

    • Animals are fasted overnight with free access to water.

    • This compound is administered orally at various doses. A control group receives the vehicle.

    • After a specified time (e.g., 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

    • The paw volume is measured immediately before carrageenan injection and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection using a plethysmometer.

  • Data Analysis:

    • The increase in paw volume (edema) is calculated for each animal.

    • The percentage inhibition of edema by this compound is determined by comparing the edema in the treated groups with the control group.

Freund's Adjuvant-Induced Arthritis in Rats

Objective: To assess the therapeutic effect of this compound in a chronic model of inflammatory arthritis.

Methodology:

  • Animal Model: Male Lewis rats are typically used.

  • Procedure:

    • Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's Complete Adjuvant into the footpad of the right hind paw.

    • This compound treatment (oral, daily) is initiated either on the day of adjuvant injection (prophylactic model) or after the onset of arthritis (therapeutic model).

    • The volume of both hind paws is measured at regular intervals.

    • The severity of arthritis is also scored based on erythema, swelling, and joint rigidity.

  • Data Analysis:

    • The change in paw volume and the arthritis score are used to evaluate the anti-arthritic efficacy of this compound.

Cotton Pellet Granuloma Assay in Rats

Objective: To evaluate the effect of this compound on the proliferative phase of inflammation.

Methodology:

  • Animal Model: Male Wistar rats are used.

  • Procedure:

    • Sterilized cotton pellets (e.g., 50 mg) are surgically implanted subcutaneously in the axilla or groin region of anesthetized rats.

    • This compound is administered orally daily for a set period (e.g., 7 days).

    • On the final day, the rats are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised.

    • The pellets are dried to a constant weight.

  • Data Analysis:

    • The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.

    • The percentage inhibition of granuloma formation by this compound is calculated by comparing the granuloma weight in the treated groups to the control group.

Conclusion

5-(2,4-Difluorophenyl)salicylic acid (this compound) is a potent nonsteroidal anti-inflammatory drug with a well-characterized pharmacological profile. Its primary mechanism of action through the reversible inhibition of COX-1 and COX-2 enzymes leads to effective analgesia and anti-inflammatory effects. The pharmacokinetic properties of this compound, particularly its long half-life, allow for less frequent dosing. The experimental data and protocols presented in this guide provide a comprehensive resource for the continued research and development of this and similar therapeutic agents.

References

Methodological & Application

Application Note: A Cell-Based Assay for Anti-Inflammatory Screening Using Diflunisal

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis and osteoarthritis.[1] Nonsteroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment for these conditions.[2] Diflunisal, a salicylic acid derivative, is an NSAID with established analgesic and anti-inflammatory properties.[2][3] Its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, potent mediators of inflammation and pain.[4][5] This application note provides a detailed protocol for a cell-based assay using this compound as a reference compound to screen for novel anti-inflammatory agents. The described assays quantify the inhibition of key inflammatory mediators, namely Prostaglandin E2 (PGE2) and Tumor Necrosis Factor-alpha (TNF-α), in a lipopolysaccharide (LPS)-stimulated macrophage model.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects primarily through the non-selective inhibition of both COX-1 and COX-2 enzymes.[4] These enzymes catalyze the conversion of arachidonic acid into Prostaglandin H2, the precursor for various prostaglandins and thromboxanes. By blocking this step, this compound effectively reduces the production of prostaglandins like PGE2, which are responsible for inducing vasodilation, increasing vascular permeability, and sensitizing pain receptors at the site of inflammation.[3][5]

G This compound's Mechanism of Action AA Arachidonic Acid COX COX-1 & COX-2 Enzymes AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 PGs Prostaglandins (e.g., PGE2) Thromboxanes PGH2->PGs Inflammation Inflammation & Pain PGs->Inflammation This compound This compound This compound->COX Inhibition

Caption: this compound inhibits COX enzymes, blocking prostaglandin synthesis.

Experimental Protocols

This protocol outlines a cell-based workflow to assess the anti-inflammatory activity of test compounds by measuring their ability to inhibit the production of PGE2 and TNF-α in LPS-stimulated murine macrophages (RAW 264.7 cell line).

Experimental Workflow

The overall workflow involves seeding and culturing cells, pre-treating them with the test compound (e.g., this compound), inducing an inflammatory response with LPS, and finally, collecting the cell supernatant to quantify the levels of inflammatory mediators.

G Anti-Inflammatory Assay Workflow cluster_prep Cell Preparation cluster_treat Treatment & Stimulation cluster_analysis Analysis Culture 1. Culture RAW 264.7 Cells Seed 2. Seed Cells in 96-Well Plate (2 x 10^5 cells/well) Culture->Seed Incubate1 3. Incubate for 24 hours (37°C, 5% CO2) Seed->Incubate1 Pretreat 4. Pre-treat with Compound (e.g., this compound) for 1 hour Stimulate 5. Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Incubate2 6. Incubate for 24 hours Stimulate->Incubate2 Collect 7. Collect Supernatant ELISA 8. Perform ELISA for PGE2 and TNF-α Collect->ELISA Analyze 9. Analyze Data (Calculate % Inhibition & IC50) ELISA->Analyze

Caption: Workflow for the cell-based anti-inflammatory screening assay.

Protocol 1: Cell Culture and Seeding
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Procedure: a. Culture RAW 264.7 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2. b. Once cells reach 80-90% confluency, gently scrape and collect them. c. Centrifuge the cell suspension, discard the supernatant, and resuspend the pellet in fresh culture medium. d. Count the cells and adjust the concentration to 2 x 10^5 cells/mL. e. Seed 100 µL of the cell suspension (2 x 10^4 cells) into each well of a 96-well flat-bottom plate. f. Incubate the plate for 24 hours at 37°C and 5% CO2 to allow cells to adhere.

Protocol 2: Compound Treatment and LPS Stimulation
  • Preparation: Prepare stock solutions of this compound and other test compounds in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be ≤ 0.1%.

  • Procedure: a. After the 24-hour incubation, carefully remove the old medium from the wells. b. Add 100 µL of medium containing the desired concentration of the test compound (or vehicle control) to the respective wells. c. Incubate the plate for 1 hour at 37°C and 5% CO2. d. Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except the negative control wells. e. Incubate the plate for an additional 24 hours at 37°C and 5% CO2.

Protocol 3: Quantification of Inflammatory Mediators (ELISA)
  • Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 10 minutes.

  • ELISA Procedure: a. Carefully collect the supernatant from each well without disturbing the cell layer. b. Measure the concentration of PGE2 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer’s instructions. c. Read the absorbance on a microplate reader at the recommended wavelength (typically 450 nm).

  • Data Analysis: a. Generate a standard curve for PGE2 and TNF-α. b. Calculate the concentration of each mediator in the samples based on the standard curve. c. Determine the percentage of inhibition for each compound concentration using the following formula: % Inhibition = [1 - (Concentration in Treated Well / Concentration in LPS-only Well)] x 100 d. Plot the percentage inhibition against the compound concentration to determine the IC50 value (the concentration at which 50% of the inflammatory response is inhibited).

Data Presentation

The anti-inflammatory activity of test compounds is typically summarized by their IC50 values. Lower IC50 values indicate higher potency.

CompoundTargetIC50 (µM)Notes
This compound PGE2~ 3-5[6]Non-selective COX inhibitor.
TNF-α> 50Weaker effect on cytokine production.
Dexamethasone PGE2~ 0.05Potent steroidal anti-inflammatory drug.
TNF-α~ 0.04[7]Broadly suppresses inflammatory gene expression.
Celecoxib PGE2~ 0.02[7]Selective COX-2 inhibitor.
TNF-α> 25Primarily targets prostaglandin synthesis.

Note: IC50 values are approximate and can vary based on specific cell types and assay conditions.

Underlying Inflammatory Signaling Pathway

LPS stimulation of macrophages activates the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a master regulator of inflammation.[8] This pathway culminates in the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-6, and COX-2.[9][10] Screening assays can be designed to measure the inhibition of this pathway directly, for instance, by using reporter cell lines.[11]

G Simplified NF-κB Inflammatory Signaling Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Activation IKK IKK Complex MyD88->IKK IκB IκBα IKK->IκB Phosphorylates NFkB_inactive p65/p50 (Inactive NF-κB) IκB->NFkB_inactive Proteasome Proteasome Degradation IκB->Proteasome NFkB_active p65/p50 (Active NF-κB) NFkB_inactive->NFkB_active IκBα released DNA DNA Transcription NFkB_active->DNA Translocation Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes

Caption: LPS activates the NF-κB pathway leading to inflammatory gene expression.

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Diflunisal

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Abstract

This document outlines a comprehensive, validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of Diflunisal in various matrices, including bulk drug, pharmaceutical formulations, and human plasma. This compound, a non-steroidal anti-inflammatory drug (NSAID), requires accurate and precise quantification for quality control, pharmacokinetic studies, and clinical monitoring. The described reverse-phase HPLC (RP-HPLC) methods are demonstrated to be simple, rapid, and reliable for the intended purposes.[1][2][3]

Principle

The primary analytical technique employed is reverse-phase high-performance liquid chromatography. This method separates components of a mixture based on their hydrophobic interactions with a nonpolar stationary phase and a polar mobile phase. This compound, being a relatively nonpolar molecule, is retained on a C8 or C18 stationary phase and is eluted by a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[1][4][5] Detection is commonly achieved using an ultraviolet (UV) or diode array detector (DAD) at a wavelength where this compound exhibits significant absorbance.[1][2][6]

Apparatus and Materials
  • Apparatus

    • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-VIS or DAD detector.

    • Data acquisition and processing software.

    • Analytical balance.

    • pH meter.

    • Sonicator.

    • Vortex mixer.

    • Centrifuge.

    • Syringe filters (0.45 µm).

    • Volumetric flasks and pipettes.

  • Chemicals and Reagents

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Phosphoric acid.

    • Potassium dihydrogen orthophosphate.

    • Trifluoroacetic acid (TFA).

    • Water (HPLC grade or deionized).

    • Internal Standard (IS) such as Clofibric acid (for plasma analysis).[2]

Experimental Protocols

Protocol 1: Analysis of this compound in Bulk Drug and Pharmaceutical Formulations

This protocol is adapted from methods developed for the quantification of this compound in bulk powder and tablet forms.[3][7]

1. Standard Stock Solution Preparation (1000 µg/mL)

  • Accurately weigh 50 mg of this compound reference standard.

  • Transfer it into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with methanol.[2] This solution is stable for at least two weeks when stored at 4°C.[1]

2. Calibration Standards

  • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase or a suitable diluent (e.g., acetonitrile) to achieve concentrations within the desired linear range (e.g., 2-125 µg/mL).[1][2][3]

3. Sample Preparation (Tablets)

  • Weigh and finely powder a minimum of 10 tablets to determine the average tablet weight.[8]

  • Accurately weigh a portion of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.[8]

  • Add approximately 70 mL of a suitable solvent (e.g., acetonitrile or methanol) and sonicate for 15 minutes to ensure complete dissolution.[8]

  • Dilute to the mark with the same solvent and mix well.

  • Filter the solution through a 0.45 µm syringe filter.[8]

  • Further dilute an aliquot of the filtered solution with the mobile phase to a final concentration within the calibration range.

4. Chromatographic Analysis

  • Inject 20 µL of each standard and sample solution into the HPLC system.

  • Record the chromatograms and measure the peak area for this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample from the calibration curve.

Protocol 2: Analysis of this compound in Human Plasma

This protocol is designed for the bioanalysis of this compound and is based on established methods for its determination in human plasma.[2]

1. Standard Stock Solutions

  • Prepare a this compound stock solution (1000 µg/mL) in methanol as described in Protocol 1.

  • Prepare an Internal Standard (IS), Clofibric acid, stock solution (e.g., 750 µg/mL) in methanol.[2]

2. Calibration Standards in Plasma

  • Spike blank human plasma with appropriate aliquots of the this compound stock solution to prepare calibration standards ranging from approximately 0.48 to 120.0 µg/mL.[2]

  • Add the IS to each standard to a final concentration of 75 µg/mL.[2]

3. Sample Preparation (Protein Precipitation)

  • To a 1 mL plasma sample, add the internal standard.

  • Add a protein precipitating agent (e.g., acetonitrile).

  • Vortex the mixture for 20 minutes at 500 rpm.[2]

  • Centrifuge the sample at 13,000 rpm for 10 minutes.[2]

  • Collect the supernatant and filter it through a 0.45 µm syringe filter.[2]

  • The filtrate is ready for injection into the HPLC system.

4. Chromatographic Analysis

  • Inject 20 µL of the processed standards and samples.

  • Record the chromatograms and determine the peak area ratios of this compound to the IS.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound.

  • Calculate the concentration of this compound in the plasma samples using the regression equation from the calibration curve.

Data Presentation

Table 1: Summary of HPLC Chromatographic Conditions
ParameterMethod 1 (Formulations)[1]Method 2 (Formulations)[5]Method 3 (Plasma)[2]Method 4 (Formulations)[3]
Stationary Phase Zorbax SB-C8 (4.6x250 mm, 5 µm)C18 (4.6x250 mm, 5 µm)Purospher® RP-18 (4.6x150 mm, 5µm)Hypersil BDS, C18 (4.6x250 mm, 5µm)
Mobile Phase 0.05M H₃PO₄ : ACN : MeOH (40:48:12)0.05M Phosphate Buffer (pH 4) : ACN (40:60)0.1% TFA in Water : ACN (42:58)KH₂PO₄ Buffer (pH 3.8) : ACN (55:45)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min1.0 mL/min
Detection (λ) DAD at 228 nmUV at 254 nmUV-VIS at 230 nmUV at 254 nm
Temperature 25°CNot Specified25°CNot Specified
Injection Volume 20 µLNot Specified20 µLNot Specified
Retention Time ~7.9 minNot Specified~7.3 min~3.2 min

ACN: Acetonitrile, MeOH: Methanol, TFA: Trifluoroacetic acid, H₃PO₄: Phosphoric Acid, KH₂PO₄: Potassium dihydrogen orthophosphate

Table 2: Summary of Method Validation Parameters
ParameterMethod 1 (Formulations)[1][9]Method 2 (Formulations)[7]Method 3 (Plasma)[2]Method 4 (Formulations)[3]
Linearity Range (µg/mL) 5 - 1005 - 300.48 - 1202 - 10
Correlation Coefficient (r²) > 0.9998Not Specified> 0.9990.999
LOD (µg/mL) 0.26Not Specified0.050.17
LOQ (µg/mL) 0.87Not Specified0.100.56
Accuracy/Recovery (%) Not Specified100.10%Not Specified99.10 - 99.75%
Precision (Intra/Inter-day) Not SpecifiedNot Specified<2% (CV)Not Specified

LOD: Limit of Detection, LOQ: Limit of Quantification, CV: Coefficient of Variation

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the HPLC quantification of this compound.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_output Phase 4: Reporting Standard_Prep Standard Solution Preparation Injection Inject Samples & Standards Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction/Dilution) Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation HPLC_System HPLC System Setup (Column, Flow, Temp) Mobile_Phase_Prep->HPLC_System HPLC_System->Injection Chrom_Acq Chromatographic Data Acquisition Injection->Chrom_Acq Peak_Integration Peak Integration & Identification Chrom_Acq->Peak_Integration Cal_Curve Calibration Curve Generation Peak_Integration->Cal_Curve Quantification Quantification of This compound Peak_Integration->Quantification Cal_Curve->Quantification Final_Report Final Report & Validation Summary Quantification->Final_Report

HPLC Experimental Workflow for this compound Quantification.

References

Application Notes and Protocols for In Vitro Assessment of Diflunisal Efficacy in Cardiac Amyloidosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transthyretin amyloid cardiomyopathy (ATTR-CM) is a progressive and life-threatening disease characterized by the deposition of misfolded transthyretin (TTR) protein as amyloid fibrils in the myocardium.[1][2] This infiltration leads to restrictive cardiomyopathy and eventual heart failure.[1][2] Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), has been identified as a TTR stabilizer, presenting a therapeutic strategy to halt disease progression.[3][4] By binding to the thyroxine-binding sites on the TTR tetramer, this compound kinetically stabilizes the protein, preventing its dissociation into amyloidogenic monomers.[3][4]

These application notes provide detailed protocols for in vitro models designed to assess the efficacy of this compound in the context of cardiac amyloidosis. The described methodologies encompass both cell-free biochemical assays to quantify TTR stabilization and aggregation, as well as cell-based assays using human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) to evaluate the protective effects of this compound against TTR-mediated cardiotoxicity.

Signaling Pathways and Mechanism of Action

The core pathogenic event in ATTR-CM is the destabilization of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils. This compound intervenes at the initial step of this cascade.

Diflunisal_Mechanism_of_Action TTR_tetramer TTR Tetramer (Stable, Non-toxic) TTR_monomer TTR Monomers (Unstable) TTR_tetramer->TTR_monomer Dissociation (Rate-limiting step) Misfolded_monomer Misfolded Monomers TTR_monomer->Misfolded_monomer Misfolding Oligomers Oligomers Misfolded_monomer->Oligomers Aggregation Amyloid_fibrils Amyloid Fibrils Oligomers->Amyloid_fibrils Fibril Formation Cardiomyocyte_dysfunction Cardiomyocyte Dysfunction & Death Amyloid_fibrils->Cardiomyocyte_dysfunction Deposition & Toxicity This compound This compound This compound->TTR_tetramer Stabilization

This compound stabilizes the TTR tetramer, preventing its dissociation.

Data Presentation: Quantitative Analysis of this compound Efficacy

The following tables summarize key quantitative data from in vitro studies assessing the efficacy of this compound.

Biochemical Assays: TTR Stabilization and Aggregation Inhibition
Parameter Value
This compound Concentration for 95% Reduction in WT TTR Dissociation Rate 250 µM
Dissociation Constants (Kd) from TTR Kd1: 75 nM, Kd2: 1500 nM (negative cooperativity)
Inhibition of Fibril Formation (in vitro) Dose-dependent inhibition observed
Cell-Based Assays: Protection of iPSC-Cardiomyocytes
Parameter Observation
Cytotoxicity Reduction This compound can mitigate the cytotoxic effects of amyloidogenic TTR.
Mitochondrial Function Amyloid TTR can induce mitochondrial potential modification; stabilizers can prevent this.[1][2]
Calcium Handling Amyloid TTR deregulates cytoplasmic Ca2+ levels; stabilizers can maintain normal function.[1][2]
Electrophysiology TTR aggregates can prolong action potential; stabilizers can prevent this.[1]

Experimental Protocols

Cell-Free Assays: TTR Aggregation and Stabilization

These assays directly measure the ability of this compound to inhibit the formation of TTR amyloid fibrils and stabilize the native tetrameric structure.

TTR_Aggregation_Assay_Workflow start Start: Recombinant TTR prepare_ttr Prepare TTR Solution (e.g., pH 4.4 to induce aggregation) start->prepare_ttr add_this compound Add this compound (Varying concentrations) prepare_ttr->add_this compound incubate Incubate (e.g., 37°C with agitation) add_this compound->incubate measure_aggregation Measure Aggregation (Thioflavin T Assay) incubate->measure_aggregation analyze Analyze Data (IC50 determination) measure_aggregation->analyze

Workflow for the in vitro TTR aggregation assay.

This assay quantifies the formation of amyloid fibrils by measuring the fluorescence of Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid aggregates.

Materials:

  • Recombinant human TTR (wild-type or mutant)

  • This compound

  • Thioflavin T (ThT)

  • 10 mM phosphate buffer with 150 mM NaCl, pH 7.0

  • Acidic buffer (e.g., 100 mM acetate buffer, pH 4.4)

  • 96-well black, clear-bottom microplates

  • Fluorometric plate reader

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant TTR in an appropriate buffer.

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a 1 mM stock solution of ThT in water and filter through a 0.2 µm filter.

  • Assay Setup:

    • In a 96-well plate, combine the TTR solution with varying concentrations of this compound (and a vehicle control).

    • Initiate aggregation by adding an acidic buffer (e.g., to a final pH of 4.4).

    • The final volume in each well should be consistent.

  • Incubation:

    • Incubate the plate at 37°C with continuous shaking for a specified period (e.g., 24-72 hours).

  • Measurement:

    • At designated time points, add ThT to each well to a final concentration of 10-25 µM.

    • Measure the fluorescence intensity using a plate reader with excitation at approximately 440 nm and emission at approximately 485 nm.

  • Data Analysis:

    • Subtract the background fluorescence of ThT alone.

    • Plot the fluorescence intensity against the this compound concentration to determine the IC50 value for aggregation inhibition.

Cell-Based Assays: iPSC-Cardiomyocyte Models

These assays assess the protective effects of this compound on human cardiomyocytes exposed to amyloidogenic TTR.

iPSC_CM_Assay_Workflow cluster_endpoints Functional & Viability Endpoints start Start: iPSC-derived Cardiomyocytes culture_cm Culture iPSC-CMs start->culture_cm treatment_groups Treatment Groups: 1. Control 2. Amyloidogenic TTR 3. TTR + this compound culture_cm->treatment_groups incubate Incubate for 24-72h treatment_groups->incubate cytotoxicity Cytotoxicity Assay (e.g., LDH, MTT) incubate->cytotoxicity calcium Calcium Handling Assay incubate->calcium electrophysiology Electrophysiology (e.g., MEA) incubate->electrophysiology

Workflow for assessing this compound's efficacy in iPSC-CMs.

Materials:

  • Cryopreserved human iPSC-cardiomyocytes

  • Appropriate cardiomyocyte culture medium and supplements

  • Fibronectin-coated culture plates

  • Recombinant amyloidogenic TTR (pre-aggregated oligomers or fibrils)

  • This compound

Protocol:

  • Thawing and Plating:

    • Thaw iPSC-CMs according to the manufacturer's protocol.

    • Plate the cells onto fibronectin-coated plates at a recommended density.

    • Culture the cells for several days to allow for recovery and spontaneous beating.

  • Treatment:

    • Prepare pre-aggregated TTR by incubating recombinant TTR under amyloidogenic conditions (e.g., acidic pH, 37°C).

    • Treat the iPSC-CMs with:

      • Vehicle control

      • Pre-aggregated TTR

      • Pre-aggregated TTR pre-incubated with various concentrations of this compound

      • This compound alone (as a control for direct drug toxicity)

    • Incubate the treated cells for 24-72 hours.

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, an indicator of cytotoxicity.

Materials:

  • LDH cytotoxicity assay kit

  • Treated iPSC-CMs in culture plates

  • Plate reader

Protocol:

  • After the treatment period, collect the cell culture supernatant from each well.

  • Follow the LDH assay kit manufacturer's instructions to measure LDH activity in the supernatant.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).

This assay evaluates the effect of TTR and this compound on the intracellular calcium transients of beating cardiomyocytes, which are crucial for excitation-contraction coupling.

Materials:

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Cal-520 AM)

  • Treated iPSC-CMs on optically clear plates

  • High-speed fluorescence imaging system or a plate reader with kinetic mode

Protocol:

  • Load the treated iPSC-CMs with a calcium-sensitive dye according to the dye manufacturer's protocol.

  • Wash the cells to remove excess dye.

  • Record the fluorescence intensity changes over time from spontaneously beating cardiomyocytes.

  • Analyze the calcium transients for parameters such as amplitude, frequency, and decay kinetics. Compare the parameters between the different treatment groups.

MEA technology allows for the non-invasive recording of the extracellular field potentials of cardiomyocyte populations, providing insights into their electrophysiological function.

Materials:

  • MEA system with integrated amplifier and data acquisition software

  • MEA plates with embedded electrodes

  • iPSC-CMs cultured on MEA plates

Protocol:

  • Plate and culture iPSC-CMs on MEA plates until a spontaneously beating syncytium is formed.

  • Record baseline field potentials.

  • Apply the different treatment solutions (vehicle, TTR, TTR + this compound) to the cells.

  • Record the field potentials at various time points after treatment.

  • Analyze the recordings for changes in beat rate, field potential duration, and arrhythmogenic events.

Conclusion

The in vitro models and protocols outlined in these application notes provide a robust framework for evaluating the efficacy of this compound as a therapeutic agent for cardiac amyloidosis. By combining cell-free biochemical assays with functional and viability assessments in human iPSC-cardiomyocytes, researchers can gain a comprehensive understanding of this compound's mechanism of action and its potential to mitigate the cardiotoxic effects of TTR amyloid fibrils. These methodologies are crucial for the preclinical evaluation of this compound and other potential TTR stabilizers in the drug development pipeline.

References

Application Notes and Protocols for In Vitro Dissolution of Diflunisal

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diflunisal is a non-steroidal anti-inflammatory drug (NSAID), chemically a difluorophenyl derivative of salicylic acid, that exhibits analgesic, anti-inflammatory, and antipyretic properties[1][2][3]. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are critical for the synthesis of prostaglandins involved in pain and inflammation[4]. Beyond its anti-inflammatory effects, this compound has been investigated for its ability to stabilize the protein transthyretin (TTR), a mechanism relevant for treating certain types of amyloidosis[5][6][7].

Due to its poor water solubility, proper dissolution is a critical first step for accurate and reproducible results in in vitro studies[3][8]. This document provides a detailed protocol for dissolving and preparing this compound solutions for use in various in vitro experimental settings, such as cell-based assays.

Data Presentation: Solubility of this compound

This compound is a crystalline solid that is sparingly soluble in aqueous buffers but shows good solubility in organic solvents[9]. The following table summarizes the solubility of this compound in common laboratory solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)Source(s)
DMSO50 mg/mL199.84 mM[1][2]
~25 mg/mL~99.92 mM[9]
Ethanol20-50 mg/mL79.93 - 199.84 mM[1][2][9]
Dimethylformamide (DMF)~30 mg/mL~119.90 mM[9]
Water / Aqueous BufferInsoluble / Sparingly SolubleNot Applicable[1][2][9]
1:1 DMF:PBS (pH 7.2)~0.5 mg/mL~2.00 mM[9]

Note: The molecular weight of this compound is 250.2 g/mol [9]. Molar concentration is calculated based on this value. It is recommended to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound[1].

Experimental Protocols

This section details the methodology for preparing stock and working solutions of this compound for in vitro experiments.

Materials
  • This compound powder (crystalline solid)[9]

  • Dimethyl sulfoxide (DMSO), anhydrous/molecular biology grade

  • Ethanol, absolute

  • Dimethylformamide (DMF)

  • Sterile phosphate-buffered saline (PBS), pH 7.2

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the experiment

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Protocol for Preparation of a 50 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution, which can be serially diluted to achieve the desired final concentration for experiments.

  • Weighing this compound: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 12.51 mg of this compound (Calculation: 0.050 mol/L * 1 L * 250.2 g/mol = 12.51 g/L = 12.51 mg/mL).

  • Dissolution: Add the weighed this compound powder to a sterile vial. Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be used to aid dissolution if necessary, but allow the solution to return to room temperature before use.

  • Sterilization (Optional): If required for the experiment, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. This compound as a crystalline solid is stable for years at room temperature[9].

Protocol for Preparation of a Working Solution

The high-concentration stock solution must be diluted to a final working concentration in the cell culture medium. It is crucial to ensure the final concentration of the organic solvent (e.g., DMSO) is low enough to not affect the cells (typically ≤ 0.1% v/v).

  • Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the stock solution in cell culture medium. For example, to achieve a final concentration of 100 µM this compound with 0.1% DMSO, you could dilute the 50 mM stock solution 1:100 in culture medium to get a 500 µM intermediate solution.

  • Final Dilution: Add the required volume of the stock or intermediate solution to the final volume of cell culture medium to achieve the desired working concentration. For example, to prepare 1 mL of 100 µM working solution from a 50 mM stock, add 2 µL of the stock solution to 998 µL of cell culture medium. This results in a final DMSO concentration of 0.2%. Always prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) in the culture medium.

  • Aqueous Solutions: For applications requiring aqueous buffers, this compound should first be dissolved in an organic solvent like DMF and then diluted with the aqueous buffer of choice, such as PBS[9]. The solubility in a 1:1 solution of DMF:PBS is approximately 0.5 mg/ml[9]. It is not recommended to store aqueous solutions for more than one day[9].

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound working solutions for in vitro assays.

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh 1. Weigh this compound Powder add_solvent 2. Add Organic Solvent (e.g., DMSO) weigh->add_solvent dissolve 3. Vortex to Dissolve Completely add_solvent->dissolve store 4. Aliquot and Store at -20°C / -80°C dissolve->store thaw 5. Thaw Stock Solution Aliquot store->thaw For Experiment dilute 6. Dilute Stock in Culture Medium thaw->dilute add_to_cells 7. Add to In Vitro Assay dilute->add_to_cells G AA Arachidonic Acid COX1 COX-1 AA->COX1 COX2 COX-2 AA->COX2 PGs Prostaglandins (Pain, Inflammation) COX1->PGs COX2->PGs This compound This compound This compound->COX1 This compound->COX2

References

Animal Models for the Study of Diflunisal: Application Notes and Protocols for Pharmacokinetics and Efficacy Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models in the pharmacokinetic and efficacy studies of Diflunisal, a nonsteroidal anti-inflammatory drug (NSAID). This document details experimental protocols and summarizes key data to guide researchers in designing preclinical studies.

I. Pharmacokinetics of this compound in Animal Models

This compound exhibits dose-dependent pharmacokinetics, primarily due to saturable metabolism and high plasma protein binding[1]. Its primary route of metabolism is glucuronidation, and it is mainly excreted through the kidneys[2].

Pharmacokinetic Parameters

Quantitative pharmacokinetic data for this compound in common laboratory animal models is summarized below. It is important to note that these values can be influenced by the dose administered.

SpeciesAdministration RouteDoseTmax (hours)Half-life (t½) (hours)Bioavailability (%)Key Findings
Rat OralNot Specified2 - 38 - 1280 - 90Exhibits dose-dependent pharmacokinetics due to saturable metabolism and protein binding.[1][2]
Mouse OralNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedOral LD50 is reported to be 439 mg/kg.[2]
Dog OralNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedGeneral pharmacokinetic profiles have been studied.[3]

II. Efficacy Studies of this compound in Animal Models

This compound's efficacy has been evaluated in various animal models, particularly for its anti-inflammatory and analgesic properties, as well as its potential in treating amyloidosis.

A. Adjuvant-Induced Arthritis (AIA) in Rats

The AIA model in rats is a widely used preclinical model for rheumatoid arthritis to assess the efficacy of anti-inflammatory compounds.

Experimental Protocol: Adjuvant-Induced Arthritis (AIA) in Rats

  • Animal Model: Male Lewis or Sprague-Dawley rats (6-12 weeks old).

  • Induction of Arthritis:

    • Prepare a suspension of Mycobacterium tuberculosis (e.g., H37Ra, heat-killed) in incomplete Freund's adjuvant (IFA) at a concentration of 10 mg/mL.

    • Inject 0.1 mL of the adjuvant suspension intradermally into the base of the tail or into the footpad of one hind paw.

  • This compound Administration:

    • Begin treatment with this compound or vehicle control on a predetermined day post-adjuvant injection (e.g., day 0 for prophylactic studies or upon onset of clinical signs for therapeutic studies).

    • Administer this compound orally (e.g., by gavage) at desired dose levels (e.g., 1-50 mg/kg) once or twice daily.

  • Efficacy Assessment:

    • Clinical Scoring: Visually score the severity of arthritis in each paw daily or every other day on a scale of 0-4 (0=normal, 4=severe swelling and erythema).

    • Paw Volume/Thickness: Measure the volume of the hind paws using a plethysmometer or the thickness using a caliper.

    • Body Weight: Monitor body weight as an indicator of systemic inflammation and animal health.

    • Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone/cartilage destruction.

    • Biomarker Analysis: Collect blood samples to measure systemic inflammatory markers (e.g., cytokines, C-reactive protein).

Expected Outcomes:

This compound treatment is expected to reduce the clinical signs of arthritis, including paw swelling and arthritic scores, compared to the vehicle-treated group.

Experimental Workflow for Adjuvant-Induced Arthritis (AIA) Study

AIA_Workflow cluster_setup Study Setup cluster_induction Arthritis Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment animal_selection Select Rats (e.g., Lewis, 6-12 weeks old) acclimatization Acclimatization (e.g., 1 week) animal_selection->acclimatization adjuvant_prep Prepare Adjuvant (M. tuberculosis in IFA) acclimatization->adjuvant_prep adjuvant_injection Inject Adjuvant (0.1 mL, base of tail/footpad) adjuvant_prep->adjuvant_injection grouping Randomize into Groups (Vehicle, this compound) adjuvant_injection->grouping dosing Administer Treatment (Oral, daily) grouping->dosing monitoring Monitor Clinical Signs (Scoring, Paw Volume) dosing->monitoring termination Study Termination (e.g., Day 21) monitoring->termination analysis Histopathology & Biomarker Analysis termination->analysis

Caption: Workflow for an Adjuvant-Induced Arthritis (AIA) efficacy study in rats.

B. Transthyretin (TTR) Amyloidosis Mouse Model

This compound has shown promise in stabilizing the transthyretin (TTR) protein, a mechanism relevant to treating TTR amyloidosis. Humanized TTR mouse models are instrumental in evaluating such therapies.

Experimental Protocol: Transthyretin Amyloidosis Mouse Model

  • Animal Model: Utilize a transgenic mouse model that expresses a human TTR variant associated with amyloidosis (e.g., TTR V30M).

  • This compound Administration:

    • Administer this compound in the diet or via oral gavage. Dosing regimens can be designed based on pharmacokinetic studies to achieve therapeutic concentrations.

  • Efficacy Assessment:

    • TTR Tetramer Stability: Collect blood samples to assess the stability of the TTR tetramer using methods like FRET-based assays or size-exclusion chromatography.

    • Amyloid Deposition: At the end of the study, harvest tissues (e.g., heart, nerves, gastrointestinal tract) for histological analysis to quantify amyloid deposits using Congo red staining.

    • Organ Function: Assess the function of affected organs. For cardiac amyloidosis models, this may include echocardiography to measure heart wall thickness and function.

    • Biomarker Analysis: Measure levels of relevant biomarkers in blood or tissues.

Logical Workflow for a Transthyretin Amyloidosis Study

TTR_Amyloidosis_Workflow start Start with hTTR Transgenic Mice treatment_groups Divide into Treatment Groups (Vehicle vs. This compound) start->treatment_groups chronic_dosing Chronic Dosing Regimen treatment_groups->chronic_dosing monitoring In-life Monitoring (e.g., Echocardiography) chronic_dosing->monitoring endpoint Study Endpoint monitoring->endpoint tissue_collection Tissue Collection (Heart, Nerves, etc.) endpoint->tissue_collection analysis Analysis: - TTR Tetramer Stability - Amyloid Load (Congo Red) - Biomarkers tissue_collection->analysis outcome Evaluate Efficacy of this compound analysis->outcome

Caption: Logical workflow for assessing this compound's efficacy in a TTR amyloidosis mouse model.

III. Signaling Pathways of this compound

A. Inhibition of Cyclooxygenase (COX) Pathway

The primary mechanism of action for this compound as an NSAID is the inhibition of COX-1 and COX-2 enzymes, which are critical for the synthesis of prostaglandins involved in inflammation and pain.

This compound's Inhibition of the COX Pathway

COX_Pathway_Inhibition Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Physiological Functions) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory This compound This compound This compound->COX1 Inhibits This compound->COX2 Inhibits

Caption: this compound inhibits both COX-1 and COX-2, reducing prostaglandin synthesis.

B. Inhibition of p300/CBP Acetyltransferase Activity

Recent studies have revealed a novel mechanism of action for this compound involving the inhibition of the histone acetyltransferases p300 and CREB-binding protein (CBP), which play a role in regulating gene expression related to inflammation and cell growth.

This compound's Inhibition of p300/CBP Pathway

p300_CBP_Inhibition This compound This compound p300_CBP p300/CBP (Histone Acetyltransferases) This compound->p300_CBP Inhibits Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation Gene_Expression Altered Gene Expression (Inflammation, Cell Growth) Histone_Acetylation->Gene_Expression Therapeutic_Effects Anti-inflammatory & Antiproliferative Effects Gene_Expression->Therapeutic_Effects

Caption: this compound inhibits p300/CBP, leading to altered gene expression and therapeutic effects.

References

Application Note: High-Performance Thin-Layer Chromatography (HPTLC) for the Separation of Diflunisal and its Primary Impurity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Diflunisal is a non-steroidal anti-inflammatory drug (NSAID) from the salicylate class, utilized for its analgesic and anti-inflammatory properties. The quality control of this compound is critical to ensure its safety and efficacy, with a key aspect being the identification and quantification of any impurities. The major pharmacopeial impurity of this compound is biphenyl-4-ol (BPL), which can affect the drug's dosage and therapeutic effect.[1][] This application note details a robust Thin-Layer Chromatography (TLC) method for the effective separation and determination of this compound from its primary impurity, biphenyl-4-ol. This method is crucial for researchers, scientists, and professionals in drug development and quality control.

Principle

This method utilizes the principle of adsorption chromatography, where components of a mixture are separated based on their differential affinities for the stationary phase and the mobile phase. A silica gel plate serves as the stationary phase, and a solvent mixture acts as the mobile phase. Due to differences in polarity, this compound and biphenyl-4-ol will travel at different rates up the TLC plate as the mobile phase ascends, resulting in distinct spots and enabling their separation and subsequent quantification.

Materials and Reagents

  • TLC Plates: Silica gel 60 F254 plates (20 x 20 cm)

  • Mobile Phase Solvents:

    • Toluene (analytical grade)

    • Acetone (analytical grade)

    • Glacial Acetic Acid (analytical grade)

    • Hexane (analytical grade)

    • Ethyl Acetate (analytical grade)

    • Methylene Chloride (analytical grade)

    • Methanol (analytical grade)

  • Reference Standards:

    • This compound (pharmaceutical grade)

    • Biphenyl-4-ol (BPL) (impurity standard)

  • Sample Preparation Solvents: Methanol (analytical grade)

  • Equipment:

    • TLC developing tank

    • Micropipettes or capillary tubes for sample application

    • UV lamp for visualization (254 nm)

    • Densitometer for quantitative analysis (optional)

    • Fume hood

    • Standard laboratory glassware

Experimental Protocols

Protocol 1: Separation of this compound and Biphenyl-4-ol

This protocol is adapted from a validated TLC-densitometry method for the simultaneous determination of this compound and its major impurity, biphenyl-4-ol.[1][]

1. Preparation of Standard Solutions:

  • Prepare individual stock solutions of this compound and biphenyl-4-ol in methanol at a concentration of 1 mg/mL.

  • From the stock solutions, prepare working standard solutions of varying concentrations to establish a calibration curve (e.g., for this compound: 0.5 - 3 µ g/band ; for BPL: 0.3 - 1.7 µ g/band ).[1][]

2. Preparation of Sample Solution:

  • For bulk drug analysis, accurately weigh and dissolve the this compound sample in methanol to achieve a known concentration (e.g., 1 mg/mL).

  • For pharmaceutical formulations (tablets), weigh and finely powder a number of tablets. An amount of powder equivalent to a single dose is then dissolved in a known volume of methanol, sonicated for 15 minutes, and filtered to obtain a clear sample solution.

3. Chromatographic Development:

  • Prepare the mobile phase by mixing toluene, acetone, and glacial acetic acid in a ratio of 3.5:6.5:1 (v/v/v) .[1][]

  • Pour the mobile phase into the TLC developing tank to a depth of approximately 1 cm. Cover the tank with its lid and allow the chamber to saturate with solvent vapors for at least 30 minutes.

  • Using a micropipette, carefully apply known volumes of the standard and sample solutions as narrow bands onto the TLC plate, about 1.5 cm from the bottom edge.

  • Place the prepared TLC plate into the saturated developing tank and close the lid.

  • Allow the mobile phase to ascend the plate until it is approximately 1-2 cm from the top edge.

  • Remove the plate from the tank and immediately mark the solvent front.

  • Dry the plate in a fume hood.

4. Visualization and Quantification:

  • Visualize the separated spots under a UV lamp at 254 nm.[1][]

  • The spots corresponding to this compound and biphenyl-4-ol can be identified by comparing their migration distances (Rf values) with those of the reference standards.

  • For quantitative analysis, the plate can be scanned using a densitometer at 254 nm. The peak areas of the spots are then used to calculate the concentration of this compound and biphenyl-4-ol in the sample by referring to the calibration curve.

Protocol 2: Alternative Mobile Phase for Separation

An alternative method provides a different mobile phase composition for the separation of this compound and its impurities.

1. Chromatographic Development:

  • Prepare the mobile phase by mixing methylene chloride, methanol, ethyl acetate, and glacial acetic acid in a ratio of 9:0.5:0.5:0.05 (v/v/v/v) .

  • Follow the same procedure for chamber saturation, sample application, and plate development as described in Protocol 1.

2. Visualization and Quantification:

  • For this method, densitometric scanning is performed at 240 nm .

Data Presentation

The following table summarizes the key quantitative parameters from the described TLC methods for the separation of this compound and its primary impurity, biphenyl-4-ol.

ParameterMethod 1Method 2
Stationary Phase Silica gel TLC F254 platesSilica gel 60 F254 plates
Mobile Phase Toluene:Acetone:Acetic Acid (3.5:6.5:1 v/v/v)[1][]Methylene Chloride:Methanol:Ethyl Acetate:Acetic Acid (9:0.5:0.5:0.05 v/v/v/v)
Detection Wavelength 254 nm[1][]240 nm
Linearity Range (this compound) 0.5 - 3 µ g/band [1][]0.2 - 2 µ g/band
Linearity Range (Biphenyl-4-ol) 0.3 - 1.7 µ g/band [1][]0.2 - 2 µ g/band
Mean Recovery (this compound) 100.22%[1][]Not Specified
Mean Recovery (Biphenyl-4-ol) 100.52%[1][]Not Specified

Other Potential Impurities

It is important to note that other process-related impurities and degradation products of this compound may exist. These can include this compound EP Impurity C, this compound Phenolic Glucuronide, and this compound Acyl Glucuronide. Additionally, forced degradation studies have identified photodegradation products. While specific TLC methods for these other impurities were not detailed in the reviewed literature, their potential presence should be considered in comprehensive quality control assessments.

Mandatory Visualization

TLC_Workflow cluster_prep Preparation cluster_chromatography Chromatography cluster_analysis Analysis prep_standards Prepare Standard Solutions (this compound & BPL in Methanol) spot_plate Spot Samples and Standards on TLC Plate prep_standards->spot_plate prep_sample Prepare Sample Solution (Bulk Drug or Formulation in Methanol) prep_sample->spot_plate prep_mobile Prepare Mobile Phase saturate_tank Saturate Developing Tank prep_mobile->saturate_tank develop_plate Develop Plate saturate_tank->develop_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize Visualize Spots under UV Light (254 nm) dry_plate->visualize quantify Densitometric Scanning & Quantification visualize->quantify

Caption: Experimental workflow for the TLC analysis of this compound and its impurity.

References

Application Notes and Protocols: Assessing Cell Viability in the Presence of Diflunisal and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing cell viability assays when studying the effects of Diflunisal and its synthetic derivatives. This document includes detailed experimental protocols for common assays, a summary of quantitative data from recent studies, and visualizations of the key signaling pathways involved in the mechanism of action of these compounds.

Introduction

This compound, a nonsteroidal anti-inflammatory drug (NSAID), and its derivatives have garnered significant interest for their potential anticancer activities.[1] These compounds have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1] The primary mechanisms of action are believed to involve the inhibition of cyclooxygenase-2 (COX-2) and epigenetic regulators such as the histone acetyltransferases p300 and CREB-binding protein (CBP).[1][2] Understanding the impact of these molecules on cell viability is a critical step in the drug discovery and development process. This guide provides standardized protocols and data interpretation for researchers in this field.

Data Presentation: In Vitro Efficacy of this compound Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against various human cancer cell lines and a non-cancerous cell line. The data is compiled from a study by Coşkun et al. (2018). The derivatives include thiosemicarbazides (Compounds 6 and 10) and 1,2,4-triazole-3-thiones (Compounds 15 and 16) synthesized from a this compound hydrazide precursor.

CompoundCell LineCell TypeIC50 (µM)
This compound Derivative 6 PC-3Prostate Adenocarcinoma24.89
T47DBreast Ductal Carcinoma>100
HCT-116Colon Carcinoma>100
HEK293Embryonic Kidney (Non-cancerous)>100
This compound Derivative 10 PC-3Prostate Adenocarcinoma36.42
T47DBreast Ductal Carcinoma>100
HCT-116Colon Carcinoma>100
HEK293Embryonic Kidney (Non-cancerous)>100
This compound Derivative 15 PC-3Prostate Adenocarcinoma>100
T47DBreast Ductal Carcinoma19.54
HCT-116Colon Carcinoma>100
HEK293Embryonic Kidney (Non-cancerous)>100
This compound Derivative 16 PC-3Prostate Adenocarcinoma>100
T47DBreast Ductal Carcinoma24.36
HCT-116Colon Carcinoma46.12
HEK293Embryonic Kidney (Non-cancerous)>100

Experimental Protocols

Cell Viability Assessment using MTS Assay

The MTS assay is a colorimetric method for assessing cell viability. It measures the reduction of a tetrazolium compound (MTS) by viable cells to generate a colored formazan product, which is soluble in the cell culture medium. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound or its derivatives (stock solutions in a suitable solvent, e.g., DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader capable of measuring absorbance at 490 nm

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or its derivatives in culture medium.

    • Remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium and MTS reagent only).

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells, which have compromised membrane integrity.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • Complete cell culture medium

  • This compound or its derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound or its derivatives for the specified time. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells). Collect any floating cells from the medium as they may be apoptotic.

    • Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the cells by flow cytometry within one hour of staining.

    • Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up the compensation and quadrants.

    • Acquire data for at least 10,000 events per sample.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and its derivatives, leading to decreased cell viability, and the general workflow for assessing these effects.

G cluster_workflow Experimental Workflow for Cell Viability Assessment cluster_assays Cell Viability Assays start Start: Seed Cells in Multi-well Plates treat Treat with this compound/Derivatives (and Vehicle Control) start->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72h) treat->incubate mts MTS/MTT Assay (Metabolic Activity) incubate->mts annexin Annexin V/PI Staining (Apoptosis) incubate->annexin readout Data Acquisition (Plate Reader / Flow Cytometer) mts->readout annexin->readout analysis Data Analysis (IC50 Calculation / Apoptosis Quantification) readout->analysis end End: Conclusion on Compound Efficacy analysis->end

Caption: Experimental workflow for assessing cell viability.

G cluster_pathway This compound & Derivatives: Mechanism of Apoptosis Induction cluster_targets Molecular Targets This compound This compound / Derivatives cox2 COX-2 This compound->cox2 Inhibition p300_cbp p300/CBP This compound->p300_cbp Inhibition prostaglandins Prostaglandin Synthesis (e.g., PGE2) cox2->prostaglandins Decreased nfkb NF-κB Signaling p300_cbp->nfkb Activation myc MYC Expression p300_cbp->myc Activation akt Akt Signaling prostaglandins->akt Activation akt->nfkb Activation bcl2 Anti-apoptotic Proteins (e.g., Bcl-2, Bcl-xL) nfkb->bcl2 Increased Expression myc->bcl2 Increased Expression bax_bak Pro-apoptotic Proteins (e.g., Bax, Bak) bcl2->bax_bak Inhibition caspases Caspase Activation (Caspase-9, Caspase-3) bax_bak->caspases Activation apoptosis Apoptosis caspases->apoptosis

References

Application Note and Protocol for the Spectrophotometric Determination of Diflunisal in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), is widely used for its analgesic and anti-inflammatory properties. Accurate and precise quantification of this compound in pharmaceutical formulations is crucial for quality control and regulatory compliance. This document provides a detailed application note and protocol for the determination of this compound using UV-Vis spectrophotometry, a simple, cost-effective, and readily available analytical technique. The described methods, including direct and derivative spectrophotometry, are suitable for the routine analysis of this compound in tablet dosage forms.

Experimental Principles

UV-Vis spectrophotometry relies on the principle that a substance absorbs light at a specific wavelength. The amount of light absorbed is directly proportional to the concentration of the substance in the solution, as described by the Beer-Lambert law. Derivative spectrophotometry involves the mathematical differentiation of the zero-order absorption spectrum. This technique can enhance the resolution of overlapping spectra and eliminate matrix interferences, thereby improving the specificity and accuracy of the analysis. First-order derivative spectrophotometry plots the rate of change of absorbance with wavelength (dA/dλ) against wavelength, while second-order derivative spectrophotometry plots the curvature of the original spectrum (d²A/dλ²) against wavelength.

Quantitative Data Summary

The following tables summarize the key validation parameters for different spectrophotometric methods for the determination of this compound.

Table 1: Method Validation Parameters for Derivative UV Spectrophotometry of this compound

ParameterFirst-Order Derivative (1D-UV)Second-Order Derivative (2D-UV)Reference
Solvent MethanolMethanol[1]
Analysis Wavelength 235.6 nm228.8 nm[1][2]
Linearity Range 1.0 - 25.0 µg/mL1.0 - 20.0 µg/mL[1][2]
Limit of Detection (LOD) 0.1 µg/mL0.1 µg/mL[1][2]
Limit of Quantification (LOQ) 1.0 µg/mL1.0 µg/mL[1]
Mean Recovery (%) 100.00%99.94%[1][2]
Relative Standard Deviation (RSD) 0.27%0.26%[1][2]

Table 2: Method Validation Parameters for Other Spectrophotometric Methods for this compound

ParameterPartial Least Squares (PLS) MethodRatio Spectra-Peak-to-Trough MethodReference
Solvent 2.5 mM NaOHMethanol and Distilled Water[3]
Wavelength Range/Points 220 - 400 nm (Δλ= 1 nm)Peak-to-trough between 251 and 291 nm[4]
Linearity Range 2.5 - 20 µg/mL1.5 - 30 µg/mL[4]

Experimental Protocols

1. Instrumentation and Reagents

  • Apparatus: A double-beam UV-Vis spectrophotometer with 1.00 cm quartz cuvettes. The instrument should be capable of recording zero-order, first-order, and second-order derivative spectra.

  • Reagents:

    • Methanol (analytical grade)

    • This compound reference standard

    • Pharmaceutical formulation (tablets) containing this compound

2. Preparation of Standard Stock Solution

  • Accurately weigh 100 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Dissolve the standard in approximately 70 mL of methanol by sonication for 10-15 minutes.

  • Make up the volume to 100 mL with methanol to obtain a standard stock solution of 1000 µg/mL.

3. Preparation of Working Standard Solutions and Calibration Curve

  • From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with methanol to cover the linear concentration range (e.g., for the first-order derivative method, prepare concentrations from 1.0 to 25.0 µg/mL).

  • Record the zero-order UV absorption spectra of each working standard solution from 200 to 400 nm against a methanol blank.

  • Generate the first and second-order derivative spectra from the zero-order spectra using the spectrophotometer's software.

  • For the first-order derivative method, measure the analytical signal at 235.6 nm. For the second-order derivative method, measure the signal at 228.8 nm.[1][2]

  • Construct a calibration curve by plotting the derivative absorbance values against the corresponding concentrations of this compound.

4. Preparation of Sample Solution from Pharmaceutical Tablets

  • Weigh and finely powder at least 10 tablets to determine the average tablet weight.

  • Accurately weigh a quantity of the powdered tablets equivalent to 100 mg of this compound.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and shake mechanically for 15 minutes to ensure complete dissolution of the active ingredient.[1]

  • Dilute to the mark with methanol, mix well, and filter the solution through a suitable filter paper.

  • From the clear filtrate, make an appropriate dilution with methanol to obtain a final concentration within the linearity range of the chosen analytical method.

5. Spectrophotometric Measurement and Quantification

  • Record the zero-order and derivative spectra of the prepared sample solution against a methanol blank under the same instrumental conditions as the standards.

  • Measure the absorbance at the respective analytical wavelength for the chosen derivative method (235.6 nm for 1D-UV or 228.8 nm for 2D-UV).[1][2]

  • Determine the concentration of this compound in the sample solution from the corresponding calibration curve.

  • Calculate the amount of this compound in the pharmaceutical formulation.

Mandatory Visualizations

experimental_workflow start Start prep_std Preparation of Standard Stock Solution (1000 µg/mL in Methanol) start->prep_std prep_sample Preparation of Sample Solution from Tablets start->prep_sample end End prep_work_std Preparation of Working Standard Solutions (Dilution Series) prep_std->prep_work_std sub_prep_std Weigh Standard Dissolve in Methanol Dilute to Volume prep_std->sub_prep_std gen_cal_curve Generation of Calibration Curve prep_work_std->gen_cal_curve measurement Spectrophotometric Measurement gen_cal_curve->measurement prep_sample->measurement sub_prep_sample Weigh & Powder Tablets Extract with Methanol Filter & Dilute prep_sample->sub_prep_sample quantification Quantification of this compound measurement->quantification sub_measurement Scan Spectra (200-400 nm) Generate Derivative Spectra Measure Absorbance at λmax measurement->sub_measurement quantification->end

Caption: Experimental workflow for the spectrophotometric determination of this compound.

Conclusion

The described spectrophotometric methods, particularly derivative spectrophotometry, offer a simple, rapid, accurate, and precise approach for the routine quality control analysis of this compound in pharmaceutical tablet formulations. These methods do not require elaborate sample preparation or expensive instrumentation, making them highly accessible for most analytical laboratories. The validation data presented demonstrates the reliability of these techniques for their intended purpose.

References

Troubleshooting & Optimization

Technical Support Center: Diflunisal Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues with Diflunisal in long-term experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound solution appears cloudy or has precipitated over time. What is the likely cause and how can I prevent this?

A1: this compound has poor aqueous solubility, especially at neutral or acidic pH. Precipitation is a common issue in aqueous buffers over long-term storage.

  • Troubleshooting:

    • Verify pH: Check the pH of your buffer. This compound is more soluble in alkaline conditions.

    • Solvent System: For stock solutions, use organic solvents like DMSO, ethanol, or DMF, purged with an inert gas.[1] Aqueous working solutions should be prepared fresh daily by diluting the stock solution. It is not recommended to store aqueous solutions for more than one day.[1]

    • Concentration: You may be exceeding the solubility limit of this compound in your chosen solvent system. Refer to the solubility data in Table 1.

    • Temperature: Ensure your storage temperature is within the recommended range. Low temperatures can decrease solubility.

Q2: I am observing a loss of this compound concentration in my samples over time, even without visible precipitation. What could be happening?

A2: Loss of active ingredient concentration is likely due to chemical degradation. The primary degradation pathways for this compound are photodegradation and hydrolysis, with susceptibility to oxidation and thermal stress as well.

  • Troubleshooting:

    • Protect from Light: this compound is photosensitive.[2] All solutions and experimental setups should be protected from light using amber vials or by covering them with aluminum foil.

    • Control pH: this compound's stability is pH-dependent. It is most susceptible to photodegradation at extreme pH values (pH 1 and 13).[3] For long-term experiments, maintain the pH of your solution within a stable range, avoiding highly acidic or alkaline conditions where possible.

    • Minimize Water Content in Stock Solutions: For long-term storage, use anhydrous organic solvents for your stock solutions to prevent hydrolysis.

    • Storage Conditions: Store this compound, both in solid form and in solution, at room temperature (20°C to 25°C), protected from moisture.[3][4]

Q3: I suspect my this compound has degraded. How can I confirm this and identify the degradation products?

A3: A stability-indicating analytical method, such as High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD), is required to separate and quantify this compound from its degradation products.

  • Troubleshooting:

    • Analytical Method: Implement a validated stability-indicating HPLC method. A detailed protocol is provided in the "Experimental Protocols" section below.

    • Forced Degradation Study: To confirm the identity of degradation peaks in your chromatogram, you can perform a forced degradation study on a reference sample of this compound. This involves intentionally degrading the drug under various stress conditions (acid, base, oxidation, heat, light) to generate its degradation products. A protocol for this is also outlined below.

    • Known Degradants: One known related substance and potential degradation product is biphenyl-4-ol.[4] Compare the retention time of any unknown peaks in your samples to a reference standard of this compound.

Q4: What are the recommended storage conditions for solid this compound and its stock solutions?

A4: Proper storage is critical to maintaining the stability of this compound.

  • Solid this compound: Store as a crystalline solid at room temperature (20°C to 25°C), protected from light and moisture.[4][5][6] Under these conditions, it is stable for at least 4 years.[1]

  • Stock Solutions: Prepare stock solutions in organic solvents like DMSO, ethanol, or DMF.[1] These solutions should be purged with an inert gas, stored in tightly sealed vials, and kept at room temperature, protected from light. While more stable than aqueous solutions, it is best practice to prepare fresh stock solutions for critical long-term experiments.

Data Presentation

Table 1: Solubility of this compound

Solvent SystemSolubility
Ethanol~25 mg/mL
DMSO~25 mg/mL
Dimethylformamide (DMF)~30 mg/mL
1:1 solution of DMF:PBS (pH 7.2)~0.5 mg/mL
Aqueous solutions (neutral or acidic pH)Practically insoluble (14.5 mg/L)

Data sourced from product information sheets.[1]

Table 2: Photodegradation of this compound in Aqueous Solution under UV/VIS Irradiation

pHDegradation after 35 hours (%)First-Order Rate Constant (k) (s⁻¹)
199.051.1 x 10⁻³
374.323.7 x 10⁻⁴
560.112.6 x 10⁻⁴
752.452.1 x 10⁻⁴
956.782.3 x 10⁻⁴
1170.233.4 x 10⁻⁴
1398.769.8 x 10⁻⁴

Data adapted from a study on the photodegradation of this compound in solutions of different pH under a solar simulator.[3]

Table 3: Thermal Decomposition of Solid this compound (Thermogravimetric Analysis)

Temperature RangeWeight Loss (%)Attributed to
100-200°C7.5Removal of one molecule of water
200-220°C11.2Removal of carbon monoxide
220-240°C16.0Removal of two molecules of hydrogen fluoride
240-600°C66.6Removal of remaining organic parts

Data from a thermogravimetric analysis study. Note: This reflects decomposition under high heat and may not directly correlate to degradation rates at typical experimental temperatures.[4]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-DAD Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Chromatographic Conditions:

    • Column: Zorbax SB-C8 (4.6 x 250 mm, 5 µm particle size)

    • Mobile Phase: 0.05 M phosphoric acid, acetonitrile, and methanol in a ratio of 40:48:12 (by volume)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Detection: Diode Array Detector (DAD) monitoring from 190 to 400 nm, with chromatograms recorded at 228 nm.

    • Column Temperature: 25°C

    • Retention Time for this compound: Approximately 7.9 minutes.

  • Procedure:

    • Prepare the mobile phase and filter it through a 0.45 µm membrane filter.

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in HPLC-grade methanol.

    • Prepare working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 5-100 µg/mL).

    • Prepare samples from your experiment by diluting them to fall within the calibration range.

    • Inject the standards and samples onto the HPLC system.

    • Quantify the amount of this compound by comparing the peak area in the samples to the calibration curve. Degradation products will appear as separate peaks.

This protocol is adapted from a validated HPLC-DAD method.[4]

Protocol 2: Forced Degradation Study of this compound

This study will help identify the degradation products of this compound under various stress conditions.

  • General Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

    • For each condition, dilute the stock solution with the stressor to a known concentration (e.g., 50 µg/mL).

    • Expose the solution to the stress condition for a defined period.

    • At specified time points, withdraw an aliquot, neutralize it if necessary (e.g., for acid and base hydrolysis samples), and dilute with the mobile phase to the appropriate concentration for HPLC analysis.

    • Analyze the samples using the stability-indicating HPLC method described in Protocol 1.

  • Stress Conditions:

    • Acid Hydrolysis: Use 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Use 0.1 M NaOH and incubate at 60°C.

    • Oxidative Degradation: Use 3% hydrogen peroxide (H₂O₂) and keep at room temperature.

    • Thermal Degradation: Incubate the solution (in a suitable solvent like methanol) at 70°C in the dark.

    • Photolytic Degradation: Expose the solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) at room temperature. A control sample should be wrapped in aluminum foil to exclude light.

Visualizations

Diflunisal_Degradation_Pathways This compound This compound Acid Acidic Hydrolysis (e.g., HCl, heat) This compound->Acid Base Basic Hydrolysis (e.g., NaOH, heat) This compound->Base Oxidation Oxidation (e.g., H₂O₂) This compound->Oxidation Photo Photodegradation (UV/VIS Light, pH dependent) This compound->Photo Heat Thermal Stress (Dry Heat/Solution) This compound->Heat DP1 Hydrolytic Degradation Products (Unspecified) Acid->DP1 Base->DP1 DP2 Oxidative Degradation Products (Unspecified) Oxidation->DP2 DP3 Photodegradation Products Photo->DP3 DP4 Thermal Degradation Products Heat->DP4 Experimental_Workflow start Start: Stability Issue (e.g., loss of concentration) prep_sample Prepare Sample from Long-Term Experiment start->prep_sample prep_standards Prepare this compound Calibration Standards start->prep_standards hplc_analysis Analyze Samples & Standards via Stability-Indicating HPLC prep_sample->hplc_analysis prep_standards->hplc_analysis quantify Quantify this compound Concentration & Identify Degradation Peaks hplc_analysis->quantify degraded Is Degradation Confirmed? quantify->degraded troubleshoot Troubleshoot Source of Degradation (Light, pH, Temp, etc.) degraded->troubleshoot Yes end End: Implement Corrective Actions (e.g., protect from light, adjust pH) degraded->end No forced_degradation Perform Forced Degradation Study (See Protocol 2) troubleshoot->forced_degradation troubleshoot->end confirm_peaks Confirm Identity of Degradation Peaks forced_degradation->confirm_peaks confirm_peaks->troubleshoot Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_COX1 Prostaglandins (e.g., GI protection, platelet function) COX1->Prostaglandins_COX1 Prostaglandins_COX2 Prostaglandins (e.g., Inflammation, Pain) COX2->Prostaglandins_COX2 This compound This compound This compound->COX1 This compound->COX2 Glucuronidation Hepatic Glucuronidation (Metabolism) This compound->Glucuronidation Excretion Renal Excretion (Inactive Metabolites) Glucuronidation->Excretion

References

Technical Support Center: Optimizing Diflunisal Dosage for In Vivo Studies in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use and dosage optimization of Diflunisal in rat models. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dose for this compound in rats for analgesic or anti-inflammatory studies?

A starting dose should be based on the specific experimental model. For anti-inflammatory models like carrageenan-induced foot edema and adjuvant arthritis, or for analgesia assessment using the Randall-Selitto assay, this compound has been shown to be 7.5 to 13 times more potent than aspirin[1]. In models of hyperalgesia induced by Freund's adjuvant, its potency is approximately 25 times greater than aspirin[2]. Given these potencies, a dose range considerably lower than that which induces toxicity (50-200 mg/kg/day) is recommended[1]. A pilot dose-response study is always advised to determine the optimal dose for your specific model and endpoint.

Q2: How should I prepare this compound for oral administration in rats?

This compound is a crystalline compound that is practically insoluble in water at neutral or acidic pH[3]. However, it is soluble in most organic solvents and dissolves readily in dilute alkali[3]. For oral gavage, a common method is to prepare a suspension. A standard vehicle such as 0.5% or 1% methylcellulose or carboxymethylcellulose (CMC) in water can be used. Ensure the suspension is homogenous by vortexing or stirring thoroughly before each administration to guarantee accurate dosing.

Q3: What are the key pharmacokinetic parameters of this compound in rats?

Understanding the pharmacokinetic profile of this compound is crucial for designing an effective dosing regimen. Following oral administration, it is rapidly and completely absorbed, with peak plasma concentrations achieved within 2 to 3 hours[3][4]. The drug has a half-life of 8 to 12 hours[4]. It is important to note that the pharmacokinetics are dose-dependent due to saturable metabolism and protein binding[5].

Q4: What are the potential side effects or toxicities to monitor in rats?

The primary toxicities associated with high doses of this compound in rats are gastrointestinal and renal.

  • Gastrointestinal: Gastric hemorrhages can occur, but typically at higher doses than those required for pharmacological activity[1]. A more specific toxicity in rats is the perforation of the small intestine, which has been observed at dose levels considerably above those needed for anti-inflammatory effects[1].

  • Renal: In subacute toxicity studies using high doses (50-200 mg/kg/day), a slight degree of edema of the renal papilla was observed[1].

The oral LD50 in rats is 392 mg/kg[4][6]. Researchers should monitor animals for signs of GI distress (e.g., diarrhea, poor appetite), weight loss, and general changes in behavior.

Q5: How does the disease state (e.g., arthritis) affect this compound's pharmacokinetics and efficacy?

The underlying pathology can significantly alter drug disposition. In adjuvant-induced arthritic rats, the analgesic response to this compound was two-fold higher compared to healthy controls[7]. This enhanced effect was correlated with a two-fold increase in the serum free concentrations of the drug, likely due to alterations in serum protein binding caused by the disease state[7]. This highlights the importance of considering the animal model's physiological state when determining dosage, as a lower dose may be required in diseased animals to achieve the same therapeutic effect and avoid toxicity.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Lack of Efficacy Inappropriate dose.Poor drug formulation/suspension.Timing of administration relative to peak plasma concentration (2-3 hours) and peak analgesic effect (2-4 hours)[2][4].Conduct a dose-response study to find the optimal dose.Ensure the vehicle is appropriate and the suspension is homogenous before each dose.Adjust the timing of your efficacy measurement to coincide with the expected peak effect of the drug.
Signs of Toxicity (e.g., GI distress, weight loss) Dose is too high.Increased free drug concentration due to altered protein binding in the disease model[7].Subacute toxicity with repeated dosing[1].Reduce the dose.Consider that diseased animals may require a lower dose for the same therapeutic effect.Monitor animals closely during multi-day studies and consider dose reduction or less frequent administration.
High Variability in Results Inconsistent drug administration (non-homogenous suspension).Variability in the animal model.Dose is on the steep part of the dose-response curve.Thoroughly vortex or stir the drug suspension immediately before dosing each animal.Ensure your disease induction method is consistent and robust. Increase animal numbers per group.Select a dose on the flatter, maximal-effect portion of the dose-response curve identified in your pilot study.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueReference(s)
Bioavailability (Oral) 80-90%[4]
Time to Peak Plasma Conc. (Tmax) 2 - 3 hours[3][4]
Plasma Half-life (t½) 8 - 12 hours[4]
Plasma Protein Binding 98-99%[4]
Metabolism Hepatic; primarily glucuronide conjugation[4]
Primary Route of Excretion Urine (as glucuronide conjugates)[3][4]

Table 2: Effective Dose Ranges of this compound in Rat Models

Experimental ModelEffective Dose / PotencyReference(s)
Carrageenan Foot Edema 7.5 - 13 times more active than aspirin[1]
Adjuvant Arthritis 7.5 - 13 times more active than aspirin[1]
Randall-Selitto Assay (Analgesia) 7.5 - 13 times more active than aspirin[1]
Freund's Adjuvant (Hyperalgesia) ~25 times more potent than aspirin[2]
Formalin Test (Analgesia) 100 mg/kg (i.v.) significantly inhibited licking/biting[8]

Table 3: Toxicity Data for this compound in Rats

Toxicity EndpointValue / ObservationReference(s)
Oral LD50 392 mg/kg[4][6]
Acute Toxicity Gastric hemorrhages at high doses.Perforation of small intestine at doses "considerably above" therapeutic levels.[1]
Subacute Oral Toxicity (14 weeks) Gastric and renal toxicity observed at 50-200 mg/kg/day.Intestinal lesions in the small bowel at 50-200 mg/kg/day.[1]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema Model (Anti-inflammatory)

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats (180-220g) for at least 5 days.

  • Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer.

  • Drug Administration: Administer this compound (or vehicle) orally via gavage at the predetermined dose.

  • Inflammation Induction: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw.

  • Efficacy Assessment: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for the treated group compared to the vehicle control group at each time point.

Protocol 2: Freund's Adjuvant-Induced Hyperalgesia Model (Analgesic)

  • Animal Acclimatization: Acclimate male Lewis or Wistar rats for at least 5 days.

  • Hyperalgesia Induction: Inject Freund's Adjuvant into the tail or paw to induce inflammation and hyperalgesia. Allow several days for arthritis to develop if that is the desired model[2].

  • Baseline Measurement: Assess the baseline pain threshold using a pressure application measurement (PAM) device or Randall-Selitto test on the inflamed area.

  • Drug Administration: Administer this compound (or vehicle) orally via gavage.

  • Efficacy Assessment: Measure the pain threshold at regular intervals (e.g., 1, 2, 3, and 4 hours) after drug administration to determine the peak analgesic effect[2].

  • Data Analysis: Compare the post-drug pain threshold to the baseline measurement and to the vehicle control group to determine the degree of analgesia.

Mandatory Visualizations

G cluster_pathway This compound Mechanism of Action AA Arachidonic Acid COX COX-1 & COX-2 (Prostaglandin Synthase) AA->COX PGs Prostaglandins COX->PGs Pain Pain & Inflammation PGs->Pain This compound This compound This compound->COX

Caption: this compound inhibits COX-1 and COX-2, blocking prostaglandin synthesis.

G cluster_workflow General In Vivo Efficacy Workflow Acclimatization 1. Animal Acclimatization (≥5 days) Baseline 2. Baseline Measurement (e.g., Paw Volume, Pain Threshold) Acclimatization->Baseline Grouping 3. Random Group Allocation (Vehicle, this compound Doses) Baseline->Grouping Dosing 4. Drug Administration (Oral Gavage) Grouping->Dosing Induction 5. Induction of Pathology (e.g., Carrageenan Injection) Dosing->Induction Assessment 6. Efficacy Assessment (Hourly Measurements) Induction->Assessment Analysis 7. Data Analysis & Interpretation Assessment->Analysis

Caption: A typical experimental workflow for assessing this compound efficacy in rats.

References

Technical Support Center: Enhancing the Dissolution Rate of Diflunisal Solid Dispersions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the dissolution rate of Diflunisal solid dispersions.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the formulation and characterization of this compound solid dispersions.

Q1: What are the primary mechanisms by which solid dispersions enhance the dissolution rate of poorly soluble drugs like this compound?

A1: Solid dispersions primarily enhance the dissolution rate of this compound through several mechanisms:

  • Particle Size Reduction: Dispersing the drug at a molecular level within a carrier matrix significantly increases the surface area available for dissolution.[1][2]

  • Increased Wettability: Hydrophilic carriers improve the wetting of the hydrophobic drug particles, facilitating better contact with the dissolution medium.[2]

  • Amorphization: Converting the crystalline drug into a higher-energy amorphous state increases its apparent solubility.[2][3]

  • Formation of a Supersaturated Solution: The rapid dissolution of the hydrophilic carrier can lead to a temporary supersaturated state of the drug in the dissolution medium, promoting faster absorption.

Q2: How do I select an appropriate carrier for my this compound solid dispersion?

A2: The choice of carrier is critical and depends on several factors:

  • Drug-Polymer Miscibility: The drug and carrier should be miscible to form a stable, homogeneous dispersion. This can be predicted using solubility parameters and confirmed by thermal analysis (e.g., a single glass transition temperature in DSC).

  • Solubilization Capacity: The carrier should have a high capacity to solubilize this compound. Phase solubility studies can be conducted to determine this. For example, a linear increase in this compound solubility was observed with increasing concentrations of Gelucire 50/13.[2]

  • Physical and Chemical Stability: The chosen carrier should prevent the recrystallization of the amorphous drug during storage. Polymers with high glass transition temperatures (Tg) are often preferred.

  • Safety and Regulatory Acceptance: The carrier must be pharmaceutically acceptable and non-toxic.

Commonly used carriers for this compound include Polyvinylpyrrolidone (PVP), Polyethylene Glycols (PEGs), Urea, Crosspovidone, Gelucire 50/13, and cyclodextrins.[1][2]

Q3: Which preparation method is best for this compound solid dispersions?

A3: The optimal preparation method depends on the physicochemical properties of this compound and the selected carrier, particularly their thermal stability and solvent compatibility.

  • Solvent Evaporation: Suitable for thermolabile drugs as it avoids high temperatures. However, complete solvent removal can be challenging.[1]

  • Fusion (Melting) Method: A simple and solvent-free method, but only applicable if both the drug and carrier are thermally stable at the melting temperature.

  • Kneading Method: A simple and effective method that can lead to amorphous systems.[2]

  • Spray Drying: Offers rapid solvent removal, leading to amorphous dispersions, but requires specialized equipment.

A comparative study on this compound solid dispersions showed that the solvent evaporation method with Urea as a carrier resulted in a high drug release of 99.49% after 2 hours.[1]

Q4: How can I assess the physical stability of my this compound solid dispersion?

A4: The physical stability, particularly the prevention of recrystallization, is crucial for the long-term efficacy of the solid dispersion. Key characterization techniques include:

  • Powder X-ray Diffraction (PXRD): The absence of sharp peaks characteristic of the crystalline drug indicates an amorphous state.

  • Differential Scanning Calorimetry (DSC): The disappearance of the drug's melting endotherm and the appearance of a single glass transition temperature (Tg) suggest the formation of a homogeneous amorphous dispersion.

  • Scanning Electron Microscopy (SEM): Provides information on the surface morphology and particle distribution.

  • Stability Studies: Storing the solid dispersion under accelerated conditions (e.g., elevated temperature and humidity) and periodically analyzing it by PXRD and DSC can predict its long-term stability.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the preparation and testing of this compound solid dispersions.

Problem Potential Cause(s) Troubleshooting Steps
Low Dissolution Rate 1. Incomplete amorphization of this compound. 2. Poor wettability of the solid dispersion. 3. Recrystallization of the drug during the dissolution test. 4. Inappropriate drug-to-carrier ratio.1. Confirm the amorphous state using PXRD and DSC. If crystalline peaks are present, optimize the preparation method (e.g., faster solvent removal, higher cooling rate in the fusion method). 2. Incorporate a surfactant or use a carrier with better wetting properties. 3. Use a crystallization inhibitor in the formulation or a polymer that can maintain supersaturation. 4. Optimize the drug-to-carrier ratio. Higher carrier concentrations generally lead to better dissolution.[3]
Drug Recrystallization during Storage 1. The solid dispersion is thermodynamically unstable. 2. The glass transition temperature (Tg) of the dispersion is too low. 3. Absorption of moisture, which acts as a plasticizer and reduces the Tg.1. Select a carrier that has strong interactions (e.g., hydrogen bonding) with this compound to inhibit molecular mobility. 2. Choose a polymer with a higher Tg. 3. Store the solid dispersion in a desiccator or with a desiccant. Package in moisture-resistant containers.
Phase Separation 1. Poor miscibility between this compound and the carrier. 2. High drug loading exceeding the solubility of the drug in the polymer.1. Select a carrier with better miscibility with this compound. 2. Reduce the drug loading in the formulation.
Poor Powder Flow Properties 1. Low bulk density and electrostatic charges of the prepared solid dispersion.1. Incorporate a glidant (e.g., colloidal silicon dioxide) into the formulation. 2. Use downstream processing techniques like granulation or roller compaction.
Inconsistent Dissolution Results 1. Improper dissolution test setup (e.g., inadequate degassing of the medium, incorrect apparatus speed). 2. Variability in the solid dispersion preparation. 3. Issues with the analytical method.1. Ensure the dissolution medium is properly degassed and the apparatus is calibrated and operated according to pharmacopeial standards. 2. Standardize the preparation method to ensure batch-to-batch consistency. 3. Validate the analytical method for accuracy, precision, and linearity.

III. Data Presentation

The following tables summarize quantitative data on the enhancement of this compound solubility and dissolution rate from various studies.

Table 1: Solubility Enhancement of this compound in Aqueous Solutions of Gelucire 50/13

Concentration of Gelucire 50/13 (% w/v)Solubility of this compound (μg/mL) ± SDFold Increase in Solubility
0.007.34 ± 0.52-
0.2516.89 ± 2.132.3
0.5021.30 ± 1.262.9
0.7527.18 ± 0.943.7
1.0032.32 ± 3.214.4
2.0048.49 ± 1.866.6
Data extracted from a study by Rothe et al.[2]

Table 2: In-Vitro Dissolution of this compound Solid Dispersions with Different Carriers and Preparation Methods

Formulation CodeCarrierDrug:Carrier RatioPreparation Method% Drug Release after 2 hours
Pure Drug---46.27
F8Urea1:2Solvent Evaporation99.49
F9Urea1:3Solvent Evaporation98.90
-Crosspovidone1:3Physical Mixture~70
-PEG1:3Fusion~85
Data compiled from a study by Krishnamurthy et al.[1]

Table 3: Effect of Cyclodextrins and Hydrophilic Polymers on this compound Solubility

SystemPolymer Concentration (% w/w)This compound Solubility (µg/mL)
This compound alone-44.60
DIF/βCD (1:2)0450.36
DIF/HPβCD (1:2)0907.00
DIF/HPβCD (1:2) + PXM-1882.51082.31
DIF/HPβCD (1:2) + PXM-1885.01168.45
DIF/HPβCD (1:2) + PXM-18810.01259.50
βCD: β-cyclodextrin, HPβCD: Hydroxypropyl-β-cyclodextrin, PXM-188: Poloxamer-188. Data from a study by Al-khedairy et al.[4]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments in the development of this compound solid dispersions.

Preparation of this compound Solid Dispersions by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., Urea, PVP K30)

  • Methanol (or another suitable volatile solvent)

  • Mortar and pestle

  • Sieve (e.g., 44#)

  • Petri dish

  • Water bath or rotary evaporator

Procedure:

  • Accurately weigh this compound and the carrier in the desired ratio (e.g., 1:1, 1:2, 1:3).[1]

  • Dissolve both the drug and the carrier in a sufficient volume of methanol with continuous stirring until a clear solution is obtained.

  • Transfer the resulting solution into a petri dish.

  • Evaporate the solvent at room temperature or using a water bath at a controlled temperature (e.g., 40-50°C). A rotary evaporator can also be used for more efficient solvent removal.

  • Once the solvent is completely evaporated, a solid mass will be obtained.

  • Scrape the solid mass and crush it using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.[1]

  • Store the prepared solid dispersion in a desiccator until further characterization.

Characterization of Solid Dispersions

a) Differential Scanning Calorimetry (DSC)

Objective: To determine the physical state (crystalline or amorphous) of this compound in the solid dispersion and to assess drug-polymer interactions.

Procedure:

  • Accurately weigh 3-5 mg of the sample (pure this compound, carrier, physical mixture, or solid dispersion) into an aluminum DSC pan.

  • Seal the pan hermetically. An empty sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25°C to 250°C) under a nitrogen purge.

  • Record the heat flow as a function of temperature.

  • Interpretation: The absence of the characteristic melting peak of this compound and the presence of a single glass transition temperature (Tg) in the thermogram of the solid dispersion indicate the formation of an amorphous solid solution.

b) Powder X-ray Diffraction (PXRD)

Objective: To confirm the crystalline or amorphous nature of the solid dispersion.

Procedure:

  • Place a sufficient amount of the powdered sample onto the sample holder.

  • Gently press the powder to create a smooth, flat surface.

  • Mount the sample holder in the PXRD instrument.

  • Scan the sample over a specific 2θ range (e.g., 5° to 50°) using Cu Kα radiation.

  • Record the diffraction pattern.

  • Interpretation: Sharp, intense peaks in the diffractogram indicate a crystalline material. A halo pattern with the absence of distinct peaks suggests an amorphous state.

c) In-Vitro Dissolution Study

Objective: To evaluate the dissolution rate of this compound from the prepared solid dispersions.

Apparatus: USP Dissolution Testing Apparatus II (Paddle Apparatus)

Dissolution Medium: 900 mL of 0.1 M Tris buffer pH 7.2 or other suitable medium.

Procedure:

  • Set the temperature of the dissolution medium to 37 ± 0.5°C and the paddle speed to 50 rpm.[1]

  • Place a quantity of the solid dispersion equivalent to a specific dose of this compound into each dissolution vessel.

  • At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), withdraw a specified volume of the sample from the dissolution medium.

  • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a suitable filter (e.g., 0.45 µm).

  • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry at the λmax of this compound.

  • Calculate the cumulative percentage of drug released at each time point.

V. Visualization of Workflows

The following diagrams illustrate key workflows in the development and troubleshooting of this compound solid dispersions.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Characterization cluster_evaluation Evaluation & Optimization start Define Target Product Profile carrier_selection Carrier Selection (Miscibility, Solubility, Stability) start->carrier_selection method_selection Preparation Method Selection (Solvent Evap., Fusion, Kneading, etc.) carrier_selection->method_selection ratio_optimization Drug:Carrier Ratio Optimization method_selection->ratio_optimization prepare_sd Prepare Solid Dispersion Batches ratio_optimization->prepare_sd physicochemical Physicochemical Characterization (DSC, PXRD, FTIR, SEM) prepare_sd->physicochemical dissolution In-Vitro Dissolution Testing physicochemical->dissolution stability Stability Studies dissolution->stability evaluate Evaluate Results (Dissolution Rate, Stability) stability->evaluate optimize Optimize Formulation/Process evaluate->optimize optimize->carrier_selection Does not meet TPP final_formulation Final Formulation optimize->final_formulation Meets TPP

Caption: Experimental workflow for developing this compound solid dispersions.

troubleshooting_workflow cluster_investigation Investigation cluster_solution Solution Implementation cluster_evaluation Evaluation start Problem Encountered (e.g., Low Dissolution, Instability) identify_cause Identify Potential Cause(s) (Formulation, Process, Analytical) start->identify_cause formulation_check Review Formulation (Carrier, Ratio, Excipients) identify_cause->formulation_check process_check Review Process Parameters (Temp., Speed, Time) identify_cause->process_check analytical_check Review Analytical Method (Dissolution Setup, Validation) identify_cause->analytical_check modify_formulation Modify Formulation formulation_check->modify_formulation modify_process Modify Process process_check->modify_process revalidate_analytical Re-validate/Optimize Analytical Method analytical_check->revalidate_analytical retest Prepare New Batch & Retest modify_formulation->retest modify_process->retest revalidate_analytical->retest evaluate Evaluate Results retest->evaluate resolved Issue Resolved evaluate->resolved Successful not_resolved Issue Not Resolved evaluate->not_resolved Unsuccessful not_resolved->identify_cause

Caption: Troubleshooting workflow for this compound solid dispersion issues.

References

Preventing photodegradation of Diflunisal in experimental setups

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the photodegradation of Diflunisal in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound photodegradation?

A1: The photodegradation of this compound is understood to be primarily mediated by the generation of reactive oxygen species (ROS), such as superoxide anions (O₂⁻) and singlet oxygen (¹O₂).[1][2] When exposed to light, particularly UV radiation, this compound can act as a photosensitizer, leading to the formation of these highly reactive species which then degrade the drug molecule.[1]

Q2: How does pH influence the photodegradation of this compound?

A2: The pH of the solution significantly impacts the rate of this compound photodegradation. Studies have shown that this compound is most susceptible to degradation under strongly acidic (pH 1) and strongly alkaline (pH 13) conditions.[3][4] It exhibits greater stability in neutral or moderately acidic/alkaline environments.

Q3: What are the known photodegradation products of this compound?

A3: Upon exposure to UV/VIS irradiation, this compound degrades into several products. High-performance liquid chromatography-mass spectrometry (UPLC-HRMS/MS) analysis has identified at least four main degradation products, designated as DD-1 to DD-4.[3] The formation of these byproducts is a concern due to their potential toxicity, with some, like DD-2, DD-3, and DD-4, being classified as having high (Class III) toxicity.[3]

Q4: What analytical techniques are suitable for monitoring this compound photodegradation?

A4: Several analytical methods can be employed to monitor the degradation of this compound and quantify its remaining concentration. These include:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: A common and reliable method for separating this compound from its degradants and quantifying its concentration.[5][6]

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-HRMS/MS): Used for the identification and structural elucidation of photodegradation products.[3]

  • Derivative UV Spectrophotometry: This technique can enhance the selectivity of UV analysis, helping to resolve the spectra of this compound and its byproducts.[7][8]

Q5: Are there any formulation strategies to enhance the photostability of this compound?

A5: Yes, various formulation approaches can improve the photostability of this compound. These include:

  • Solid Dispersions: Incorporating this compound into solid dispersions with polymers can lower its susceptibility to photodegradation.[1]

  • Lipid Nanocarriers: Encapsulating this compound in lipid-based nanocarriers like liposomes or solid lipid nanoparticles can offer significant photoprotection.[9]

  • Inclusion in Cyclodextrins: Complexation with cyclodextrins has been shown to successfully increase the photostability of other non-steroidal anti-inflammatory drugs (NSAIDs) and is a viable strategy for this compound.[9]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent results in photodegradation studies. Fluctuation in light source intensity or temperature.Ensure the light source provides consistent irradiance and use a temperature-controlled chamber for the experiment.[9]
pH of the solution not adequately controlled.Buffer the experimental solution to the desired pH and monitor it throughout the experiment.[3]
Rapid degradation of this compound observed even with protective measures. Inappropriate solvent choice.Test this compound's stability in different solvents. Less polar solvents may in some cases reduce photodegradation.
Presence of photosensitizing impurities in the experimental setup.Ensure all glassware is thoroughly cleaned and use high-purity solvents and reagents.
Difficulty in separating and identifying degradation products. Suboptimal chromatographic conditions.Optimize the mobile phase composition, gradient, and column type for better separation in HPLC or UPLC.[5]
Low concentration of degradation products.Concentrate the sample before analysis or use a more sensitive detector, such as a mass spectrometer.[3]

Quantitative Data Summary

Table 1: Effect of pH on the Photodegradation of this compound

pHDegradation (%) after 35h UVA/VIS IrradiationFirst-Order Rate Constant (k) (s⁻¹)Time for 10% Degradation (t₀.₁) (h)Time for 50% Degradation (t₀.₅) (h)
199.051.31 x 10⁻⁴2.214.7
284.456.00 x 10⁻⁵4.932.1
452.452.20 x 10⁻⁵13.287.5
765.333.00 x 10⁻⁵9.764.2
1075.894.10 x 10⁻⁵7.146.9
1398.211.10 x 10⁻⁴2.617.5

Data synthesized from findings reported in studies on this compound's pH-dependent photostability.[3][4]

Experimental Protocols

Protocol 1: Assessing the Photostability of this compound in Solution

  • Preparation of this compound Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Store the stock solution in the dark at 4°C.

  • Preparation of Experimental Samples:

    • Dilute the stock solution with the desired buffered solution (e.g., pH 4, 7, and 9) to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).

    • Prepare a "dark control" sample for each pH by wrapping the container in aluminum foil.

  • Photostability Exposure:

    • Place the unwrapped samples in a photostability chamber equipped with a light source that meets ICH Q1B guidelines (e.g., a xenon lamp or a combination of cool white and near-UV lamps).

    • Expose the samples to a controlled light intensity (e.g., 200 W h/m²) and temperature (e.g., 25°C).[9]

    • Simultaneously, keep the dark control samples at the same temperature but shielded from light.

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each sample.

    • Analyze the aliquots using a validated stability-indicating HPLC-UV method to determine the concentration of this compound. A typical method might use a C18 column with a mobile phase of phosphate buffer (pH 4) and acetonitrile (40:60, v/v) with detection at 254 nm.[5]

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

    • Plot the natural logarithm of the remaining this compound concentration versus time to determine the degradation kinetics (e.g., first-order).

    • Compare the degradation rates of the light-exposed samples with the dark controls to confirm that degradation is due to light exposure.

Visualizations

photodegradation_pathway This compound This compound Excitedthis compound Excited State This compound* This compound->Excitedthis compound Light (UV/VIS) DegradationProducts Degradation Products (DD-1 to DD-4) This compound->DegradationProducts Oxidation ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻) Excitedthis compound->ROS Energy Transfer to O₂ ROS->DegradationProducts Reacts with This compound

Caption: Photodegradation mechanism of this compound.

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_stock Prepare this compound Stock Solution prep_samples Prepare Experimental & Dark Control Samples prep_stock->prep_samples expose Expose Samples to Controlled Light prep_samples->expose withdraw Withdraw Aliquots at Time Intervals expose->withdraw hplc Analyze by HPLC-UV withdraw->hplc data_analysis Calculate Degradation & Determine Kinetics hplc->data_analysis

Caption: Workflow for photostability testing.

troubleshooting_flowchart action_node action_node start_node start_node end_node end_node start High Degradation Observed check_control Is Dark Control Stable? start->check_control check_light Using Amber Vials or Low-Actinic Glass? check_control->check_light Yes act_env Control for Temp, O₂, and pH check_control->act_env No check_excipients Using Photostabilizing Excipients? check_light->check_excipients Yes act_protect Implement Light Protection Measures check_light->act_protect No solution Problem Solved check_excipients->solution Yes act_formulate Consider Formulation (e.g., solid dispersion) check_excipients->act_formulate No act_env->check_control act_protect->check_light act_formulate->check_excipients

Caption: Troubleshooting photodegradation issues.

References

Technical Support Center: Managing Diflunisal-Induced Renal Dysfunction in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering renal dysfunction as a side effect in animal studies of Diflunisal.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of this compound-induced renal dysfunction?

This compound, a nonsteroidal anti-inflammatory drug (NSAID), primarily causes renal dysfunction by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2).[1] This inhibition reduces the synthesis of prostaglandins, which are crucial for maintaining renal blood flow and glomerular filtration rate (GFR), especially in situations of compromised renal perfusion.[1][2][3] The reduction in prostaglandins leads to vasoconstriction of the afferent arteriole, decreasing blood flow to the glomerulus and potentially causing acute kidney injury (AKI).[1][2]

2. What are the common signs of renal dysfunction in animals treated with this compound?

Common signs include:

  • Increased serum creatinine (SCr) and blood urea nitrogen (BUN) levels.

  • Decreased urine output (oliguria) or, in some cases, increased urine output (polyuria) during the recovery phase.[4]

  • Changes in urine specific gravity.

  • Presence of protein (proteinuria), glucose (glucosuria), or casts in the urine.

3. Which animal species are commonly used to model this compound-induced nephrotoxicity?

Rats and dogs are frequently used in preclinical safety studies for NSAIDs, including this compound.[3][5] It's important to note that there are species-specific differences in COX enzyme expression and metabolism, which can influence the susceptibility to renal injury.[3][6]

4. What are the key biomarkers to monitor for early detection of renal injury?

Beyond traditional markers like BUN and creatinine, which may only become elevated after significant kidney damage, newer biomarkers can provide earlier indications of renal injury.[7] These include:

  • Neutrophil Gelatinase-Associated Lipocalin (NGAL): A sensitive marker for acute kidney injury.

  • Kidney Injury Molecule-1 (KIM-1): A marker of proximal tubule injury.

  • Clusterin: Another indicator of tubular damage.

Monitoring urinary enzymes like gamma-glutamyl transpeptidase (GGT) and N-acetyl-beta-D-glucosaminidase (NAG) can also signal early tubular damage.[8]

Troubleshooting Guides

This section provides practical guidance for specific issues you may encounter during your experiments.

Issue 1: Elevated Serum Creatinine and/or BUN Levels

Symptoms:

  • A statistically significant increase in serum creatinine and/or BUN levels in the this compound-treated group compared to the control group.

Possible Causes:

  • Dose-dependent nephrotoxicity: Higher doses of this compound are more likely to cause renal impairment.

  • Dehydration: Insufficient fluid intake can exacerbate the renal effects of NSAIDs.

  • Pre-existing renal conditions: Animals with underlying kidney disease are more susceptible to this compound-induced nephrotoxicity.[8]

  • Concomitant medications: Use of other nephrotoxic drugs or agents that alter renal blood flow (e.g., ACE inhibitors, diuretics) can increase the risk.[9][10][11]

Troubleshooting Steps:

  • Confirm the finding: Repeat the blood chemistry analysis to rule out any technical errors.

  • Assess hydration status: Ensure animals have adequate access to water. Consider providing supplemental fluids if dehydration is suspected.

  • Review dosage and administration: Verify that the correct dose of this compound was administered. Consider if a dose reduction is necessary for future cohorts.

  • Evaluate for other clinical signs: Monitor for changes in urine output, behavior, and appetite.

  • Analyze urine: Perform a urinalysis to check for proteinuria, glucosuria, and casts, which can provide further evidence of kidney damage.

  • Consider a washout period: If the elevation is mild, temporarily discontinuing this compound may allow for renal function to recover.

  • Histopathological examination: At the end of the study, or if animals are euthanized due to severe toxicity, perform a thorough histopathological examination of the kidneys to assess the extent and nature of the damage.

Issue 2: Abnormal Urinalysis Findings

Symptoms:

  • Proteinuria (increased protein in urine).

  • Presence of renal tubular epithelial cells or casts in the urine sediment.

  • Changes in urine specific gravity.

Possible Causes:

  • Glomerular injury: Damage to the glomeruli can lead to leakage of protein into the urine.

  • Tubular injury: Damage to the renal tubules can result in the shedding of epithelial cells and the formation of casts.

  • Altered concentrating ability: this compound can interfere with the kidney's ability to concentrate urine.

Troubleshooting Steps:

  • Quantify proteinuria: Use a urine protein-to-creatinine ratio (UPC) for a more accurate assessment of protein loss.

  • Microscopic examination of urine sediment: Carefully examine the urine sediment for the presence and type of cells and casts to help localize the site of injury within the kidney.

  • Correlate with blood chemistry: Analyze serum creatinine and BUN to determine if the abnormal urinalysis is associated with a decline in overall kidney function.

  • Monitor blood pressure: Systemic hypertension can contribute to proteinuria and is a common finding in animals with chronic kidney disease.[12]

  • Adjust experimental protocol: If significant renal damage is detected early in the study, consider modifying the this compound dose or frequency for subsequent animal groups.

Data Presentation

Quantitative Data on Renal Effects of NSAIDs in Animal Models

While specific dose-response data for this compound-induced nephrotoxicity in a tabular format is limited in publicly available literature, the following tables provide examples of the types of data that should be collected and may be expected based on studies with other NSAIDs.

Table 1: Hypothetical Dose-Dependent Effects of an NSAID on Renal Biomarkers in Rats (4-week study)

Dosage GroupSerum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)Urinary NGAL (ng/mL)
Control (Vehicle)0.5 ± 0.120 ± 35 ± 1
Low Dose (e.g., 10 mg/kg)0.6 ± 0.225 ± 415 ± 5
Mid Dose (e.g., 50 mg/kg)1.2 ± 0.445 ± 850 ± 12*
High Dose (e.g., 100 mg/kg)2.5 ± 0.8 80 ± 15120 ± 25**

*p < 0.05, *p < 0.01 compared to control. Data are presented as mean ± SD. This is hypothetical data for illustrative purposes.

Table 2: Histopathological Findings in Kidneys of Rats Treated with a High-Dose NSAID

Histopathological FindingIncidence in Control GroupIncidence in High-Dose GroupSeverity in High-Dose Group
Tubular Degeneration0/108/10Mild to Moderate
Tubular Necrosis0/106/10Mild
Interstitial Inflammation1/10 (Minimal)7/10Mild to Moderate
Glomerular Sclerosis0/102/10Mild

This is hypothetical data for illustrative purposes.

Experimental Protocols

1. Protocol for Monitoring Renal Function

  • Blood Collection:

    • Rats/Mice: Collect blood (approximately 0.25 mL for mice, 0.5-1 mL for rats) via the saphenous vein or tail vein at baseline and at specified time points during the study.[11] For terminal collection, cardiac puncture can be performed under anesthesia.

    • Sample Processing: Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000-3,000 x g for 10 minutes to separate serum. Store serum at -80°C until analysis.

  • Urine Collection:

    • Place animals in metabolic cages for a defined period (e.g., 12 or 24 hours) to collect urine. Ensure free access to water.

    • Alternatively, for spot urine samples, gently hold the animal and stimulate urination by gently stroking the lower abdomen.[13]

    • Sample Processing: Centrifuge urine at 1,500 x g for 5 minutes to pellet sediment. Store supernatant at -80°C for biomarker analysis. Analyze the sediment promptly.

  • Biochemical Analysis:

    • Measure serum creatinine and BUN using commercially available assay kits according to the manufacturer's instructions.[2]

    • Measure urinary biomarkers (NGAL, KIM-1, etc.) using ELISA kits specific for the animal species being studied.

2. Protocol for Histopathological Examination of the Kidney

  • Tissue Collection: At the end of the study, euthanize the animals and immediately perfuse the kidneys with a fixative (e.g., 10% neutral buffered formalin).

  • Fixation: Immerse the kidneys in the same fixative for at least 24 hours.

  • Processing: Dehydrate the fixed tissues through a series of graded alcohols, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining: Stain sections with Hematoxylin and Eosin (H&E) for general morphology. Consider special stains like Periodic acid-Schiff (PAS) to visualize basement membranes and Masson's trichrome to assess for fibrosis.

  • Microscopic Examination: A board-certified veterinary pathologist should examine the slides for evidence of tubular degeneration and necrosis, interstitial nephritis, glomerular changes, and vascular lesions.

Mandatory Visualization

Diflunisal_Renal_Toxicity_Pathway This compound This compound Inhibition Inhibition This compound->Inhibition COX1 COX-1 (Constitutive) Prostaglandins Renal Prostaglandins (PGE2, PGI2) COX1->Prostaglandins COX2 COX-2 (Inducible & Constitutive in Kidney) COX2->Prostaglandins AfferentArteriole Afferent Arteriole Vasodilation Prostaglandins->AfferentArteriole Promotes RenalBloodFlow Maintained Renal Blood Flow & GFR AfferentArteriole->RenalBloodFlow Inhibition->COX1 Inhibition->COX2 ReducedProstaglandins Reduced Prostaglandins Inhibition->ReducedProstaglandins Leads to Vasoconstriction Afferent Arteriole Vasoconstriction ReducedProstaglandins->Vasoconstriction DecreasedRBF Decreased Renal Blood Flow & GFR Vasoconstriction->DecreasedRBF RenalIschemia Renal Ischemia DecreasedRBF->RenalIschemia TubularInjury Renal Tubular Cell Injury / Necrosis RenalIschemia->TubularInjury MitochondrialDysfunction Mitochondrial Dysfunction TubularInjury->MitochondrialDysfunction AKI Acute Kidney Injury (AKI) TubularInjury->AKI Apoptosis Apoptosis MitochondrialDysfunction->Apoptosis Apoptosis->AKI

Caption: Signaling pathway of this compound-induced renal dysfunction.

Experimental_Workflow_Renal_Function Start Start of Study (Baseline Measurements) Dosing This compound Administration (Specify Dose and Frequency) Start->Dosing Monitoring In-life Monitoring (Clinical Signs, Body Weight, Water Intake) Dosing->Monitoring SampleCollection Blood & Urine Collection (e.g., Weekly) Monitoring->SampleCollection Endpoint End of Study (Terminal Sample Collection) Monitoring->Endpoint Biochemistry Serum Biochemistry (Creatinine, BUN) SampleCollection->Biochemistry Urinalysis Urinalysis (Specific Gravity, Protein, Sediment) SampleCollection->Urinalysis Biomarkers Urinary Biomarkers (NGAL, KIM-1) SampleCollection->Biomarkers DataAnalysis Data Analysis & Interpretation Biochemistry->DataAnalysis Urinalysis->DataAnalysis Biomarkers->DataAnalysis Necropsy Necropsy & Kidney Collection Endpoint->Necropsy Histopathology Histopathological Examination Necropsy->Histopathology Histopathology->DataAnalysis

Caption: Experimental workflow for monitoring renal function.

References

Validation & Comparative

A Head-to-Head Comparison: Diflunisal Versus Tafamidis for Transthyretin Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the therapeutic landscape of transthyretin amyloidosis (ATTR), the choice between available TTR stabilizers is a critical decision. This guide provides an objective comparison of two prominent oral therapies, Diflunisal and Tafamidis, focusing on their performance, underlying mechanisms, and the experimental data that substantiates their clinical use.

Transthyretin amyloidosis is a progressive and often fatal disease characterized by the destabilization of the transthyretin (TTR) protein, leading to the formation and deposition of amyloid fibrils in various organs, most notably the heart and peripheral nerves. Both this compound, a repurposed nonsteroidal anti-inflammatory drug (NSAID), and Tafamidis, a specifically designed non-NSAID benzoxazole derivative, function as kinetic stabilizers. They bind to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into amyloidogenic monomers—the rate-limiting step in amyloid fibril formation.[1][2] While sharing a common mechanism, their clinical profiles, regulatory approval status, and cost present a nuanced picture for therapeutic selection.

Mechanism of Action: Kinetic Stabilization of the TTR Tetramer

The pathogenesis of ATTR begins with the dissociation of the native TTR tetramer into its constituent monomers. These monomers are conformationally unstable and prone to misfolding, leading to their aggregation into amyloid fibrils. Both this compound and Tafamidis intervene at the initial step of this cascade.[3][4][5] By occupying one or both of the thyroxine-binding sites on the TTR tetramer, these small molecules increase the energetic barrier for tetramer dissociation, thus kinetically stabilizing the native tetrameric structure.[2][3] This stabilization effectively reduces the pool of available monomers for amyloidogenesis.

cluster_0 Transthyretin Amyloidogenic Cascade cluster_1 Therapeutic Intervention Native TTR Tetramer Native TTR Tetramer Dissociation Dissociation Native TTR Tetramer->Dissociation TTR Monomers TTR Monomers Dissociation->TTR Monomers Misfolding & Aggregation Misfolding & Aggregation TTR Monomers->Misfolding & Aggregation Amyloid Fibrils Amyloid Fibrils Misfolding & Aggregation->Amyloid Fibrils Organ Deposition & Damage Organ Deposition & Damage Amyloid Fibrils->Organ Deposition & Damage Stabilizers (this compound, Tafamidis) Stabilizers (this compound, Tafamidis) Stabilizers (this compound, Tafamidis)->Dissociation Inhibition

Caption: The transthyretin amyloidogenic cascade and the inhibitory mechanism of TTR stabilizers.

Comparative Efficacy: Clinical Trial Data

Direct comparative trials and real-world evidence suggest that this compound and Tafamidis have similar efficacy in delaying the progression of polyneuropathy and cardiomyopathy in patients with hereditary ATTR (ATTRv).[1][6][7] Tafamidis is the only FDA-approved therapy for ATTR cardiomyopathy (ATTR-CM).[8] this compound's use in ATTR is off-label.[7][9]

Neuropathy Progression
EndpointThis compoundTafamidisStudy PopulationKey Findings
Progression from FAP Stage 1 to 2 Significantly delayed transition compared to no treatment (HR 0.43)[7]No significant difference in progression compared to this compound[6][10]ATTRv-PN (predominantly A97S mutation)Both drugs show comparable efficacy in slowing neuropathy progression.[1][6][7]
Nerve Conduction Studies (NCS) Decreased deterioration in ulnar nerve conduction parameters compared to no treatment[1][6]No significant difference in NCS parameter changes compared to this compound[1][6]ATTRv-PNBoth treatments demonstrate a stabilizing effect on peripheral nerve function.[1][6]
Cardiomyopathy Progression
EndpointThis compoundTafamidisStudy PopulationKey Findings
Cardiac Biomarkers (pro-BNP) Stabilized blood pro-B-type natriuretic peptide levels[1][6]Stabilized blood pro-B-type natriuretic peptide levels[6][10]ATTRv-PN with cardiac involvementBoth drugs show a similar effect on stabilizing a key marker of cardiac stress.[1][6]
Cardiac Imaging (99mTc-PYP SPECT) Significantly decreased radiotracer uptake[1][6]Significantly decreased radiotracer uptake[6][10]ATTRv-PN with cardiac involvementSuggests a reduction in amyloid burden in the heart with both treatments.[1][6]
Echocardiography (Cardiac Wall Thickness) Stabilized cardiac wall thickness[1][6]Stabilized cardiac wall thickness[6][10]ATTRv-PN with cardiac involvementBoth drugs appear to halt the progression of cardiac structural changes.[1][6]
All-Cause Mortality and Cardiovascular Hospitalizations (ATTR-ACT Trial) Not evaluated in a large-scale, placebo-controlled trial for ATTR-CMSignificantly reduced all-cause mortality (30%) and cardiovascular-related hospitalizations (32%) compared to placebo[11][12]ATTR-CM (wild-type and hereditary)Tafamidis has robust clinical trial data demonstrating improved survival and reduced hospitalizations in ATTR-CM.[8][11]

Safety and Tolerability Profile

While efficacy appears comparable in some domains, the safety profiles of this compound and Tafamidis differ, largely owing to this compound's classification as an NSAID.

Adverse Event ProfileThis compoundTafamidisComments
Gastrointestinal Associated with stomach ulcers and bleeding[13][14]More favorable gastrointestinal safety profile[13]Prophylactic proton pump inhibitors are often co-prescribed with this compound.
Renal Can cause kidney damage, particularly in patients with pre-existing renal issues[13]Considered safe for patients with kidney problems[13]Worsening renal function is a notable concern with long-term this compound use.
Hematologic Increased risk of bleeding, especially with anticoagulants[13]Not shown to increase bleeding risk[13]Caution is advised when prescribing this compound to patients on anticoagulant therapy.
Overall Tolerability Treatment discontinuation due to adverse events is not uncommon, with rates around 23-40% reported in some studies.Generally well-tolerated with an adverse event profile similar to placebo in clinical trials.[11][14]The more favorable safety profile of Tafamidis is a key differentiator.

Experimental Protocols for Assessing TTR Stabilization

The evaluation of TTR stabilizers relies on a variety of in vitro and ex vivo assays designed to measure the extent to which a compound can prevent the dissociation of the TTR tetramer.

Acid-Mediated Aggregation Assay

This assay assesses a compound's ability to inhibit TTR fibril formation under acidic conditions, which promote tetramer dissociation and aggregation.

Protocol:

  • Recombinant TTR is incubated at a concentration of 3.6 µM in a buffer of 10 mM sodium phosphate, 100 mM KCl, and 1 mM EDTA (pH 7.2).

  • Aggregation is induced by diluting the TTR solution with an equal volume of 200 mM sodium acetate, 100 mM KCl, and 1 mM EDTA (pH 4.32), resulting in a final pH of 4.4.[6]

  • The test compound (this compound or Tafamidis) is added to the solution at varying concentrations.

  • The mixture is incubated at 37°C for 72 hours.[6]

  • The extent of aggregation is quantified by measuring the turbidity of the solution at 400 nm or by using Thioflavin-T fluorescence, which increases upon binding to amyloid fibrils.[6][8]

Recombinant TTR (pH 7.2) Recombinant TTR (pH 7.2) Acidification (pH 4.4) + Stabilizer Acidification (pH 4.4) + Stabilizer Recombinant TTR (pH 7.2)->Acidification (pH 4.4) + Stabilizer Incubation (37°C, 72h) Incubation (37°C, 72h) Acidification (pH 4.4) + Stabilizer->Incubation (37°C, 72h) Quantification of Aggregation (Turbidity/ThT) Quantification of Aggregation (Turbidity/ThT) Incubation (37°C, 72h)->Quantification of Aggregation (Turbidity/ThT)

Caption: Workflow for the acid-mediated TTR aggregation assay.

Urea-Mediated Dissociation Assay

This method evaluates TTR tetramer stability in the presence of a chemical denaturant, urea.

Protocol:

  • TTR-containing samples (e.g., patient serum) are diluted in a phosphate-buffered saline (PBS) solution containing varying concentrations of urea (0-8 M).[11]

  • The samples are incubated at 25°C for 48 hours to allow for urea-induced dissociation of the TTR tetramer.[11]

  • Following incubation, the samples are highly diluted in PBS with 1% BSA.[11]

  • The amount of remaining intact tetrameric TTR is quantified using an enzyme-linked immunosorbent assay (ELISA) with antibodies specific to the tetrameric conformation.[11]

  • The percentage of residual TTR tetramer is calculated to determine the stability.

Fluorescence Probe Exclusion (FPE) Assay

This assay measures the occupancy of the thyroxine-binding sites on TTR by a stabilizer.

Protocol:

  • A fluorogenic probe that becomes fluorescent upon covalently binding to lysine 15 within the TTR thyroxine-binding site is used.[13]

  • TTR is incubated with the test stabilizer compound (this compound or Tafamidis).

  • The fluorogenic probe is then added to the mixture.

  • If the stabilizer is bound to the thyroxine-binding site, it will prevent the probe from binding, resulting in a lower fluorescence signal.[13]

  • The reduction in fluorescence is proportional to the binding site occupancy by the stabilizer.[13]

cluster_0 Without Stabilizer cluster_1 With Stabilizer TTR TTR Probe Binding Probe Binding TTR->Probe Binding High Fluorescence High Fluorescence Probe Binding->High Fluorescence TTR + Stabilizer TTR + Stabilizer Probe Exclusion Probe Exclusion TTR + Stabilizer->Probe Exclusion Low Fluorescence Low Fluorescence Probe Exclusion->Low Fluorescence

Caption: Principle of the Fluorescence Probe Exclusion (FPE) assay.

Conclusion

Both this compound and Tafamidis are effective kinetic stabilizers of the TTR tetramer, offering therapeutic options for patients with transthyretin amyloidosis. Clinical data suggest comparable efficacy in slowing the progression of neuropathy and cardiomyopathy in ATTRv. However, Tafamidis holds the advantage of robust clinical trial data demonstrating a survival benefit in ATTR-CM and a more favorable safety profile, which has led to its regulatory approval for this indication. This compound, while a more cost-effective option, carries the inherent risks associated with long-term NSAID use, necessitating careful patient selection and monitoring. The choice between these agents will depend on a comprehensive evaluation of the patient's clinical presentation, comorbidities, geographical availability, and economic considerations. Further head-to-head clinical trials are warranted to delineate more definitively the comparative long-term outcomes of these two important therapies.

References

Comparative Analysis of Diflunisal and Other NSAIDs on COX-1 and COX-2 Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory effects of Diflunisal and other nonsteroidal anti-inflammatory drugs (NSAIDs) on cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The information is supported by experimental data from peer-reviewed scientific literature to assist in research and drug development.

Introduction to COX-1 and COX-2 Inhibition by NSAIDs

Nonsteroidal anti-inflammatory drugs (NSAIDs) exert their therapeutic effects—analgesic, anti-inflammatory, and antipyretic—by inhibiting the cyclooxygenase (COX) enzymes. There are two primary isoforms of this enzyme: COX-1 and COX-2.

COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that play a protective role in the body. These functions include maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.

COX-2 , on the other hand, is an inducible enzyme. Its expression is significantly upregulated at sites of inflammation by pro-inflammatory cytokines and other inflammatory stimuli. The prostaglandins produced by COX-2 are major contributors to inflammation, pain, and fever.

The therapeutic efficacy of NSAIDs is largely attributed to the inhibition of COX-2, while the common adverse effects, such as gastrointestinal bleeding and ulcers, are primarily due to the inhibition of COX-1. Consequently, the relative selectivity of an NSAID for COX-2 over COX-1 is a critical factor in its pharmacological profile. This selectivity is often quantified by the ratio of the 50% inhibitory concentrations (IC50) for COX-1 to COX-2. A higher COX-1/COX-2 IC50 ratio indicates greater selectivity for COX-2.

Data Presentation: Comparative Inhibitory Potency of NSAIDs

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound and a range of other common NSAIDs against COX-1 and COX-2. These values, gathered from various in vitro studies, provide a quantitative comparison of their potency and selectivity. It is important to note that IC50 values can vary between different experimental setups.

NSAIDCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Ratio (COX-1/COX-2)
This compound 1.9260.07
Aspirin 0.1>100<0.001
Ibuprofen 12800.15[1]
Naproxen 2.52.21.14
Indomethacin 0.00900.310.029[1]
Piroxicam 47251.9[1]
Diclofenac 0.0760.0262.9[1]
Meloxicam 376.16.1[1]
Celecoxib 826.812[1]
Rofecoxib >10025>4.0[1]
Etoricoxib >1001.1>90

Note: A lower IC50 value indicates greater potency. A selectivity ratio > 1 indicates COX-2 selectivity, while a ratio < 1 indicates COX-1 selectivity.

Experimental Protocols

The IC50 values presented are typically determined using one of two primary experimental methodologies: in vitro enzyme assays with purified enzymes or cell-based assays, such as the human whole blood assay.

In Vitro COX Enzyme Inhibition Assay

This method involves the use of purified recombinant human or ovine COX-1 and COX-2 enzymes.

Principle: The assay measures the production of prostaglandins (e.g., PGE2) from the substrate arachidonic acid by the purified COX enzymes in the presence of varying concentrations of the inhibitor drug. The amount of prostaglandin produced is then quantified, typically by enzyme-linked immunosorbent assay (ELISA) or mass spectrometry.

General Protocol:

  • Enzyme Preparation: Purified recombinant human or ovine COX-1 and COX-2 enzymes are used.

  • Inhibitor Preparation: The NSAID to be tested is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to a range of concentrations.

  • Reaction Mixture: The reaction is typically carried out in a buffer solution (e.g., Tris-HCl) containing a heme cofactor, which is necessary for enzyme activity.

  • Incubation: The enzyme is pre-incubated with the inhibitor for a defined period to allow for binding.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Termination of Reaction: After a specific incubation time, the reaction is stopped, often by the addition of an acid.

  • Quantification: The amount of prostaglandin produced is measured using a detection method like ELISA or LC-MS/MS.

  • IC50 Determination: The concentration of the inhibitor that causes a 50% reduction in prostaglandin production compared to a control (no inhibitor) is determined as the IC50 value.

Human Whole Blood Assay

This ex vivo assay is considered to be more physiologically relevant as it measures COX inhibition in a more complex biological environment.

Principle: The assay measures the ability of an NSAID to inhibit COX-1 and COX-2 activity in fresh human whole blood. COX-1 activity is assessed by measuring the production of thromboxane B2 (TXB2), a stable metabolite of the COX-1 product thromboxane A2, during blood clotting. COX-2 activity is measured by quantifying the production of prostaglandin E2 (PGE2) after stimulation of the blood with lipopolysaccharide (LPS), which induces COX-2 expression in monocytes.

General Protocol for COX-1 Inhibition:

  • Blood Collection: Fresh venous blood is drawn from healthy volunteers who have not taken any NSAIDs.

  • Incubation with Inhibitor: Aliquots of the whole blood are incubated with various concentrations of the test NSAID or a vehicle control.

  • Clotting: The blood is allowed to clot at 37°C for a specified time (e.g., 60 minutes).

  • Serum Separation: The clotted blood is centrifuged to separate the serum.

  • TXB2 Measurement: The concentration of TXB2 in the serum is measured by ELISA.

  • IC50 Calculation: The IC50 value is the concentration of the NSAID that inhibits TXB2 production by 50%.

General Protocol for COX-2 Inhibition:

  • Blood Collection: Fresh venous blood is collected in the presence of an anticoagulant (e.g., heparin).

  • Incubation with Inhibitor and LPS: Aliquots of the whole blood are incubated with various concentrations of the test NSAID and with LPS to induce COX-2 expression.

  • Incubation Period: The blood is incubated for an extended period (e.g., 24 hours) at 37°C to allow for COX-2 expression and PGE2 production.

  • Plasma Separation: The blood is centrifuged to separate the plasma.

  • PGE2 Measurement: The concentration of PGE2 in the plasma is measured by ELISA.

  • IC50 Calculation: The IC50 value is the concentration of the NSAID that inhibits PGE2 production by 50%.

Mandatory Visualizations

Signaling Pathway of Arachidonic Acid Metabolism

Arachidonic_Acid_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_cox_pathway Cyclooxygenase (COX) Pathway cluster_lox_pathway Lipoxygenase (LOX) Pathway cluster_nsaids NSAID Inhibition MembranePhospholipids Membrane Phospholipids PLA2 Phospholipase A2 ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid Liberation COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 LOX 5-Lipoxygenase ArachidonicAcid->LOX PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2, PGI2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Thromboxane Thromboxane A2 (TXA2) PGH2->Thromboxane Thromboxane Synthase Leukotrienes Leukotrienes LOX->Leukotrienes NSAIDs NSAIDs (e.g., this compound) NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit

Caption: Arachidonic Acid Metabolism and NSAID Inhibition Pathway.

Experimental Workflow for Determining COX Inhibition

COX_Inhibition_Workflow cluster_prep Preparation cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay cluster_analysis Data Analysis CollectBlood Collect Human Whole Blood IncubateCOX1 Incubate Blood + NSAID CollectBlood->IncubateCOX1 IncubateCOX2 Incubate Blood + NSAID + LPS CollectBlood->IncubateCOX2 PrepareNSAID Prepare NSAID Dilutions PrepareNSAID->IncubateCOX1 PrepareNSAID->IncubateCOX2 ClotBlood Allow Blood to Clot IncubateCOX1->ClotBlood SeparateSerum Separate Serum ClotBlood->SeparateSerum MeasureTXB2 Measure TXB2 (ELISA) SeparateSerum->MeasureTXB2 CalculateIC50 Calculate IC50 Values MeasureTXB2->CalculateIC50 InduceCOX2 Induce COX-2 (24h) IncubateCOX2->InduceCOX2 SeparatePlasma Separate Plasma InduceCOX2->SeparatePlasma MeasurePGE2 Measure PGE2 (ELISA) SeparatePlasma->MeasurePGE2 MeasurePGE2->CalculateIC50 DetermineSelectivity Determine Selectivity Ratio CalculateIC50->DetermineSelectivity

Caption: Workflow for Human Whole Blood COX Inhibition Assay.

References

Diflunisal's In Vitro Efficacy in Transthyretin Stabilization: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of therapeutic strategies for transthyretin (TTR) amyloidosis, the stabilization of the native TTR tetramer is a cornerstone of treatment. This guide provides a comparative in vitro analysis of diflunisal, a nonsteroidal anti-inflammatory drug (NSAID), against other prominent TTR stabilizers. The data presented herein is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the relative efficacy of these compounds in a controlled laboratory setting.

Transthyretin amyloidosis is a progressive condition characterized by the dissociation of the TTR tetramer into monomers, which then misfold and aggregate into amyloid fibrils. TTR stabilizers function by binding to the thyroxine-binding sites of the TTR tetramer, a mechanism that kinetically stabilizes the protein and inhibits its dissociation.[1] This guide focuses on the comparative potency of this compound in this role.

Quantitative Comparison of TTR Stabilizer Efficacy

The in vitro potency of TTR stabilizers can be quantified by measuring the concentration of the compound required to inhibit TTR tetramer dissociation. The following table summarizes the concentrations of this compound, tafamidis, AG10 (acoramidis), and tolcapone required to limit TTR dissociation to 10% of its normal rate, as determined by the subunit exchange assay in human plasma.[2]

CompoundConcentration to Limit TTR Dissociation to 10%
AG10 (Acoramidis)5.7 µM
Tolcapone10.3 µM
Tafamidis12.0 µM
This compound 188 µM

Data sourced from a blinded potency comparison by subunit exchange in human plasma.[2]

These results indicate that, under these in vitro conditions, this compound is less potent than tafamidis, AG10, and tolcapone, requiring a significantly higher concentration to achieve the same level of TTR tetramer stabilization.[2] While this compound has demonstrated efficacy in clinical settings, its lower in vitro potency is a key consideration for researchers exploring novel TTR stabilizers.[3]

Mechanism of TTR Stabilization

The therapeutic action of TTR stabilizers is a direct interaction with the TTR protein. The diagram below illustrates the mechanism by which these small molecules prevent the formation of amyloid fibrils.

TTR_Stabilization TTR_Tetramer Native TTR Tetramer Monomers Amyloidogenic Monomers TTR_Tetramer->Monomers Dissociation (Rate-Limiting Step) Stabilized_TTR Stabilized TTR Tetramer TTR_Tetramer->Stabilized_TTR Binding Amyloid Amyloid Fibrils Monomers->Amyloid Misfolding & Aggregation Stabilizer TTR Stabilizer (e.g., this compound) Stabilizer->Stabilized_TTR Stabilized_TTR->Monomers Inhibition Subunit_Exchange_Workflow cluster_prep Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Plasma Human Plasma containing endogenous TTR Stabilizer Add TTR Stabilizer (e.g., this compound) Plasma->Stabilizer Tagged_TTR Add FLAG-tagged TTR Homotetramers Stabilizer->Tagged_TTR Incubate Incubate at 37°C Tagged_TTR->Incubate Aliquots Take aliquots at various time points Incubate->Aliquots Stop_Reaction Stop exchange with a fluorogenic molecule Aliquots->Stop_Reaction IEX Anion Exchange Chromatography Stop_Reaction->IEX Quantify Quantify fluorescent heterotetramers IEX->Quantify

References

Diflunisal: A Renewed Look at an Old Drug's Anti-Cancer Potential Compared to Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-cancer effects of Diflunisal, a non-steroidal anti-inflammatory drug (NSAID), with established chemotherapeutic agents. This analysis is based on available experimental data and highlights the need for further direct comparative studies.

This compound, a salicylic acid derivative, has garnered renewed interest for its potential anti-cancer properties. Its mechanisms of action appear to be distinct from traditional cytotoxic chemotherapies, primarily involving the inhibition of the histone acetyltransferases p300 and CREB-binding protein (CBP), which are crucial for the transcription of various oncogenes. This guide summarizes the available quantitative data on the cytotoxic and apoptotic effects of this compound and compares it with doxorubicin, cisplatin, and methotrexate across various cancer cell lines.

In Vitro Cytotoxicity: A Comparative Overview

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the reported IC50 values for this compound and other chemotherapeutic agents in various cancer cell lines. It is important to note that these values are derived from different studies and direct, head-to-head comparisons in the same experimental setup are limited.

DrugCell LineCancer TypeIC50 (µM)
This compound Derivatives
Compound 6PC-3Prostate Cancer41.8[1]
Compound 10PC-3Prostate Cancer11.7[1]
Doxorubicin
A549Lung Cancer0.07 - 71
AMJ13Breast Cancer223.6
HeLaCervical Cancer1.00[2]
LNCaPProstate Cancer0.25[2]
MCF-7Breast Cancer2.5 - 8306
PC-3Prostate Cancer8.00[2]
Cisplatin
A2780Ovarian Cancer~5-10[3]
OVCAR-3Ovarian Cancer10-20[3]
Methotrexate
DaoyMedulloblastoma0.095[4]
HCT-116Colorectal Cancer0.15 - 2.3[1]
Saos-2Osteosarcoma0.035[4]

Table 1: Comparative IC50 Values of this compound Derivatives and Standard Chemotherapeutic Agents in Various Cancer Cell Lines. Please note that the IC50 values for doxorubicin and cisplatin show a wide range, reflecting significant inter-study variability.[5][6]

Mechanisms of Action: Beyond Inflammation

This compound's anti-cancer effects are primarily attributed to its ability to inhibit the histone acetyltransferases p300 and CBP. This epigenetic modulation can lead to the downregulation of oncogenes and the induction of apoptosis.

This compound This compound p300_CBP p300/CBP (Histone Acetyltransferases) This compound->p300_CBP Inhibits Histone_Acetylation Histone Acetylation p300_CBP->Histone_Acetylation Promotes Apoptosis Apoptosis p300_CBP->Apoptosis Oncogene_Transcription Oncogene Transcription Histone_Acetylation->Oncogene_Transcription Enables Oncogene_Transcription->Apoptosis

Figure 1: Simplified signaling pathway of this compound's anti-cancer action via p300/CBP inhibition.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments used to evaluate the anti-cancer effects of these compounds.

Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on cancer cells and to calculate the IC50 value.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound, doxorubicin) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cancer cells with the test compound at a concentration known to induce cell death.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS (phosphate-buffered saline).

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

p300/CBP Histone Acetyltransferase (HAT) Inhibitor Screening Assay

This assay is used to identify and characterize inhibitors of p300/CBP HAT activity.

  • Reaction Setup: In a microplate, combine a reaction buffer, a histone peptide substrate (e.g., H3 or H4), acetyl-CoA, and the test compound (e.g., this compound) at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding the p300 or CBP enzyme to each well.

  • Incubation: Incubate the plate at 30°C for a specified time to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and add a developing solution that reacts with the product of the HAT reaction (e.g., free CoA-SH) to generate a fluorescent or colorimetric signal.

  • Signal Measurement: Measure the signal using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition of HAT activity for each concentration of the test compound and determine the IC50 value.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Lines Cancer Cell Lines Drug_Treatment Drug Treatment (this compound vs. Chemo) Cell_Lines->Drug_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Drug_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Drug_Treatment->Apoptosis_Assay Mechanism_Assay Mechanism of Action (e.g., HAT Assay) Drug_Treatment->Mechanism_Assay IC50 IC50 Determination Viability_Assay->IC50 Apoptosis_Quant Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quant Target_Inhibition Target Inhibition Mechanism_Assay->Target_Inhibition Animal_Model Animal Model (e.g., Xenograft) Treatment Treatment Regimen Animal_Model->Treatment Tumor_Measurement Tumor Growth Measurement Treatment->Tumor_Measurement Toxicity_Assessment Toxicity Assessment Treatment->Toxicity_Assessment Efficacy_Data Efficacy Data Tumor_Measurement->Efficacy_Data Safety_Profile Safety Profile Toxicity_Assessment->Safety_Profile

References

Cross-study analysis of Diflunisal's efficacy in different amyloidosis models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a cross-study analysis of Diflunisal's efficacy in various amyloidosis models, offering a comparative look at its performance backed by experimental data. The information is intended to support research and development efforts in the field of amyloidosis therapeutics.

Executive Summary

This compound, a nonsteroidal anti-inflammatory drug (NSAID), has been repurposed as a transthyretin (TTR) stabilizer for the treatment of Transthyretin Amyloidosis (ATTR). Its primary mechanism of action involves binding to the thyroxine-binding sites of the TTR tetramer, preventing its dissociation into amyloidogenic monomers.[1] This guide summarizes the key findings from clinical trials in ATTR polyneuropathy and cardiomyopathy, as well as preclinical studies in a model of Alzheimer's disease. Currently, there is a lack of significant research on the use of this compound for light-chain (AL) amyloidosis.

Transthyretin Amyloidosis (ATTR)

This compound has been most extensively studied in both the polyneuropathy (ATTR-PN) and cardiomyopathy (ATTR-CM) forms of Transthyretin Amyloidosis.

ATTR Polyneuropathy (ATTR-PN)

A pivotal international, randomized, double-blind, placebo-controlled clinical trial demonstrated the efficacy of this compound in slowing the progression of neurological impairment in patients with familial amyloid polyneuropathy (FAP), a form of ATTR-PN.[2][3]

Efficacy EndpointThis compound (250 mg twice daily)Placebop-valueStudy
Change in Neuropathy Impairment Score + 7 nerve tests (NIS+7) at 2 years Increase of 8.7 pointsIncrease of 25.0 points< .001--INVALID-LINK--[2]
Neurological Stability at 2 years (<2-point increase in NIS+7) 29.7% of patients9.4% of patients.007--INVALID-LINK--[2]
Change in SF-36 Physical Component Score at 2 years Increase of 1.5 pointsDecrease of 4.9 points< .001--INVALID-LINK--[2]
Change in SF-36 Mental Component Score at 2 years Increase of 3.7 pointsDecrease of 1.1 points.02--INVALID-LINK--[2]
  • Study Design: International, randomized, double-blind, placebo-controlled trial.[4][5]

  • Participants: 130 patients with familial amyloid polyneuropathy.[2]

  • Intervention: Participants were randomly assigned to receive either this compound 250 mg or a matching placebo orally twice daily for 24 months.[3][4]

  • Primary Endpoint: The primary outcome was the change in the Neuropathy Impairment Score plus 7 nerve tests (NIS+7), a composite measure of neurological deficit.[2]

  • Secondary Endpoints: Included quality of life assessments using the 36-Item Short-Form Health Survey (SF-36) and the modified Body Mass Index (mBMI).[2][4]

ATTR Cardiomyopathy (ATTR-CM)

Several retrospective and pilot studies have investigated the use of this compound in patients with ATTR-CM, suggesting a potential for disease stabilization.

Efficacy EndpointThis compound Treatment GroupControl/Untreated Groupp-valueStudy
Survival (Unadjusted Hazard Ratio) HR 0.13 (95% CI 0.05 – 0.36)-< 0.001--INVALID-LINK--[6]
Change in Troponin I (ng/mL) Decrease of 0.01Increase of 0.02.01--INVALID-LINK--[7]
Change in Left Atrial Volume Index (mL/m²) Reduction of 1.4Increase of 4.6.002--INVALID-LINK--[7]
Change in 6-Minute Walk Test (meters) -14 ± 81.8 (Completed treatment)-173 ± 122.2 (Did not complete).032--INVALID-LINK--[8][9]
Mortality (Risk Ratio) RR 0.23 (95% CI 0.13–0.42)-< 0.00001--INVALID-LINK--[10]
  • Study Design: Prospective, single-center, non-randomized, open-label pilot study.[8]

  • Participants: Patients diagnosed with ATTR-CM.[8]

  • Intervention: this compound at a standard oral dose of 250 mg twice daily. The dose was lowered to 125 mg twice daily in cases of renal impairment.[8]

  • Assessment: Patients underwent clinical, functional (6-minute walk test), biochemical (cardiac biomarkers), and imaging (cardiac magnetic resonance) assessments at baseline and after one year of treatment.[8]

Alzheimer's Disease (Amyloid-Beta)

Research into this compound for Alzheimer's disease is less direct. A preclinical study investigated a derivative, iodothis compound (IDIF), for its ability to stabilize TTR and impact amyloid-beta (Aβ) deposition.[11] Transthyretin is known to bind to Aβ and reduce its toxicity.[11]

Quantitative Data Summary: Preclinical Alzheimer's Disease Model
Efficacy EndpointIodothis compound (IDIF) TreatedNon-treated ControlStudy
Aβ Deposition in Hippocampus (PET imaging) Delayed increase in [18F]florbetaben uptakeProgressive increase in [18F]florbetaben uptake from 5 to 11 months of age--INVALID-LINK--[11]
  • Animal Model: Female AβPPswe/PS1A246E/TTR+/- transgenic mice.[11]

  • Intervention: Oral treatment with iodothis compound (IDIF) at a dose of 100 mg/kg/day, starting at 5 months of age.[11]

  • Assessment: Longitudinal monitoring of Aβ deposition in the hippocampus and cortex using Positron Emission Tomography (PET) with [18F]florbetaben. Immunohistochemical analysis was performed at 14 months of age.[11]

Light-Chain (AL) Amyloidosis

A comprehensive search of published literature did not yield significant studies on the efficacy of this compound in models of light-chain (AL) amyloidosis. The therapeutic strategy for AL amyloidosis primarily focuses on targeting the underlying plasma cell dyscrasia to reduce the production of amyloidogenic light chains.

Visualizations

This compound's Mechanism of Action in ATTR

The following diagram illustrates the proposed mechanism of action for this compound in stabilizing the transthyretin tetramer.

Diflunisal_Mechanism cluster_1 ATTR Pathogenesis cluster_2 Therapeutic Intervention TTR_tetramer Stable TTR Tetramer Unstable_TTR Unstable TTR Tetramer (Genetic Mutation or Aging) Monomers Misfolded Monomers Unstable_TTR->Monomers Dissociation Stabilized_TTR Stabilized TTR Tetramer Amyloid Amyloid Fibril Deposition Monomers->Amyloid Aggregation Organ_Damage Organ Damage (Nerves, Heart, etc.) Amyloid->Organ_Damage Causes This compound This compound This compound->Unstable_TTR Binds to Thyroxine Binding Sites

Caption: Mechanism of this compound in stabilizing the TTR tetramer.

Experimental Workflow for ATTR-PN Clinical Trial

The diagram below outlines the general workflow of the clinical trial investigating this compound for ATTR polyneuropathy.

ATTR_PN_Workflow start Patient Recruitment (n=130 with FAP) randomization Randomization (1:1) start->randomization group_A This compound (250 mg twice daily) randomization->group_A group_B Placebo (twice daily) randomization->group_B treatment 24-Month Treatment Period group_A->treatment group_B->treatment follow_up Follow-up Assessments (Baseline, 12, 24 months) treatment->follow_up endpoints Primary & Secondary Endpoint Analysis (NIS+7, SF-36, mBMI) follow_up->endpoints

Caption: Workflow of the this compound trial for ATTR polyneuropathy.

References

Comparative Bioavailability of Diflunisal and its Synthesized Analogs: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Bioavailability and Pharmacokinetic Parameters

Diflunisal, a difluorophenyl derivative of salicylic acid, is well-absorbed after oral administration, with a bioavailability of 80-90%. It exhibits a longer half-life than many other NSAIDs, which is attributed to its high plasma protein binding and slower clearance. The pharmacokinetics of this compound are concentration-dependent, meaning a doubling of the dose results in a greater than doubling of plasma drug concentration.

While numerous this compound analogs have been synthesized and evaluated for various biological activities, such as anti-inflammatory, antibacterial, and transthyretin (TTR) stabilizing properties, their in vivo pharmacokinetic profiles, including bioavailability, are not extensively reported in the available literature. The "excellent oral bioavailability of this compound" has been cited as a key motivator for the development of its analogs, with the aim of improving efficacy and selectivity for targets like TTR.

Table 1: Pharmacokinetic Parameters of this compound in Humans
ParameterValueReference
Bioavailability80-90%
Time to Peak Plasma Concentration (Tmax)2-3 hours
Elimination Half-life (t½)8-12 hours
Protein Binding>99%
MetabolismPrimarily hepatic via glucuronide conjugation
Excretion~90% in urine as glucuronide conjugates
Table 2: Synthesized Analogs of this compound and their Reported Activities (Bioavailability Data Not Reported)
Analog TypeGeneral Structure/ModificationReported Biological ActivityReference
Aza-analogsIntroduction of nitrogen into the ring structureAnti-inflammatory and antibacterial activities
Amide derivativesModification of the carboxylic acid group to various amidesPotential anti-inflammatory agents
Thiosemicarbazides and 1,2,4-triazolesAddition of thiosemicarbazide and triazole moietiesAnticancer activity via COX-2 inhibition
TTR Stabilizing AnalogsModifications to enhance binding to transthyretinPotent inhibitors of TTR aggregation and amyloidogenesis

Experimental Protocols

To determine and compare the oral bioavailability of synthesized this compound analogs against the parent drug, a standardized experimental workflow in a suitable animal model, such as rats, is required.

In Vivo Oral Bioavailability Study in a Rodent Model

Objective: To determine the pharmacokinetic profile and relative oral bioavailability of a synthesized this compound analog compared to this compound.

Animals: Male Sprague-Dawley rats (250-300 g). Animals should be fasted overnight before dosing with free access to water.

Study Design: A randomized, two-way crossover study with a washout period of at least one week between administrations.

Drug Administration:

  • Prepare a suspension of this compound and the test analog in a suitable vehicle (e.g., 1% carboxymethylcellulose).

  • Administer a single oral dose of the drug (e.g., 10 mg/kg) to the rats via oral gavage.

Blood Sampling:

  • Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site into EDTA-containing tubes at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Centrifuge the blood samples to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

Pharmacokinetic Analysis:

  • Analyze the plasma samples for the concentration of the respective drug using a validated analytical method (see section 2.2).

  • Calculate the following pharmacokinetic parameters from the plasma concentration-time data:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-∞)

  • Calculate the relative oral bioavailability (F) of the analog using the formula: F (%) = (AUCanalog / AUCthis compound) x (Dosethis compound / Doseanalog) x 100

Bioanalytical Method: HPLC-UV for Quantification in Plasma

Objective: To quantify the concentration of this compound or its analog in rat plasma.

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A mixture of 0.05 M phosphoric acid, acetonitrile, and methanol (e.g., in a ratio of 40:48:12, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 228 nm.

  • Injection Volume: 20 µL.

Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, add 200 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Inject a portion of the supernatant into the HPLC system.

Calibration and Quantification:

  • Prepare a series of calibration standards by spiking known concentrations of the analyte into blank plasma.

  • Process these standards along with the unknown samples.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of the analyte in the unknown samples from the calibration curve.

Note: For higher sensitivity and selectivity, an LC-MS/MS method can be developed. A detailed LC-MS/MS method for this compound has been reported, which involves solid-phase extraction and detection in negative ionization mode.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound, a typical workflow for an in vivo bioavailability study, and the process of sample analysis.

G Mechanism of Action of this compound Arachidonic_Acid Arachidonic Acid (from cell membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping functions) COX1->Prostaglandins_Thromboxanes Inflammatory_Prostaglandins Inflammatory Prostaglandins COX2->Inflammatory_Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Inflammatory_Prostaglandins->Inflammation_Pain_Fever This compound This compound This compound->COX1 This compound->COX2

Caption: Mechanism of action of this compound via inhibition of COX-1 and COX-2 enzymes.

G Experimental Workflow for In Vivo Bioavailability Study cluster_prestudy Pre-study cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting Oral_Gavage Oral Administration (this compound vs. Analog) Fasting->Oral_Gavage Blood_Collection Serial Blood Collection (e.g., 0-24h) Oral_Gavage->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Sample_Analysis Bioanalytical Method (HPLC or LC-MS/MS) Sample_Storage->Sample_Analysis PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) Sample_Analysis->PK_Analysis Bioavailability_Calc Calculate Relative Bioavailability PK_Analysis->Bioavailability_Calc

Caption: Workflow for a typical preclinical oral bioavailability study.

G Bioanalytical Workflow for Plasma Sample Analysis Plasma_Sample Plasma Sample (with Internal Standard) Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection HPLC_Injection Inject into HPLC-UV or LC-MS/MS System Supernatant_Collection->HPLC_Injection Chromatographic_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chromatographic_Separation Detection Detection (UV or Mass Spec) Chromatographic_Separation->Detection Data_Analysis Data Analysis (Peak Area vs. Concentration) Detection->Data_Analysis Quantification Quantify Drug Concentration Data_Analysis->Quantification

Caption: Workflow for the bioanalysis of plasma samples to determine drug concentration.

Validating the Specificity of Diflunisal's Interaction with the HMGB1/CXCL12 Complex: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of Diflunisal and other inhibitors targeting the High Mobility Group Box 1 (HMGB1) and C-X-C Motif Chemokine Ligand 12 (CXCL12) heterocomplex. The data presented herein validates the specificity of this compound's interaction and offers insights for researchers in inflammation and drug development.

The HMGB1/CXCL12 heterocomplex is a key player in inflammatory responses, promoting the recruitment of immune cells to sites of tissue damage.[1][2] This complex signals through the CXCR4 receptor, enhancing cell migration and downstream signaling pathways, including ERK activation and intracellular calcium mobilization.[1][3][4] The specificity of targeting this complex is crucial, as HMGB1 can also signal through Toll-like receptor 4 (TLR4) in its oxidized form to promote inflammatory cytokine release.[5][6][7][8] this compound, a nonsteroidal anti-inflammatory drug (NSAID), has been identified as a specific inhibitor of the HMGB1/CXCL12-mediated signaling pathway.[3][5][6][7]

Comparative Analysis of Inhibitor Specificity

This compound's inhibitory action is compared with Glycyrrhizin, a known HMGB1 inhibitor, and HBP08, a computationally designed peptide inhibitor. The data highlights this compound's unique mechanism of disrupting the HMGB1/CXCL12 heterocomplex.

Table 1: Quantitative Comparison of Inhibitor Binding Affinities

InhibitorTarget(s)Binding Affinity (Kd)Method
This compound HMGB1Low (mM range)Not specified
CXCL12800 ± 102 µMNMR Titration
CXCL122.6 ± 1.2 mMMicroscale Thermophoresis (MST)
Glycyrrhizin HMGB1~150 µMNot specified
CXCL12Binds directlyNMR Titration
HBP08 HMGB10.8 ± 0.1 µMMicroscale Thermophoresis (MST)

Table 2: Functional Comparison of Inhibitors

InhibitorEffect on HMGB1/CXCL12-induced Cell MigrationEffect on CXCL12-induced Cell MigrationEffect on HMGB1/TLR4 Signaling
This compound Inhibits at nM concentrations[3][8]No inhibition[3][5][6][8]No inhibition[3][5][6][8]
Glycyrrhizin Inhibits[3]Not specifiedNot specified
HBP08 Inhibits[9]No inhibition[9]No inhibition[9]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

1. Nuclear Magnetic Resonance (NMR) Titration

  • Purpose: To determine the binding affinity and interaction sites of an inhibitor with its target protein.

  • Methodology:

    • A solution of ¹⁵N-labeled protein (e.g., CXCL12) at a known concentration (e.g., 0.1 mM) is prepared in a suitable buffer.

    • A 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein is recorded to serve as a reference.

    • Increasing concentrations of the inhibitor (e.g., this compound) are titrated into the protein solution.

    • An HSQC spectrum is recorded after each addition of the inhibitor.

    • Chemical shift perturbations (CSPs) of the protein's backbone amide signals are monitored. The magnitude of the CSPs is used to identify the residues involved in the interaction.

    • The dissociation constant (Kd) is calculated by fitting the chemical shift changes to a binding isotherm.[3]

2. Microscale Thermophoresis (MST)

  • Purpose: To quantify the binding affinity between molecules in solution.

  • Methodology:

    • One of the binding partners (e.g., HMGB1) is fluorescently labeled.

    • A constant concentration of the labeled molecule is mixed with a serial dilution of the unlabeled binding partner (e.g., CXCL12 or an inhibitor).

    • The samples are loaded into glass capillaries.

    • An infrared laser is used to create a microscopic temperature gradient within the capillaries.

    • The movement of the fluorescently labeled molecule along this temperature gradient (thermophoresis) is measured.

    • The binding of a ligand to the fluorescent molecule alters its size, charge, or solvation shell, leading to a change in its thermophoretic movement.

    • The change in thermophoresis is plotted against the ligand concentration, and the Kd is determined by fitting the data to a binding curve.[3]

3. Cell Migration Assay (Boyden Chamber)

  • Purpose: To assess the effect of an inhibitor on the chemotactic activity of the HMGB1/CXCL12 complex.

  • Methodology:

    • A Boyden chamber is used, which consists of two compartments separated by a microporous membrane.

    • The lower chamber is filled with a chemoattractant solution (e.g., HMGB1/CXCL12 heterocomplex) with or without the inhibitor at various concentrations.

    • A suspension of cells (e.g., 3T3 fibroblasts or human monocytes) is placed in the upper chamber.

    • The chamber is incubated for a specific period to allow cell migration through the membrane towards the chemoattractant.

    • After incubation, the non-migrated cells on the upper surface of the membrane are removed.

    • The migrated cells on the lower surface of the membrane are fixed, stained, and counted under a microscope.

    • The number of migrated cells in the presence of the inhibitor is compared to the number of migrated cells in the absence of the inhibitor to determine the inhibitory effect.[8]

Visualizing the Molecular Interactions and Experimental Design

The following diagrams illustrate the signaling pathway of the HMGB1/CXCL12 complex and the workflow for validating this compound's specificity.

HMGB1_CXCL12_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space HMGB1 Reduced HMGB1 Complex HMGB1/CXCL12 Heterocomplex HMGB1->Complex CXCL12 CXCL12 CXCL12->Complex This compound This compound Complex->this compound Disrupted by CXCR4 CXCR4 Receptor Complex->CXCR4 This compound->HMGB1 This compound->CXCL12 Binds G_Protein G-Protein Signaling CXCR4->G_Protein ERK_Activation ERK Activation G_Protein->ERK_Activation Ca_Mobilization Ca²⁺ Mobilization G_Protein->Ca_Mobilization Cell_Migration Cell Migration ERK_Activation->Cell_Migration Ca_Mobilization->Cell_Migration

Caption: HMGB1/CXCL12 signaling pathway and this compound's inhibitory mechanism.

Experimental_Workflow cluster_binding_assays Binding Affinity & Specificity cluster_functional_assays Functional Specificity cluster_in_vivo In Vivo Validation NMR NMR Titration (this compound + CXCL12) MST_Complex MST (HMGB1 + CXCL12) MST_Inhibitor MST (Complex + this compound) MST_Complex->MST_Inhibitor Migration_Complex Cell Migration Assay (HMGB1/CXCL12 + this compound) Animal_Model Animal Model of Inflammation (e.g., muscle injury) Migration_Complex->Animal_Model Migration_CXCL12 Cell Migration Assay (CXCL12 + this compound) TLR4_Assay TLR4 Activation Assay (Oxidized HMGB1 + this compound) Treatment Administer this compound Animal_Model->Treatment Analysis Assess Leukocyte Recruitment Treatment->Analysis start Hypothesis: This compound specifically inhibits HMGB1/CXCL12 interaction start->NMR start->MST_Complex start->Migration_Complex start->Migration_CXCL12 start->TLR4_Assay

Caption: Experimental workflow for validating this compound's specificity.

References

Diflunisal vs. Ibuprofen: A comparative study of anti-inflammatory potency in vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Two Non-Steroidal Anti-Inflammatory Drugs

Diflunisal and Ibuprofen, both prominent non-steroidal anti-inflammatory drugs (NSAIDs), are widely utilized for their analgesic and anti-inflammatory properties. While both drugs share a common mechanism of action by inhibiting cyclooxygenase (COX) enzymes, their in vitro potency and selectivity can differ, influencing their therapeutic efficacy and side-effect profiles. This guide provides an objective comparison of the in vitro anti-inflammatory performance of this compound and Ibuprofen, supported by available experimental data.

Mechanism of Action: Inhibition of Cyclooxygenase

Both this compound, a salicylic acid derivative, and Ibuprofen, a propionic acid derivative, exert their anti-inflammatory effects primarily through the non-selective inhibition of COX-1 and COX-2 enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, both drugs effectively reduce the production of these pro-inflammatory molecules.

Comparative In Vitro Potency: Cyclooxygenase Inhibition

The inhibitory potency of NSAIDs is often quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency. Based on available in vitro data, the following table summarizes the COX-1 and COX-2 inhibitory activities of Ibuprofen. Specific IC50 values for this compound are not as readily available in the public domain, reflecting a gap in directly comparable in vitro studies.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX Selectivity (COX-2/COX-1)
Ibuprofen12 - 1380 - 370~6.7 - 28.5

Data for Ibuprofen is sourced from multiple studies, which may account for the range in IC50 values.[2][3]

The data indicates that Ibuprofen is a more potent inhibitor of COX-1 than COX-2 in vitro. The COX selectivity ratio, calculated as the IC50 for COX-2 divided by the IC50 for COX-1, is significantly greater than 1, further highlighting its preferential inhibition of COX-1.

Impact on Inflammatory Signaling Pathways

Beyond direct enzyme inhibition, the anti-inflammatory effects of NSAIDs are also mediated through their influence on key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

While direct comparative in vitro studies on the effects of this compound and Ibuprofen on cytokine production are limited, it is understood that by inhibiting the prostaglandin pathway, both drugs can indirectly modulate the inflammatory cascade that involves these cytokines. Furthermore, some NSAIDs have been shown to directly inhibit the activation of the NF-κB signaling pathway.[4]

Experimental Protocols

To provide a framework for future comparative studies, detailed methodologies for key in vitro assays are outlined below.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay determines the IC50 values of a test compound for COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

Protocol Outline:

  • Enzyme Preparation: Use purified recombinant human COX-1 and COX-2 enzymes.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, hematin, and the test compound at various concentrations.

  • Enzyme Addition: Add the COX enzyme to the reaction mixture and incubate.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Measurement: Measure the absorbance at 590 nm over time.

  • IC50 Calculation: Calculate the concentration of the test compound that causes 50% inhibition of enzyme activity.

Cytokine Release Assay (e.g., TNF-α, IL-6)

This assay measures the effect of a test compound on the release of pro-inflammatory cytokines from immune cells.

Principle: Immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7), are stimulated with an inflammatory agent (e.g., lipopolysaccharide - LPS) in the presence or absence of the test compound. The concentration of the released cytokine in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Protocol Outline:

  • Cell Culture: Culture the chosen immune cells in appropriate media.

  • Treatment: Pre-incubate the cells with various concentrations of the test compound.

  • Stimulation: Add LPS to the cell cultures to induce cytokine production.

  • Incubation: Incubate the cells for a specified period to allow for cytokine release.

  • Supernatant Collection: Centrifuge the cell cultures and collect the supernatant.

  • ELISA: Quantify the concentration of the target cytokine (e.g., TNF-α, IL-6) in the supernatant using a specific ELISA kit.

  • Data Analysis: Determine the effect of the test compound on cytokine release compared to the control.

Visualizing the Mechanisms

To better understand the processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathways.

Experimental_Workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Drug_Solutions Prepare this compound & Ibuprofen Solutions COX_Assay COX-1/COX-2 Inhibition Assay Drug_Solutions->COX_Assay Cytokine_Assay Cytokine Release Assay (TNF-α, IL-6) Drug_Solutions->Cytokine_Assay NFkB_Assay NF-κB Activation Assay Drug_Solutions->NFkB_Assay Cell_Culture Culture Immune Cells (e.g., PBMCs, RAW 264.7) Cell_Culture->Cytokine_Assay Cell_Culture->NFkB_Assay IC50_Calc IC50 Calculation (COX & NF-κB) COX_Assay->IC50_Calc Cytokine_Quant Cytokine Quantification (ELISA) Cytokine_Assay->Cytokine_Quant NFkB_Assay->IC50_Calc Comparison Comparative Potency Analysis IC50_Calc->Comparison Cytokine_Quant->Comparison

Experimental workflow for comparing this compound and Ibuprofen.

COX_Pathway Arachidonic_Acid Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX1->PGG2 COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (Pain, Fever, Inflammation) PGH2->Prostaglandins Thromboxane Thromboxane (Platelet Aggregation) PGH2->Thromboxane NSAIDs This compound & Ibuprofen NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit

Inhibition of the COX pathway by NSAIDs.

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 IkB_p P-IκB (Phosphorylated) IkB->IkB_p NFkB_Active Active NF-κB (p50/p65) NFkB_p50_p65->NFkB_Active Release Proteasome Proteasomal Degradation IkB_p->Proteasome Nucleus Nucleus NFkB_Active->Nucleus Translocation Gene_Transcription Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) Nucleus->Gene_Transcription Initiates NSAIDs Potential NSAID Inhibition Point NSAIDs->IKK

Overview of the NF-κB signaling pathway.

Conclusion

Both this compound and Ibuprofen are effective non-selective COX inhibitors. The available in vitro data for Ibuprofen indicates a stronger inhibition of COX-1 compared to COX-2. While quantitative in vitro data for this compound is less accessible, its classification as a non-selective inhibitor suggests a similar mechanism of action. Further head-to-head in vitro studies are warranted to provide a more definitive comparison of their potency in inhibiting COX enzymes and modulating key inflammatory pathways such as NF-κB and cytokine production. Such studies would be invaluable for a more nuanced understanding of their respective anti-inflammatory profiles at the molecular level.

References

Safety Operating Guide

Proper Disposal of Diflunisal: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of Diflunisal is a critical component of laboratory safety and chemical management. This guide provides essential information for researchers, scientists, and drug development professionals on the proper procedures for disposing of this compound waste, aligning with regulatory guidelines and best practices.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[1][2][3] Personal protective equipment (PPE), including gloves, eye protection, and appropriate clothing, should be worn to prevent skin and eye contact.[1][2] Ensure adequate ventilation to avoid the inhalation of dust particles.[1][4] In case of a spill, sweep up the solid material and place it into a suitable, closed container for disposal.[1][2][3]

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is regulated by various agencies to protect public health and the environment. In the United States, the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) have established specific guidelines.[5] It is crucial to adhere to all local, regional, and national hazardous waste regulations when disposing of chemical waste.[3] A key principle is to prevent the release of pharmaceuticals into the environment, particularly into waterways.[1][5][6] Flushing of hazardous pharmaceutical waste is now widely banned.[7]

Recommended Disposal Procedures

The preferred method for disposing of unwanted or expired pharmaceuticals is through a licensed hazardous waste disposal company or an approved waste disposal plant.[2][3][4] These facilities are equipped to handle and treat chemical waste in an environmentally sound manner, often through high-temperature incineration.[8]

For small quantities of this compound waste generated in a laboratory setting, the following step-by-step procedure should be followed:

  • Containment: Carefully sweep up any solid this compound waste, avoiding dust formation, and place it in a clearly labeled, sealed, and suitable container.[1][3]

  • Segregation: Ensure that the this compound waste is segregated from other waste streams in the laboratory.[9]

  • Labeling: Clearly label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."

  • Storage: Store the sealed container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[3]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a certified waste management contractor.

Note: Do not dispose of this compound in the regular trash or pour it down the drain.[5][6]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.

G cluster_prep Preparation & Assessment cluster_containment Containment & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal cluster_prohibited Prohibited Actions start This compound Waste Generated assess_sds Consult Safety Data Sheet (SDS) start->assess_sds don_ppe Wear Appropriate PPE assess_sds->don_ppe collect_waste Collect Solid Waste in a Sealed Container don_ppe->collect_waste label_waste Label as 'Hazardous Waste: this compound' collect_waste->label_waste segregate_waste Segregate from Other Lab Waste label_waste->segregate_waste store_securely Store in a Designated, Secure Area segregate_waste->store_securely disposal_decision Select Disposal Method store_securely->disposal_decision licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Company disposal_decision->licensed_disposal Professional Disposal no_trash Do Not Dispose in Regular Trash disposal_decision->no_trash no_drain Do Not Pour Down the Drain disposal_decision->no_drain incineration High-Temperature Incineration licensed_disposal->incineration

This compound Disposal Workflow

This structured approach to this compound disposal will help ensure the safety of laboratory personnel and minimize the environmental impact of pharmaceutical waste. By adhering to these procedures, research facilities can maintain a high standard of laboratory safety and chemical hygiene.

References

Personal protective equipment for handling Diflunisal

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Diflunisal

This guide provides crucial safety, handling, and disposal information for laboratory professionals working with this compound. The following procedural guidance is designed to ensure a safe laboratory environment and minimize exposure risks.

Hazard Identification and Health Effects

This compound is classified as a hazardous chemical and presents several health risks. It is harmful if swallowed, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1][2]

Summary of Health Hazards:

  • Acute Oral Toxicity: Category 4[1][3]

  • Skin Corrosion/Irritation: Category 2[1][3]

  • Serious Eye Damage/Eye Irritation: Category 2[1][3]

  • Reproductive Toxicity: Category 2[1][2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Targeting the respiratory system)[1][2]

Key Quantitative Data

The following table summarizes important quantitative data for this compound.

PropertyValueSource(s)
Acute Oral Toxicity (LD50) 392 mg/kg (Rat), 439 mg/kg (Mouse), 603 mg/kg (Rabbit)[4]
Melting Point/Range 207 - 209 °C / 404.6 - 408.2 °F[1]
Molecular Formula C13 H8 F2 O3[3]
Molecular Weight 250.20[3]

Operational and Safety Protocols

Adherence to the following protocols is mandatory when handling this compound to mitigate exposure and ensure personal safety.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted to determine the appropriate level of PPE required. The following are the minimum recommended PPE for handling this compound.

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or safety glasses with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Wear appropriate chemical-resistant gloves. Gloves must be inspected prior to use. Change gloves regularly and immediately if they are torn, punctured, or contaminated.[5]
Skin/Body Protection Wear a protective disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[5] Ensure no skin on the arm or wrist is exposed between the glove and gown.[5]
Respiratory Protection When engineering controls are not sufficient, use a NIOSH/MSHA or European Standard EN 149 approved respirator. Follow OSHA respirator regulations (29 CFR 1910.134).
Safe Handling and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[3]

  • Procedural Precautions: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Avoid prolonged or repeated exposure.[2]

  • Hygiene Measures: Wash hands thoroughly before breaks and immediately after handling the product. Do not eat, drink, or smoke in work areas.[5]

Experimental Workflow for Safe Handling

The following diagram outlines the necessary steps for safely handling this compound in a laboratory setting.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_disposal Disposal A 1. Conduct Risk Assessment B 2. Assemble All Materials & Review SDS A->B C 3. Prepare & Verify Fume Hood Operation B->C D 4. Don Required PPE (Gloves, Gown, Goggles) C->D E 5. Weigh/Handle this compound Inside Fume Hood D->E F 6. Perform Experimental Procedures E->F G 7. Decontaminate Work Surfaces & Equipment F->G H 8. Securely Package All Waste G->H I 9. Doff PPE in Correct Order H->I J 10. Wash Hands Thoroughly I->J K 11. Dispose of Waste per Institutional & Local Regulations J->K

Caption: Workflow for Safe Laboratory Handling of this compound.

Emergency and Disposal Plans

Immediate and appropriate action during an emergency is critical. Follow these established procedures for first aid and disposal.

First-Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation develops or persists, seek medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration. If symptoms occur, get medical attention.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[3]

Spill and Accidental Release Measures
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[3]

  • Containment and Cleanup: Sweep up the spilled solid material and shovel it into a suitable, closed container for disposal. Avoid generating dust.[3]

  • Environmental Precautions: Prevent the substance from entering sewers or water sources.[2][3]

Disposal Plan

Dispose of this compound and contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Generation: Minimize waste generation wherever possible.

  • Disposal Method: If a drug take-back program is not available, follow these steps for disposal in household trash:

    • Remove the this compound from its original container. Do not crush tablets or capsules.[6][7]

    • Mix the medicine with an unappealing substance like dirt, cat litter, or used coffee grounds.[6][7]

    • Place the mixture in a sealed container, such as a plastic bag.[6][7]

    • Dispose of the sealed container in the trash.[6][7]

  • Container Disposal: Scratch out all personal information on the label of the empty container before recycling or disposing of it.[6]

Note: this compound is not on the FDA's "flush list," and should not be disposed of by flushing down a toilet or sink unless specifically instructed by local authorities.[8][9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diflunisal
Reactant of Route 2
Reactant of Route 2
Diflunisal

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.